Octyl Methanethiosulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylsulfanyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNUTSGVHXNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298634 | |
| Record name | s-octyl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-45-7 | |
| Record name | NSC124763 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-octyl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Octyl Methanethiosulfonate: Properties, Reactivity, and Applications in Thiol Modification
This guide provides a comprehensive technical overview of Octyl Methanethiosulfonate (OMTS), a pivotal reagent in the field of biochemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of OMTS, with a focus on its role as a selective cysteine-modifying agent.
Introduction to this compound (OMTS)
This compound, with the chemical formula C₉H₂₀O₂S₂, is an organosulfur compound belonging to the class of methanethiosulfonate (MTS) reagents. These reagents are distinguished by their ability to react specifically and rapidly with sulfhydryl (thiol) groups, most notably those found in the cysteine residues of proteins. The defining feature of this reaction is the formation of a mixed disulfide bond, a modification that is reversible under reducing conditions. This characteristic makes MTS reagents, including OMTS, invaluable tools for studying protein structure and function.[1]
The structure of OMTS features a reactive methanethiosulfonate headgroup attached to an eight-carbon alkyl (octyl) chain. This hydrophobic tail imparts specific physicochemical properties to the molecule, influencing its solubility and its interaction with biological membranes and proteins. These properties make OMTS particularly well-suited for probing cysteine accessibility in transmembrane proteins and other hydrophobic environments.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of OMTS is essential for its effective application in experimental settings. While comprehensive, peer-reviewed spectroscopic data for OMTS is not widely available, the following information has been compiled from reliable chemical supplier data and extrapolated from studies of related compounds.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 7559-45-7 | [3] |
| Molecular Formula | C₉H₂₀O₂S₂ | [3] |
| Molecular Weight | 224.38 g/mol | [4] |
| Boiling Point | 350.6 °C at 760 mmHg | [5] |
| Density | 1.057 g/cm³ | [5] |
| Flash Point | 165.8 °C | [5] |
| Solubility | Soluble in chloroform; slightly soluble in acetonitrile. | [4] |
Storage and Handling
OMTS is a hygroscopic compound and should be stored in a refrigerator under an inert atmosphere to prevent degradation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this reagent.
Reactivity with Thiols: The Thiol-Disulfide Exchange Reaction
The primary utility of OMTS lies in its specific and efficient reaction with thiol groups. This reaction, a form of thiol-disulfide exchange, results in the formation of a mixed disulfide bond between the sulfur of the thiol and the sulfur of the methanethiosulfonate group, with the concomitant release of methanesulfinic acid.
Mechanism of Action
The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic sulfur atom of the thiosulfonate group in OMTS. The octyl-thiol (Octyl-S⁻) acts as the leaving group, which is then protonated to form octanethiol, while the target thiol is now modified with a methanesulfonyl group. However, the more commonly accepted mechanism for MTS reagents involves the attack on the sulfur atom attached to the alkyl group, leading to the formation of a disulfide bond and the release of methanesulfonate.
Factors Influencing Reactivity
The rate of the thiol-disulfide exchange reaction is influenced by several factors, most notably pH. The reaction proceeds via the thiolate anion, the concentration of which is dependent on the pKa of the thiol group and the pH of the solution. Generally, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. However, at very high pH, hydrolysis of the methanethiosulfonate reagent can become a competing reaction.
The hydrophobicity of the octyl chain can also influence the apparent reactivity of OMTS, particularly when targeting cysteine residues within the hydrophobic core of proteins or embedded within cellular membranes.
Reversibility of Modification
A key advantage of using MTS reagents is the reversibility of the resulting disulfide bond. The modified cysteine can be restored to its original thiol state by treatment with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for "on" and "off" experiments to study protein function.[1][6]
Synthesis of this compound
While OMTS is commercially available, an understanding of its synthesis can be valuable. A general and plausible method for the synthesis of S-alkyl methanethiosulfonates can be adapted from the established synthesis of S-Methyl Methanethiosulfonate (MMTS).[7] This typically involves the reaction of a sulfonyl chloride with a thiol.
A projected synthesis for OMTS would involve the reaction of methanesulfonyl chloride with 1-octanethiol in the presence of a base to neutralize the HCl byproduct.
Applications in Research and Drug Development
The unique properties of OMTS make it a versatile tool in several areas of biochemical and pharmaceutical research.
Probing Protein Structure and Function
OMTS is extensively used to identify and characterize the role of cysteine residues in proteins. By modifying specific cysteines and observing the effect on protein activity, researchers can infer the functional importance of these residues. The reversibility of the modification allows for controlled experiments to confirm that the observed effects are due to the modification itself.
A significant application of OMTS and other n-alkyl-MTS reagents is in the study of ion channels. The substituted cysteine accessibility method (SCAM) utilizes these reagents to probe the structure of channel pores and binding sites. A cysteine residue is introduced at a specific position in the protein, and the accessibility of this residue to membrane-impermeant or -permeant MTS reagents provides information about its location within the protein structure. The length of the alkyl chain can act as a "molecular ruler" to estimate distances within the protein.[8]
Drug Discovery and Development
OMTS and similar compounds can be used in the early stages of drug discovery to identify potential binding pockets and to understand the mechanism of action of existing drugs. For example, OMTS has been used to probe the binding site of the anesthetic etomidate in the GABAA receptor.[8] By observing whether the presence of etomidate protects a specific cysteine residue from modification by OMTS, researchers can map the proximity of the drug to that residue.
Experimental Protocol: Cysteine Modification in a Transmembrane Receptor
The following is a detailed protocol adapted from a study on the GABAA receptor, illustrating the use of OMTS in a research setting.[8] This protocol is intended as a guide and may require optimization for different proteins and experimental systems.
Materials
-
Xenopus oocytes expressing the cysteine-substituted receptor of interest
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Recording solution (e.g., ND96 buffer)
-
GABA stock solution
-
This compound (OMTS) stock solution (e.g., in DMSO)
-
Etomidate stock solution (for protection experiments)
Experimental Workflow
Step-by-Step Procedure
-
Prepare Solutions: Prepare fresh dilutions of GABA, OMTS, and any protective ligands in the recording solution on the day of the experiment.
-
Mount Oocyte: Place an oocyte expressing the target receptor in the recording chamber and impale it with two electrodes for voltage clamping.
-
Establish Baseline Response: Perfuse the oocyte with a low concentration of GABA (e.g., the EC₅-EC₁₀) to establish a stable baseline current.
-
Apply OMTS: Co-apply OMTS with GABA to the oocyte. The concentration and duration of OMTS application should be optimized for the specific receptor. For protection experiments, the protective ligand is also co-applied at this stage.
-
Washout: Thoroughly wash the oocyte with the recording solution to remove all unbound OMTS and other reagents.
-
Measure Post-Exposure Response: After washout, re-apply the same low concentration of GABA used to establish the baseline and measure the current response.
-
Data Analysis: Compare the amplitude of the GABA-evoked current before and after OMTS exposure. A significant change in the current indicates that the cysteine residue was accessible and modified by OMTS. If a protective ligand reduces the effect of OMTS, it suggests that the ligand binds near the cysteine residue.
Conclusion
This compound is a powerful and versatile tool for the study of protein thiols. Its specific reactivity, the reversibility of the modification it imparts, and its hydrophobic nature make it particularly valuable for investigating the structure and function of membrane proteins and for applications in drug discovery. A thorough understanding of its chemical properties and reactivity is key to its successful implementation in a research setting.
References
-
Fantasia, R. J., Nourmahnad, A., Halpin, E., & Forman, S. A. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 99(6), 426–434. [Link]
- Stewart, D. S., et al. (2021). Identification of a GABAA Receptor Anesthetic Binding Site at the Interface of the α and β Subunits. Molecular Pharmacology.
-
Fantasia, R. J., et al. (2022). Substituted cysteine modification and protection indicates selective interactions of the anesthetic photolabel pTFD-di-iPr-BnOH with α+/β - and α+/γ– transmembrane subunit interfaces of synaptic GABAA receptors. bioRxiv. [Link]
-
Probing the effect of counterion structure on API IL physical form and lipid solubility. The Royal Society of Chemistry. [Link]
-
This compound | CAS 7559-45-7. Chemical-Suppliers. [Link]
-
7559-45-7|this compound. BIOFOUNT. [Link]
-
Makarov, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(11), 140259. [Link]
-
Zhao, X., et al. (2022). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 99, 395-409. [Link]
-
Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. [Link]
-
Evaluation of irreversible protein thermal inactivation caused by breakage of disulphide bonds using methanethiosulphonate. (2017). Scientific Reports, 7(1), 12411. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Liang, C.-P., & Li, H. (2022). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. The Journal of Physical Chemistry B, 126(35), 6659–6666. [Link]
-
Chen, Y., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(10), e574. [Link]
-
Wang, K., & Xian, M. (2009). The kinetics of thiol-mediated decomposition of S-nitrosothiols. Nitric Oxide, 20(1), 1–7. [Link]
- Preparation of Long-Chain Alkoxyethoxysulfates and Synthetic Applications. (2002). Tenside Surfactants Detergents, 39(4), 186–188.
- Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. (2018). Bioorganic & Medicinal Chemistry, 26(1), 143–151.
-
Perdomo, D., et al. (2013). Mass-tag labeling for the determination of protein S-fatty acylation. Current Protocols in Protein Science, 73, 14.12.1-14.12.14. [Link]
-
Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888939. [Link]
-
Geng, J., & Prest, J. E. (2006). Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. Protein Engineering, Design and Selection, 19(7), 291–299. [Link]
- Physiological relevance of covalent protein modification by dietary isothiocyanates. (2014). Journal of Clinical Biochemistry and Nutrition, 55(2), 73–88.
-
S-Methyl methanethiosulfonate. PubChem. [Link]
-
A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. (2020). Nature Protocols, 15(9), 2891–2919. [Link]
-
Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. (2023). Methods in Molecular Biology, 2917, 259–267. [Link]
- Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? (2007). Antioxidants & Redox Signaling, 9(4), 527–531.
-
Quantitative thiol-reactivity profiling for detection and identification of thiol oxidation. ResearchGate. [Link]
- Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2014). Free Radical Biology and Medicine, 80, 191–211.
- S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? (2020). Toxins, 12(6), 411.
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (2022). Frontiers in Molecular Biosciences, 9, 943916.
-
Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? (2007). Antioxidants & Redox Signaling, 9(4), 527–531. [Link]
-
A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. (2019). Journal of Biomolecular NMR, 73(10-11), 603–612. [Link]
-
Allison, W. S. (1976). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. Biochemistry, 15(20), 4438–4443. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
- Comparative reactivity analysis of small-molecule thiol surrogates. (2021). Bioorganic & Medicinal Chemistry, 49, 116441.
- A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2023). Journal of Proteomics, 281, 104909.
- A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. (2017). Redox Biology, 12, 949–959.
-
The kinetics of thiol-mediated decomposition of S-nitrosothiols. Semantic Scholar. [Link]
-
Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine. (2007). Biotechnology and Bioengineering, 97(4), 777–786. [Link]
- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2019).
-
S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Paulusse Research Group. [Link]
-
Near IR Spectra Collection of Common Organic Compounds (High). Bio-Rad. [Link]
-
Octyltrichlorosilane. NIST WebBook. [Link]
Sources
- 1. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. scispace.com [scispace.com]
- 5. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Cysteine Modification by Octyl Methanethiosulfonate
Foreword: The Strategic Utility of Thiol-Reactive Probes in Modern Research
In the landscape of chemical biology and drug development, the ability to selectively modify proteins is paramount. Among the canonical amino acids, cysteine, with its nucleophilic thiol group, presents a unique target for covalent modification. This guide delves into the mechanism and application of a specific and powerful tool for this purpose: Octyl Methanethiosulfonate (OMTS). As a member of the methanethiosulfonate (MTS) family of reagents, OMTS offers a distinct set of properties owing to its long alkyl chain, making it a valuable probe for studying protein structure and function, particularly in hydrophobic environments such as transmembrane domains. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing OMTS-mediated cysteine modification, from the underlying chemical mechanism to practical experimental considerations.
I. The Chemical Mechanism of Cysteine Modification by this compound
The fundamental reaction between this compound and a cysteine residue is a nucleophilic attack by the deprotonated thiol group (thiolate) of the cysteine on the sulfur atom of the methanethiosulfonate. This results in the formation of a mixed disulfide bond between the cysteine residue and the octyl group, with the concomitant release of methanesulfinic acid.
The reactivity of MTS reagents with thiols is notably high, with second-order rate constants in the range of 10^5 M⁻¹s⁻¹ have been reported for some MTS reagents.[1] The rate of this reaction is critically dependent on the pKa of the cysteine thiol and the pH of the reaction medium. A higher pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, thereby accelerating the reaction rate.
The octyl group of OMTS, being a long, hydrophobic alkyl chain, significantly influences the reagent's properties. This hydrophobicity can enhance its partitioning into nonpolar environments, such as the lipid bilayer of cell membranes or hydrophobic pockets within proteins. However, this same property also contributes to its lower aqueous solubility compared to shorter-chain MTS reagents, a factor that must be carefully considered in experimental design.
II. Comparative Reactivity and Experimental Considerations
The length of the n-alkyl chain in methanethiosulfonate reagents plays a crucial role in their modification efficiency, particularly in biological systems. While longer chains can enhance interaction with hydrophobic domains, they can also introduce steric hindrance and reduce aqueous solubility, leading to slower modification rates.
Studies comparing a series of n-alkyl-MTS reagents have shown that while reagents like n-propyl-MTS, n-butyl-MTS, and n-hexyl-MTS are efficient modifiers, octyl-MTS and decyl-MTS exhibit lower modification efficiency.[2] This is likely due to their limited solubility in aqueous buffers.
| Reagent | Alkyl Chain Length | Relative Modification Efficiency | Key Considerations |
| Methyl-MTS (MMTS) | C1 | High | Highly water-soluble, good for accessible cysteines. |
| Ethyl-MTS (EMTS) | C2 | High | Good balance of reactivity and solubility. |
| n-Propyl-MTS | C3 | High | Increased hydrophobicity, may partition into membranes. |
| n-Butyl-MTS | C4 | High | Further increased hydrophobicity. |
| n-Hexyl-MTS | C6 | Moderate to High | Increased membrane partitioning, potential for steric effects. |
| Octyl-MTS (OMTS) | C8 | Lower | Limited aqueous solubility, significant hydrophobicity.[2] |
| n-Decyl-MTS | C10 | Lower | Very limited aqueous solubility, strong hydrophobic interactions. |
Table 1: Comparative Properties of n-Alkyl Methanethiosulfonate Reagents
Solubilization and Handling of OMTS
Due to its hydrophobic nature, OMTS is not readily soluble in aqueous buffers. Therefore, stock solutions are typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) and then diluted into the reaction buffer immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture is low enough to not perturb the structure or function of the protein of interest.
III. Experimental Protocols
A. General Protocol for Cysteine Modification with OMTS
This protocol provides a general framework for the modification of cysteine residues in a purified protein with OMTS. Optimization of reagent concentrations, reaction times, and buffer conditions may be necessary for specific applications.
Materials:
-
Purified protein containing accessible cysteine residues
-
This compound (OMTS)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching Reagent (e.g., Dithiothreitol (DTT) or 2-mercaptoethanol)
-
Desalting column or dialysis membrane
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh stock solution of OMTS in DMSO (e.g., 100 mM).
-
Prepare the reaction buffer and ensure it is degassed to minimize oxidation of free thiols.
-
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP. The reducing agent must then be removed by dialysis or a desalting column prior to modification with OMTS.
-
The protein solution should be in the desired reaction buffer at an appropriate concentration.
-
-
Modification Reaction:
-
Add the OMTS stock solution to the protein solution to achieve the desired final concentration (typically in the micromolar to low millimolar range). The final DMSO concentration should be kept to a minimum (e.g., <5% v/v).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation. Reaction times can range from minutes to hours and should be optimized.
-
-
Quenching the Reaction:
-
To stop the modification reaction, add a quenching reagent such as DTT or 2-mercaptoethanol in molar excess to the OMTS. This will react with any unreacted OMTS.
-
-
Removal of Excess Reagents:
-
Remove the excess OMTS and quenching reagent by dialysis or using a desalting column equilibrated with a suitable buffer for downstream applications.
-
B. Characterization by Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the covalent modification of cysteine residues and identifying the specific sites of modification.
Procedure:
-
Sample Preparation:
-
The purified, OMTS-modified protein is denatured, reduced (to cleave any remaining disulfide bonds), and alkylated with a standard alkylating agent (e.g., iodoacetamide) to cap any unmodified cysteines.
-
The protein is then digested with a protease of known specificity (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database, specifying the mass of the octyl-thio modification on cysteine residues (+144.3 Da).
-
The fragmentation pattern of the modified peptides will confirm the presence and location of the OMTS adduct. The fragmentation of the octyl chain may also be observed.
-
Expected Mass Shift:
-
The covalent attachment of an octyl-thio group (-S-(CH₂)₇CH₃) to a cysteine residue results in a mass increase of 144.3 Da .
IV. Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research:
-
Probing Ion Channel Structure and Gating: The hydrophobicity of the octyl chain allows OMTS to partition into the lipid membrane and access cysteine residues within the transmembrane domains of ion channels. This has been instrumental in studying the accessibility of pore-lining residues and understanding the conformational changes associated with channel gating.[3]
-
Investigating Protein-Lipid Interactions: By modifying cysteine residues at or near lipid-interacting surfaces, OMTS can be used to probe the nature and dynamics of these interactions.
-
Mapping Hydrophobic Pockets: The preference of the octyl group for nonpolar environments can be exploited to identify and characterize hydrophobic binding pockets in proteins.
-
Drug Discovery: As a covalent modifier, OMTS can serve as a starting point or a tool for the development of targeted covalent inhibitors, particularly for proteins with binding sites in hydrophobic regions.
V. Conclusion and Future Perspectives
This compound is a specialized yet powerful reagent for the selective modification of cysteine residues. Its long alkyl chain imparts a unique hydrophobicity that can be leveraged to probe protein structure and function in nonpolar environments. While its limited aqueous solubility presents an experimental challenge, appropriate handling and reaction conditions can lead to successful and informative modification studies. As our understanding of the "undruggable" proteome expands, tools like OMTS that can target proteins in their native membrane environment will become increasingly vital for advancing both fundamental biological understanding and the development of novel therapeutics.
VI. References
-
MTS reagents. (n.d.). Retrieved from [Link]
-
Fantasia, A. R., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. eNeuro, 8(5), ENEURO.0132-21.2021. [Link]
-
Lin, Y. W., & Chen, T. Y. (2003). Probing the pore of ClC-0 by substituted cysteine accessibility method using methane thiosulfonate reagents. The Journal of general physiology, 122(2), 147–159. [Link]
-
Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (2024). Organic Syntheses, 101, 395-409. [Link]
-
Stewart, D. S., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. eNeuro, 8(5), ENEURO.0131-21.2021. [Link]
-
Turell, L., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894348. [Link]
-
Yin, Y., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. International Journal of Molecular Sciences, 20(4), 931. [Link]
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of the Thiosulfonate Group in OMTS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiosulfonate Group - A Versatile Tool in Synthesis
The thiosulfonate group (R-SO₂-S-R') is a crucial functional group in organic chemistry, serving as a versatile synthon for the formation of various sulfur-containing compounds.[1][2] These compounds are not only pivotal in organic synthesis but also exhibit a range of biological activities, including anti-viral and anti-fungal properties.[1] The reactivity of the thiosulfonate group is characterized by the electrophilicity of the sulfenyl sulfur atom, making it susceptible to nucleophilic attack. This property is central to its utility in forming new carbon-sulfur and sulfur-sulfur bonds.[1][3]
In the context of drug development, the ability to selectively introduce sulfur-containing moieties is of paramount importance.[4][5] Sulfur is a key element in numerous pharmaceuticals, contributing to their therapeutic efficacy and pharmacokinetic properties. The thiosulfonate group, particularly within reagents like O-mesitylenesulfonylhydroxylamine (OMTS), offers a controlled and efficient means of achieving such modifications.[6][7]
The Heart of Reactivity: Understanding the Thiosulfonate S-S Bond
The key to the thiosulfonate group's reactivity lies in the nature of its sulfur-sulfur bond. This bond is polarized due to the presence of two electron-withdrawing oxygen atoms on the sulfonyl sulfur. This polarization renders the sulfenyl sulfur atom (the sulfur atom bonded to only one oxygen) electron-deficient and thus, electrophilic.
Several factors influence the electrophilicity of the thiosulfonate group:
-
Electronic Effects: Electron-withdrawing groups attached to the sulfonyl group increase the polarization of the S-S bond, enhancing the electrophilicity of the sulfenyl sulfur. Conversely, electron-donating groups decrease electrophilicity.
-
Steric Hindrance: Bulky groups on either sulfur atom can hinder the approach of a nucleophile, thereby reducing the reaction rate.
-
Leaving Group Ability: The stability of the resulting sulfinate anion (R-SO₂⁻) is a critical factor.[8] A more stable sulfinate anion, which is the conjugate base of a stronger sulfonic acid, is a better leaving group, facilitating the nucleophilic attack.[8][9]
O-Mesitylenesulfonylhydroxylamine (OMTS): A Case Study
O-Mesitylenesulfonylhydroxylamine (OMTS) is a prominent reagent that exemplifies the synthetic utility of the thiosulfonate group.[6][10][11] In OMTS, the mesitylenesulfonyl group acts as an excellent leaving group, and the hydroxylamine moiety can be transferred to a variety of nucleophiles.[6] This makes OMTS a powerful reagent for amination and other synthetic transformations.[7][11]
The reactivity of OMTS is derived from the integration of a sulfonyl group with a hydroxylamine moiety.[6] This unique structure gives it notable reactivity, allowing its use in a wide array of synthetic processes, including the synthesis of oximes, hydroxylamines, and amides.[6]
Quantifying Electrophilicity: Experimental and Computational Approaches
A thorough understanding of electrophilicity requires both experimental and computational methods to quantify and predict reactivity.
Experimental Methodologies
Kinetic Studies: A primary method for assessing electrophilicity is through kinetic studies of reactions with a standard set of nucleophiles. By measuring the second-order rate constants for these reactions, a quantitative scale of electrophilicity can be established.
Detailed Protocol: NMR-Based Kinetic Analysis of Thiosulfonate Reactivity
This protocol outlines a method to determine the second-order rate constant for the reaction of a thiosulfonate with a model nucleophile, such as N-acetylcysteine methyl ester (NACME), using Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Materials:
-
Thiosulfonate of interest (e.g., OMTS)
-
N-acetylcysteine methyl ester (NACME)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the thiosulfonate and NACME of known concentrations in the deuterated solvent.
-
Reaction Initiation: In an NMR tube, mix the thiosulfonate and NACME solutions to achieve desired initial concentrations. A pseudo-first-order condition (e.g., 10-fold excess of NACME) is often employed to simplify the kinetics.[12]
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals. Monitor the disappearance of a characteristic peak of the thiosulfonate and the appearance of a product peak.
-
Data Analysis: Integrate the relevant peaks in each spectrum. Plot the natural logarithm of the thiosulfonate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Calculation of Second-Order Rate Constant: The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess (k = k' / [NACME]).
Trapping Experiments: In cases where reactive intermediates are formed, trapping experiments with specific reagents can provide evidence for the proposed reaction mechanism and the nature of the electrophilic species.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules.[13]
Key Computational Parameters:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a good indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.
-
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface, with blue regions indicating positive potential (electrophilic centers) and red regions indicating negative potential (nucleophilic centers).[13]
-
Transition State Analysis: Calculating the energy barrier for the reaction of a thiosulfonate with a nucleophile can provide a theoretical prediction of the reaction rate.
The following table summarizes key computational parameters for a series of thiophene sulfonamide derivatives, illustrating how these values correlate with reactivity.[13]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
| 1 | -6.65 | -1.74 | 4.91 | 1.83 |
| 2 | -6.91 | -2.31 | 4.60 | 2.50 |
| 3 | -7.11 | -1.48 | 5.63 | 1.90 |
| 4 | -6.83 | -2.14 | 4.69 | 2.29 |
| 5 | -6.49 | -1.82 | 4.67 | 1.94 |
| 6 | -6.45 | -2.13 | 4.32 | 2.45 |
| 7 | -6.11 | -2.31 | 3.80 | 2.92 |
| 8 | -6.31 | -2.25 | 4.06 | 2.76 |
| 9 | -6.74 | -2.23 | 4.51 | 2.49 |
| 10 | -6.65 | -2.41 | 4.24 | 2.89 |
| 11 | -6.21 | -2.22 | 3.99 | 2.77 |
Data adapted from a computational study on thiophene sulfonamide derivatives.[13] A lower HOMO-LUMO energy gap and a higher electrophilicity index generally indicate greater reactivity.[13]
Reaction Mechanisms: The Thiosulfonate Group in Action
The electrophilic nature of the thiosulfonate group enables a variety of important chemical transformations.
Nucleophilic Substitution at the Sulfenyl Sulfur
The most common reaction of thiosulfonates is nucleophilic substitution at the sulfenyl sulfur atom.[3] This reaction proceeds via an Sₙ2-type mechanism, where the nucleophile attacks the electrophilic sulfur, leading to the cleavage of the S-S bond and displacement of the sulfinate leaving group.[3]
Caption: Cysteine modification workflow.
Conclusion: Harnessing the Electrophilicity of Thiosulfonates
The thiosulfonate group, particularly as exemplified in OMTS, is a powerful and versatile functional group in organic synthesis and drug development. Its electrophilicity, governed by the electronic and steric factors of the S-S bond, allows for a wide range of selective transformations. By understanding the fundamental principles of its reactivity and employing a combination of experimental and computational techniques, researchers can effectively harness the synthetic potential of thiosulfonates to create novel molecules with desired therapeutic properties.
References
-
Research Progress in Synthesis and Application of Thiosulfonates. (2025). ResearchGate. [Link]
-
Zefirov, N. S., Zyk, N. V., Beloglazkina, E. K., & Kutateladze, A. G. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications. Sulfur Reports, 14(1), 223–240. [Link]
-
Thiosulfonate synthesis by S-S coupling. Organic Chemistry Portal. [Link]
-
Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. (2023). ChemRxiv. [Link]
-
Zefirov, N. S., et al. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications. Sulfur Reports. [Link]
-
Thiosulfonate. Wikipedia. [Link]
-
CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. Books. [Link]
-
Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. (2019). PMC - PubMed Central. [Link]
-
Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. (2026). The Journal of Organic Chemistry. [Link]
-
Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Mechanism for the cleavage of oxidized disulfide bond. ResearchGate. [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2022). MDPI. [Link]
-
s-s bond cleavage: Topics by Science.gov. [Link]
-
Leaving group. Wikipedia. [Link]
-
Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. (2026). ACS Publications. [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2012). MDPI. [Link]
-
Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. (2015). NIH. [Link]
-
Thiosulfonate homologation/nucleophilic displacement with aliphatic alcohol derivatives. ResearchGate. [Link]
-
Thiosulfate. Wikipedia. [Link]
-
Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group. [Link]
-
Alkyl and Aryl Thiolsulfonates. Journal of Medicinal Chemistry. [Link]
-
Mechanism of Thiosulfate Oxidation in the SoxA Family of Cysteine-ligated Cytochromes. (2013). Journal of Biological Chemistry. [Link]
-
Electrophilic tuning of the chemoprotective natural product sulforaphane. (2011). PMC - NIH. [Link]
-
What is the mechanism for this nucleophilic conjugate addition?. (2015). Chemistry Stack Exchange. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry. [Link]
-
Recent advances in thiolation via sulfur electrophiles. RSC Publishing. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Electrochemical Method for Producing Valuable Sulfur Compounds from Waste Materials. (2018). Scientific Research Publishing. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species. (2015). PMC. [Link]
-
Disulfide-bond cleavage and formation in proteins. (1975). PubMed. [Link]
-
Intro to Orgo Mechanisms Nucleophilic Attack and Loss of Leaving Group. (2017). YouTube. [Link]
-
Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. (2022). MDPI. [Link]
-
Mapping Drug Responses Through Multi-Omics: A New Era of Bioinformatics in Precision Medicine. International Journal of Scientific Research & Technology. [Link]
-
Multi-Omics Integration for the Design of Novel Therapies and the Identification of Novel Biomarkers. (2023). PubMed Central. [Link]
-
Phase I study of the safety, tolerability, and potential therapeutic dose of OMT-110 for patients with refractory metastatic Colorectal Cancer. (2025). NIH. [Link]
-
Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. (2022). MDPI. [Link]
-
Study Details | NCT06820684 | Inflammatory Response to OMT. ClinicalTrials.gov. [Link]
-
Osteopathy. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Multi-Omics Integration for the Design of Novel Therapies and the Identification of Novel Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 7. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]
- 8. Leaving group - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. CAS 36016-40-7: O-(Mesitylsulfonyl)Hydroxylamine [cymitquimica.com]
- 11. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [chemicalbook.com]
- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Introduction: Understanding the Reactivity and Risk of Octyl Methanethiosulfonate
An In-Depth Technical Guide to the Safe Handling of Octyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
This compound (OMTS) is a highly valuable sulfhydryl-reactive reagent employed in biochemical and biophysical research. Its primary application lies in probing the structure and function of proteins, particularly ion channels, by selectively modifying cysteine residues.[1][2] The methanethiosulfonate (MTS) group exhibits rapid and specific reactivity with thiol groups, forming a mixed disulfide bond.[1] This reactivity, while essential for its scientific utility, is also the foundation of its significant health hazards. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures necessary to mitigate the risks associated with OMTS in a research environment. It is intended not merely as a list of rules, but as a framework for understanding the causality behind each safety recommendation, enabling researchers to build a self-validating system of laboratory safety.
Hazard Identification and Toxicological Profile
This compound is a potent chemical that presents multiple acute hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks. A failure to appreciate these classifications can lead to severe or fatal exposure.
GHS Classification Summary
The compound is classified as acutely toxic, corrosive, and hazardous to the aquatic environment. The signal word for OMTS is "Danger".
| Hazard Class | GHS Pictogram | Hazard Statement | GHS Code | Source |
| Acute Toxicity, Inhalation | Skull and Crossbones | Fatal if inhaled | H330 | |
| Acute Toxicity, Oral | Skull and Crossbones | Toxic if swallowed | H301 | |
| Acute Toxicity, Dermal | Skull and Crossbones | Toxic in contact with skin | H311 | |
| Skin Corrosion/Irritation | Corrosion | Causes severe skin burns and eye damage | H314 | |
| Serious Eye Damage | Corrosion | Causes serious eye damage | H318 | |
| Skin Sensitization | Exclamation Mark | May cause an allergic skin reaction | H317 | |
| STOT Single Exposure | Exclamation Mark | May cause respiratory irritation | H335 | |
| Corrosive to Metals | Corrosion | May be corrosive to metals | H290 | |
| Aquatic Hazard (Acute) | None | Harmful to aquatic life | H402 |
Caption: Summary of GHS hazard classifications for this compound.
Toxicological Insights
The high reactivity of the thiosulfonate group with nucleophiles, particularly the thiols found in cysteine residues of proteins, is the primary mechanism of toxicity.
-
Acute Inhalation Toxicity (H330): This is the most severe hazard. Inhalation of vapors or aerosols can be fatal. The respiratory tract presents a large surface area for absorption, leading to rapid systemic toxicity. The substance may also cause severe respiratory irritation and chemical burns to the mucosal surfaces.
-
Dermal and Oral Toxicity (H301, H311): OMTS is readily absorbed through the skin and gastrointestinal tract. Systemic effects can occur rapidly following contact. The lipophilic octyl group may facilitate its passage through biological membranes, enhancing its toxicity.
-
Corrosivity (H314): As a potent electrophile, OMTS reacts indiscriminately with proteins and other biomolecules on the skin and in the eyes, causing severe chemical burns and irreversible tissue damage. Immediate and thorough rinsing is critical upon any contact.
-
Sensitization (H317): The molecule can act as a hapten, covalently modifying skin proteins. This can trigger an immune response, leading to allergic contact dermatitis upon subsequent exposures. It is crucial that contaminated work clothing is not allowed out of the workplace.
Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)
Given the severe hazards of OMTS, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE.
Engineering Controls: The Primary Barrier
All handling of this compound, including weighing, aliquoting, and addition to reaction mixtures, must be performed within a certified chemical fume hood.[3] The fume hood provides critical protection against the inhalation of fatal concentrations of vapors or aerosols. Ensure the sash is kept at the lowest practical height to maximize capture velocity. A safety shower and eyewash station must be immediately accessible in the work area.[3]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for proper engineering controls but is essential for protecting against splashes, spills, and unforeseen exposures.[4][5]
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved Respirator | For any operations outside of a fume hood or during a spill response, a full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[3][6][7] This is non-negotiable due to the H330 (Fatal if inhaled) classification. |
| Hand Protection | Chemical-Resistant Gloves | Handle with impervious gloves inspected prior to use.[8] Recommended materials include nitrile or butyl rubber.[9][10] A two-glove system (double-gloving) is recommended to protect against rapid permeation and in case of outer glove contamination.[10] |
| Eye/Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields.[8] A full-face shield must be worn over the goggles to protect against splashes.[7][9] Standard safety glasses are insufficient. |
| Skin/Body Protection | Chemical-Resistant Lab Coat/Apron | Wear a flame-resistant, impervious lab coat or coveralls.[3][8] When handling larger quantities, a chemical-resistant apron provides an additional layer of protection.[9] Do not wear shorts or open-toed shoes in the laboratory. |
Caption: Mandatory Personal Protective Equipment for handling this compound.
Chemical Management: Storage, Stability, and Incompatibilities
Proper storage is critical to maintaining the integrity of the reagent and ensuring laboratory safety.
Storage Conditions
-
Temperature: Store in a tightly closed container in a refrigerator, typically at 2-8°C or 4°C.[11] Some suppliers may recommend -20°C for long-term storage.[6]
-
Atmosphere: The compound is moisture-sensitive and hygroscopic.[1][12] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.
-
Location: Store in a dry, cool, and well-ventilated place.[6][8] The storage area should be a designated, locked cabinet or area accessible only to authorized personnel.[13]
Chemical Stability and Incompatibilities
-
Water/Moisture: OMTS hydrolyzes in the presence of water. This reaction can liberate acidic gas, which, in contact with metal surfaces, can generate flammable and potentially explosive hydrogen gas. This reactivity underscores the importance of storing it in a dry environment and under an inert atmosphere.
-
Metals: The compound is corrosive to metals and should not be stored in metal containers. Use only the original container or a corrosive-resistant container with a resistant inner liner.
-
Other Incompatibilities: Keep away from strong oxidizing agents and acids.[9]
Emergency Response Protocols
Immediate and correct action during an emergency is vital to minimizing harm. All personnel working with OMTS must be trained on these procedures.
Spill Management Workflow
In the event of a spill, a calm and systematic response is required. Do not attempt to clean a large spill if you are not trained and equipped to do so.
Caption: Workflow for responding to an this compound spill.
First Aid Measures
Speed is essential. Show the Safety Data Sheet to the attending medical personnel.
-
Inhalation: Immediately move the victim to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[14] Call a poison center or doctor immediately.[3]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Rinse the skin with copious amounts of water/shower for at least 15 minutes.[14] Immediately call a poison center or doctor.
-
Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately.[3]
Fire-Fighting Procedures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Unsuitable Extinguishing Media: Do NOT use water. Water hydrolyzes the material, liberating acidic gas which can react with metals to form flammable hydrogen gas.
-
Hazards from Combustion: Hazardous combustion products include sulfur oxides and other toxic gases. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
-
Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).
Disposal Considerations
Disposal of OMTS and any contaminated materials must be treated as hazardous waste. All waste must be collected in suitable, closed, and properly labeled containers.[8] Disposal must be carried out by a licensed and approved waste disposal plant in strict accordance with all federal, state, and local environmental regulations.[3] Do not allow the product to enter drains or the environment.
References
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2015-04-22).
- Safety D
- SAFETY D
- This compound - Data Sheet - United St
- Personal Protective Equipment (PPE) - CHEMM.
- Octyl methanesulfonate | C9H20O3S | CID 11790439 - PubChem - NIH.
- Personal Protective Equipment | US EPA. (2025-09-12).
- 7559-45-7|Octyl Methanethiosulfon
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22).
- Personal protective equipment for handling Octyl sulf
- Is Personal Protective Equipment Required When Working with Solvents? - MicroCare LLC.
- SAFETY D
- SAFETY DATA SHEET - Spectrum Chemical. (2015-07-02).
- This compound | CAS 7559-45-7 | Chemical-Suppliers.
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02).
- SML0847 - SAFETY D
- This compound | CAS 7559-45-7 | SCBT - Santa Cruz Biotechnology.
Sources
- 1. This compound | CAS 7559-45-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. targetmol.com [targetmol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. usbio.net [usbio.net]
- 12. 7559-45-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. fishersci.com [fishersci.com]
Basic principles of using MTS reagents for protein structure analysis.
An In-Depth Technical Guide to Methanethiosulfonate (MTS) Reagents for Protein Structure Analysis
Authored by a Senior Application Scientist
Introduction: Unlocking Protein Dynamics with Chemical Probes
In the intricate world of molecular biology, understanding the three-dimensional structure of a protein is paramount to deciphering its function. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide static snapshots, many proteins are dynamic entities, undergoing crucial conformational changes to perform their biological roles. Methanethiosulfonate (MTS) reagents, in conjunction with Site-Directed Spin Labeling (SDSL), have emerged as a powerful toolset to explore these dynamics, offering insights into local structure, solvent accessibility, and intermolecular distances under near-native conditions.[1][2][3]
This guide provides a comprehensive overview of the core principles and methodologies for utilizing MTS reagents in protein structure analysis. We will delve into the chemistry of these thiol-reactive compounds, provide detailed experimental protocols, and explore their applications, empowering researchers to confidently apply this versatile technique.
Core Principles of MTS Chemistry
At the heart of the SDSL technique lies the specific and covalent reaction of MTS reagents with the thiol group of cysteine residues.[4][5] This specificity allows for the precise introduction of a probe—typically a stable nitroxide radical for Electron Paramagnetic Resonance (EPR) spectroscopy—at a predetermined site within the protein.[3][4][6]
The Thiol-Specific Reaction: A Disulfide Exchange
MTS reagents react selectively with the sulfhydryl group (-SH) of cysteine residues to form a stable disulfide bond (-S-S-).[7][8] This reaction is a nucleophilic attack by the deprotonated thiol (thiolate, -S⁻) on the sulfur atom of the methanethiosulfonate group.
Key Factors Influencing Reactivity:
-
pH: The reaction rate is highly dependent on pH. The cysteine thiol group has a pKa typically around 8.5, and the thiolate anion is the reactive species. Therefore, labeling is most efficient at a pH slightly below or at the pKa, where a sufficient concentration of the reactive thiolate is present without promoting significant hydrolysis of the MTS reagent itself.[4][9] Maintaining a stable pH is critical for reproducible labeling.[10]
-
Accessibility: The target cysteine residue must be accessible to the MTS reagent.[9] Buried cysteine residues will react much more slowly or not at all compared to those on the protein surface. This property is exploited to map the solvent-accessible surfaces of proteins.[7][11][12]
-
Local Environment: The surrounding amino acid residues can influence the pKa of the cysteine thiol and its accessibility, thereby affecting the labeling rate.
Types of MTS Reagents
The most commonly used MTS reagent in SDSL is (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, commonly known as MTSSL or MTSL.[6][13][14][15] Its small size and stability make it an ideal spin label.[8] However, a variety of MTS reagents with different properties are available:
-
Charged MTS Reagents: Reagents like MTSET (positively charged) and MTSES (negatively charged) can be used to probe the electrostatic environment of a protein region or introduce a charge to assess its functional consequences.[16]
-
Fluorescent MTS Reagents: These reagents attach a fluorophore to the cysteine residue, enabling studies of protein dynamics using fluorescence-based techniques like FRET.[7][16]
-
Biotinylated MTS Reagents: These are useful for affinity purification or detection of labeled proteins.
The Experimental Workflow: A Step-by-Step Guide
A successful SDSL experiment requires careful planning and execution. The following sections outline the key phases of the workflow.
Phase 1: Preparation and Mutagenesis
The foundation of a site-directed labeling experiment is a protein construct with a unique, reactive cysteine at the desired position.
Detailed Protocol:
-
Cysteine Engineering:
-
Eliminate Native Cysteines: If the wild-type protein contains native cysteine residues that are not involved in essential disulfide bonds, they must be mutated to a non-reactive amino acid, typically alanine or serine, to ensure the specificity of labeling.[15][17]
-
Introduce a Unique Cysteine: Using site-directed mutagenesis, introduce a single cysteine codon at the desired location in the protein's gene.[3][4][18] The choice of labeling site is critical and should be guided by existing structural information or hypotheses about the protein's function.[19]
-
-
Protein Expression and Purification:
-
Express the mutant protein using a suitable expression system (e.g., E. coli).
-
Purify the protein to a high degree of homogeneity. It is crucial to work in the presence of a reducing agent, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to prevent oxidation and disulfide bond formation of the engineered cysteine.[15][20]
-
Phase 2: The Labeling Reaction
This is the core chemical step where the MTS spin label is covalently attached to the protein.
Detailed Protocol:
-
Pre-Reaction Preparation:
-
Remove the reducing agent from the purified protein solution. This is a critical step, as the reducing agent will react with the MTS reagent. Gel filtration or dialysis are common methods.[20]
-
Prepare a fresh stock solution of the MTS reagent (e.g., 200 mM MTSSL in acetonitrile or DMSO).[20] MTS reagents can hydrolyze in aqueous solutions, so fresh preparation is essential.[7]
-
-
Labeling Reaction:
-
Dilute the protein to a suitable concentration (e.g., 250-300 µM) in a labeling buffer (e.g., a buffer at pH 7.5-8.0).[20]
-
Add the MTS reagent to the protein solution in molar excess (typically 10-50 fold) to drive the reaction to completion.[6][13][20]
-
Incubate the reaction mixture. The incubation time and temperature can vary depending on the protein and the accessibility of the cysteine residue. Common conditions are incubation for several hours at room temperature or overnight at 4°C.[13][15] The reaction should be performed in the dark to protect the light-sensitive spin label.[13][20]
-
Table 1: Typical Parameters for MTSSL Labeling Reaction
| Parameter | Typical Range/Value | Rationale |
| Protein Concentration | 50 - 300 µM | Ensures sufficient material for analysis while minimizing aggregation. |
| MTSSL:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the label drives the reaction towards completion.[6] |
| Buffer pH | 7.5 - 8.5 | Balances cysteine thiolate reactivity with MTS reagent stability. |
| Temperature | 4°C to 25°C | Lower temperatures are used for less stable proteins, but require longer incubation times.[6] |
| Incubation Time | 1 hour to overnight | Dependent on cysteine accessibility and reaction temperature.[6][15] |
| Reducing Agent | Absent | Must be removed to prevent reaction with the MTS reagent. |
Phase 3: Quenching and Cleanup
After the incubation period, it is essential to stop the reaction and remove any unreacted MTS reagent.
Detailed Protocol:
-
Quenching (Optional but Recommended): The reaction can be quenched by adding a small molecule thiol, such as free cysteine or DTT, to react with the excess MTS reagent.
-
Removal of Excess Label: Unreacted spin label must be thoroughly removed as it will generate a strong, sharp signal in the EPR spectrum, obscuring the signal from the labeled protein. This is typically achieved by:
Phase 4: Validation and Quantification
Confirming the success and efficiency of the labeling reaction is a critical quality control step.
Methods for Validation:
-
Mass Spectrometry (MS): The most direct method to confirm labeling. The mass of the labeled protein will increase by the mass of the attached spin label (e.g., ~186 Da for MTSSL).[20] MS can also reveal the extent of labeling.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum itself can be used to assess labeling. A well-defined three-line spectrum is indicative of a successfully labeled protein. The presence of a sharp, narrow signal suggests residual free spin label.
-
Quantification of Labeling Efficiency: The concentration of the spin-labeled protein can be determined by comparing the double integral of the EPR spectrum of the sample to that of a standard of known concentration.[15][22]
Visualizing the Workflow and Principles
To better illustrate the process, the following diagrams outline the experimental workflow and the core chemical reaction.
Caption: The overall experimental workflow for site-directed spin labeling.
Caption: The chemical reaction between a cysteine thiol and an MTS reagent.
Applications in Protein Structure Analysis
Once a protein is successfully labeled, it becomes a powerful tool for structural investigation using EPR spectroscopy.
-
Probing Solvent Accessibility: The mobility of the nitroxide spin label is sensitive to its environment.[4][23] A label on the protein surface will be highly mobile, resulting in a sharp EPR spectrum. A label in a more restricted or buried environment will be less mobile, leading to a broader spectrum. By systematically labeling residues and analyzing the EPR lineshape, one can map the solvent-accessible surface of a protein or detect conformational changes that alter this accessibility.[6]
-
Measuring Inter-residue Distances: By introducing two spin labels into a protein, the magnetic dipolar interaction between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER or PELDOR).[24] This interaction is inversely proportional to the cube of the distance between the spins, allowing for precise distance measurements in the range of 1.5 to 8 nanometers, and sometimes even further.[24][25] A series of distance measurements can provide powerful constraints for modeling protein structure and conformational changes.[1][24][26]
-
Monitoring Conformational Changes: Changes in a protein's conformation upon ligand binding, substrate turnover, or interaction with other proteins can be monitored by observing changes in the EPR spectrum.[1][3][6] This provides dynamic information that is often inaccessible through other structural biology techniques.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Labeling Efficiency | - Incomplete removal of reducing agent.- Cysteine is inaccessible or oxidized.- MTS reagent has hydrolyzed. | - Ensure thorough removal of DTT/TCEP via dialysis or gel filtration.- Unfold and refold the protein (if feasible); confirm cysteine presence.- Prepare fresh MTS reagent stock solution immediately before use.[7] |
| Non-specific Labeling | - Presence of other reactive native cysteines.- Reaction pH is too high, leading to reactions with other residues (e.g., lysine). | - Mutate all non-essential native cysteines to Ala or Ser.- Perform labeling at a more controlled pH (e.g., 7.5). |
| Protein Precipitation | - High concentration of organic solvent (from MTS stock).- The protein is unstable under labeling conditions. | - Keep the volume of added MTS stock solution low (e.g., <5% of total volume).- Perform labeling at a lower temperature (4°C).- Screen different buffer conditions for improved stability. |
| Strong "Free Spin" Signal in EPR | - Incomplete removal of unreacted MTS reagent. | - Repeat the cleanup step (dialysis or gel filtration). Use a desalting column for rapid and efficient removal.[20] |
Conclusion
The use of MTS reagents for site-directed spin labeling is a robust and versatile technique that provides unique insights into protein structure and dynamics. By understanding the underlying chemical principles, carefully executing the experimental workflow, and correctly interpreting the resulting EPR data, researchers can effectively probe solvent accessibility, measure molecular distances, and track conformational changes. This powerful approach complements traditional structural biology methods and is indispensable for a comprehensive understanding of protein function.
References
- Distance measurements by continuous wave EPR spectroscopy to monitor protein folding. (n.d.). Google Books.
- Tracking protein domain movements by EPR distance determination and multilateration. (n.d.). Google Books.
- Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. (n.d.). MDPI.
- Site-directed spin labeling - Wikipedia. (n.d.). Wikipedia.
- Site-directed spin labeling EPR spectroscopy in protein research. (n.d.). PubMed.
- Electron Paramagnetic Resonance Techniques for Measuring Distances in Proteins | Request PDF. (n.d.). ResearchGate.
- Comparative evaluation of spin-label modeling methods for protein structural studies. (n.d.). PMC.
- Methods and Applications of Site-Directed Spin Labeling EPR Spectroscopy | Request PDF. (n.d.). ResearchGate.
- Fluorescent MTS. (n.d.). Interchim.
- MTS reagents. (n.d.). Uptima.
- (A-B) SDSL reaction to target cysteine using MTSL and 3-maleimido-Proxyl (MA-PX) nitroxide labels. (n.d.). ResearchGate.
- Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. (n.d.). NIH.
- Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. (n.d.). NIH.
- (A) Reaction schemes for chemical modification of a cysteine residue... | Download Scientific Diagram. (n.d.). ResearchGate.
- Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? | ACS Omega. (2022, January 31). ACS Publications.
- (A) Labeling reaction scheme for cysteine and tyrosine residues. N... (n.d.). ResearchGate.
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (n.d.). PMC.
- A , Structures and lengths (in angstroms) of the different MTS reagents... | Download Scientific Diagram. (n.d.). ResearchGate.
- Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. (2019, August 20). News-Medical.Net.
- Site-Directed Spin Labeling EPR for Studying Membrane Proteins. (n.d.). PMC.
- Site-directed spin labeling of a genetically encoded unnatural amino acid | PNAS. (n.d.). PNAS.
- Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in Structure Determination of Membrane Proteins by Solution NMR Spectroscopy. (n.d.). PMC.
- Troubleshooting Your Site-directed Mutagenesis by PCR. (2024, March 5). Integrated DNA Technologies.
- Maximum Allowed Solvent Accessibilites of Residues in Proteins | PLOS One. (n.d.). PLOS One.
- (PDF) Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. (2021, May 7). ResearchGate.
Sources
- 1. Distance measurements by continuous wave EPR spectroscopy to monitor protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-directed spin labeling EPR spectroscopy in protein research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Maximum Allowed Solvent Accessibilites of Residues in Proteins | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. news-medical.net [news-medical.net]
- 16. ttuhsc.edu [ttuhsc.edu]
- 17. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. pnas.org [pnas.org]
- 20. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in Structure Determination of Membrane Proteins by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. snorrisi.hi.is [snorrisi.hi.is]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. mdpi.com [mdpi.com]
- 26. Comparative evaluation of spin-label modeling methods for protein structural studies - PMC [pmc.ncbi.nlm.nih.gov]
The Aliphatic Architect: A Technical Guide to the Influence of Alkyl Chain Length on MTS Reagent Function
Abstract
Methanethiosulfonate (MTS) reagents are indispensable tools in protein chemistry, primarily utilized for Substituted Cysteine Accessibility Method (SCAM) studies to probe protein structure, function, and dynamics.[1][2] While the reactivity of the thiosulfonate group is the cornerstone of their function, the appended alkyl chain ("R-group") is not a mere passenger. It is a critical modulator of the reagent's physicochemical properties, dictating its utility in diverse experimental contexts. This in-depth guide moves beyond the fundamental reaction to explore the nuanced yet profound effects of alkyl chain length on MTS reagent behavior. We will dissect how variations in chain length systematically alter hydrophobicity, membrane permeability, and steric hindrance, thereby transforming the reagent from a simple labeling compound into a sophisticated molecular probe. This paper will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to strategically select or design MTS reagents, leveraging the alkyl chain to unlock deeper insights into protein architecture and mechanism.
The Core Mechanism: A Foundation of Thiol-Disulfide Exchange
At its heart, the function of any MTS reagent is the specific and rapid reaction with the sulfhydryl (thiol) group of a cysteine residue.[1] This reaction proceeds via a thiol-disulfide exchange, resulting in the formation of a stable mixed disulfide bond between the protein and the reagent's R-group. The reaction is stoichiometric and can be conducted under mild physiological conditions, making it superior to slower, less specific reagents like iodoacetamides or maleimides.[1] This covalent modification allows researchers to introduce a variety of tags—including charges, spin labels, or fluorophores—at specific sites within a protein that have been replaced with cysteine via site-directed mutagenesis.[1][2]
The versatility of this chemical reaction is the basis for the Substituted Cysteine Accessibility Method (SCAM), a powerful technique used to map the topology of membrane proteins, identify residues lining ion channel pores, and detect conformational changes in real-time.[2][3]
Caption: The fundamental thiol-disulfide exchange reaction between a protein's cysteine residue and an MTS reagent.
The Alkyl Chain: A Master Regulator of Function
The identity of the 'R' group, specifically the length and nature of its alkyl chain, is the primary determinant of the reagent's experimental application. By systematically varying the alkyl chain, one can fine-tune three key properties: membrane permeability, steric profile, and localized interactions.
2.1. Hydrophobicity and Membrane Permeability
The ability of an MTS reagent to cross the lipid bilayer is inversely proportional to its polarity and directly related to its hydrophobicity. The length of the alkyl chain is a dominant factor in this equation.
-
Short-Chain, Charged Reagents: Reagents like [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) and sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) possess short alkyl chains terminated with permanently charged moieties. These reagents are hydrophilic and membrane-impermeant.[1][4] This property is exceptionally useful for selectively labeling cysteine residues exposed to the extracellular environment or the lumen of an organelle, without affecting residues in the cytoplasm.[2]
-
Long-Chain and Neutral Reagents: As the alkyl chain length increases, the reagent's hydrophobic character is enhanced.[5][6] Small, neutral reagents like methyl methanethiosulfonate (MMTS) are membrane-permeable due to their compact size and lack of charge.[7] Similarly, reagents with longer alkyl chains, even if they possess a terminal functional group, will exhibit increased lipid solubility and a greater propensity to cross the cell membrane. This allows for the probing of cysteine residues located in transmembrane domains or on the cytosolic face of a protein.[8]
The strategic use of impermeant vs. permeant reagents is a cornerstone of topological mapping in membrane proteins.
2.2. Steric Hindrance and Mapping Physical Accessibility
The physical size of the entire R-group, dictated by its alkyl chain length and any terminal groups, provides a molecular "ruler" to measure the dimensions of protein crevices and pores.
-
Small Reagents (e.g., MMTS): With its minimal methyl group, MMTS can access cysteine residues that are buried within narrow or sterically restricted environments.[7] Its ability to penetrate these spaces makes it an excellent tool for identifying residues in the most confined parts of an active site or channel pore.
-
Reagents of Increasing Chain Length: By applying a series of MTS reagents with progressively longer alkyl chains (e.g., ethyl, propyl, butyl), researchers can systematically probe the dimensions of a water-accessible pathway.[9] If a cysteine is modified by a methyl- and ethyl-MTS reagent but not by a propyl-MTS reagent, it implies that the diameter of the pathway at that point is larger than an ethyl group but smaller than a propyl group. This "molecular calipers" approach has been instrumental in mapping the architecture of ion channel pores.
Experimental Design: Leveraging Alkyl Chain Properties
The success of a SCAM experiment hinges on choosing the right MTS reagent for the scientific question. Below are two detailed protocols demonstrating how to exploit the properties conferred by the alkyl chain.
3.1. Protocol 1: Differentiating Extracellular vs. Intracellular Cysteine Accessibility
This protocol uses a membrane-impermeant MTS reagent to determine if a target cysteine residue is exposed to the extracellular or intracellular side of the plasma membrane.
Objective: To determine the sidedness of a cysteine residue in a membrane protein expressed in whole cells.
Reagents & Materials:
-
Cells expressing the cysteine-mutant protein of interest.
-
Control (wild-type, cysteine-less) cells.
-
Extracellular buffer (e.g., PBS, HEPES-buffered saline).
-
Membrane-impermeant MTS reagent (e.g., MTSES, negatively charged).
-
Cell lysis buffer with a thiol-scavenging agent (e.g., N-ethylmaleimide, NEM) to quench unreacted cysteines.
-
Method for assessing protein function (e.g., electrophysiology, substrate transport assay, or Western blot for a mobility shift).
Step-by-Step Methodology:
-
Preparation: Plate cells expressing the mutant and wild-type proteins. Wash cells twice with extracellular buffer to remove any residual media.
-
Condition 1 (Intact Cells): Treat one set of cells with the membrane-impermeant MTSES (e.g., 10 mM) in extracellular buffer for 2-5 minutes.[1] This step will only label cysteines accessible from the outside.
-
Quenching: Wash the cells thoroughly with extracellular buffer to remove excess MTSES. Immediately lyse the cells in a buffer containing a high concentration of NEM to block all remaining free thiols.
-
Condition 2 (Permeabilized Control): Treat a second set of cells with a gentle permeabilizing agent (e.g., a low concentration of digitonin or saponin) before applying MTSES. This allows the reagent to access both extracellular and intracellular domains.
-
Functional Analysis: Assess the function of the target protein in both conditions. For example, using two-electrode voltage-clamp for an ion channel, measure the current before and after reagent application.[1][3]
-
Interpretation:
-
If function is altered in Condition 1 (intact cells), the cysteine is accessible from the extracellular side.
-
If function is altered only in Condition 2 (permeabilized cells) but not Condition 1, the cysteine is accessible from the intracellular side.
-
If function is unaltered in both, the residue is likely buried within the membrane or inaccessible.
-
Caption: Experimental workflow to determine the topological location of a cysteine residue using a membrane-impermeant MTS reagent.
3.2. Protocol 2: Estimating Pore Dimensions with Varied Alkyl Chain Lengths
This protocol uses a series of neutral MTS reagents of increasing size to probe the physical dimensions of a channel or cavity.
Objective: To estimate the diameter of a protein pore at a specific position.
Reagents & Materials:
-
System for functional measurement (e.g., planar lipid bilayer, patch-clamp rig).
-
A series of neutral MTS reagents with increasing alkyl chain length:
-
Methyl methanethiosulfonate (MMTS)
-
Ethyl methanethiosulfonate (EMTS)
-
Propyl methanethiosulfonate (PMTS)
-
-
Solutions for preparing fresh reagent dilutions (DMSO for water-insoluble reagents, then final dilution in buffer).[1]
Step-by-Step Methodology:
-
Establish Baseline: Obtain a stable baseline recording of the protein's activity (e.g., single-channel current).
-
Sequential Application: Sequentially apply the MTS reagents, starting with the smallest (MMTS). Apply each reagent for a fixed duration (e.g., 1 minute) at a set concentration.
-
Washout: Between each reagent application, thoroughly perfuse the system with a buffer to wash out the previous reagent.
-
Monitor for Modification: Continuously monitor the protein's function. A covalent modification is indicated by a persistent change in activity (e.g., channel block, altered conductance) that is not reversible upon washout.
-
Data Acquisition: Record which reagents cause an irreversible functional change.
-
Interpretation: The size of the largest reagent that successfully modifies the cysteine provides an upper estimate for the pore diameter at that location. For example, if MMTS and EMTS modify the channel but PMTS does not, the pore at that level is wide enough to accommodate an ethyl group but not a propyl group.
Data Presentation and Interpretation
Table 1: Comparative Properties of Common MTS Reagents
| Reagent Name | Abbreviation | R-Group Structure | Charge at pH 7 | Approx. Length (Å) | Membrane Permeability | Primary Application |
| Methyl methanethiosulfonate | MMTS | -CH₃ | Neutral | ~2.0 | Permeable | Probing narrow spaces |
| Ethyl methanethiosulfonate | EMTS | -CH₂CH₃ | Neutral | ~3.5 | Permeable | Steric mapping |
| [2-Aminoethyl] methanethiosulfonate | MTSEA | -CH₂CH₂NH₃⁺ | Positive | ~5.0 | Impermeant | Probing external sites; charge effects |
| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | -CH₂CH₂N(CH₃)₃⁺ | Positive | ~6.0 | Impermeant | Probing external sites; charge effects |
| [Sodium (2-sulfonatoethyl)] methanethiosulfonate | MTSES | -CH₂CH₂SO₃⁻ | Negative | ~5.5 | Impermeant | Probing external sites; charge effects |
Table 2: Hypothetical Data Interpretation for Pore Sizing Experiment (Protocol 2)
| Cysteine Mutant Position | MMTS (Methyl) | EMTS (Ethyl) | PMTS (Propyl) | Inferred Pore Constraint |
| L105C | Modified | Modified | Modified | Pore diameter > Propyl group |
| V210C | Modified | Modified | No Modification | Diameter > Ethyl, < Propyl |
| F315C | Modified | No Modification | No Modification | Diameter > Methyl, < Ethyl |
| I420C | No Modification | No Modification | No Modification | Residue is inaccessible/buried |
Conclusion and Future Directions
The alkyl chain of an MTS reagent is a powerful and tunable feature that extends its utility far beyond simple cysteine labeling. By strategically selecting reagents based on alkyl chain length and terminal functionality, researchers can dissect protein architecture with remarkable precision. The principles of hydrophobicity, membrane permeability, and steric hindrance, all modulated by the alkyl chain, allow for the systematic mapping of protein topology and the dimensional analysis of channels and binding pockets.
Future advancements will likely focus on the synthesis of novel MTS reagents with increasingly sophisticated "R" groups. These may include photo-activatable chains for temporal control of labeling, environmentally sensitive fluorophores for dynamic tracking of conformational changes, or long, flexible linkers for cross-linking studies. The foundational understanding of how a simple alkyl chain affects reagent behavior remains the key to unlocking the full potential of these versatile chemical probes in research and drug development.
References
- 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies. (n.d.). National Institutes of Health.
- MTS reagents. (n.d.). Interchim.
- Fluorescent MTS. (n.d.). Interchim.
-
Zamyatnin, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 861-868. Retrieved from [Link]
-
Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. (2007). Nature Protocols, 2(11), 2947-2953. Retrieved from [Link]
-
Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3. (2009). Biochemical Journal, 420(1), 29-38. Retrieved from [Link]
-
Highly Selective Polyelectrolyte Multilayer Membranes Through Hydrophobic Interactions. (2018). ACS Applied Materials & Interfaces, 10(49), 42939-42947. Retrieved from [Link]
-
Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. (2017). RSC Advances, 7(6), 3354-3365. Retrieved from [Link]
-
Effect of molar mass and alkyl chain length on the surface properties and biocompatibility of poly(alkylene terephthalate)s for potential cardiovascular applications. (2023). Journal of Materials Chemistry B, 11(42), 10158-10173. Retrieved from [Link]
-
Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (2021). MATEC Web of Conferences, 333, 11008. Retrieved from [Link]
-
Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes. (2022). Frontiers in Chemistry, 10, 930843. Retrieved from [Link]
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. interchim.fr [interchim.fr]
- 3. 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective Polyelectrolyte Multilayer Membranes Through Hydrophobic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Boundary: A Senior Application Scientist's Guide to the Membrane Permeability of Long-Chain MTS Reagents
An In-depth Technical Guide for Researchers
Abstract
Methanethiosulfonate (MTS) reagents are indispensable tools in protein chemistry, particularly for probing the structure and function of membrane proteins through the Substituted Cysteine Accessibility Method (SCAM). The utility of these reagents is fundamentally dictated by their ability, or inability, to traverse the cell membrane. While small, charged MTS reagents are generally considered membrane-impermeant, the increasing use of long-chain variants—functionalized with moieties like biotin or polyethylene glycol (PEG)—introduces significant complexity. This guide provides a comprehensive exploration of the factors governing the membrane permeability of long-chain MTS reagents. We will dissect the physicochemical principles, present field-proven experimental workflows to empirically determine permeability, and discuss the profound implications for experimental design and data interpretation.
The Core Principle: Why Permeability is Paramount
The central premise of many cysteine-modification experiments, such as SCAM, is to use the reactivity of a cysteine residue as a proxy for its location. An MTS reagent applied externally to an intact cell should only react with cysteine residues exposed on the extracellular surface. If the reagent crosses the membrane, it can react with intracellular domains, leading to a catastrophic misinterpretation of protein topology.[1][2][3]
Therefore, the membrane permeability of an MTS reagent is not a minor detail; it is the foundational assumption upon which the experiment's validity rests. For traditional small MTS reagents, this is straightforward:
-
Charged Reagents (e.g., MTSET, MTSES): Possess a net positive or negative charge, making them hydrophilic and thus membrane-impermeant under normal conditions.[4]
-
Neutral Reagents (e.g., MTSEA): While uncharged at physiological pH, they are small enough to exhibit some membrane permeability, a phenomenon described as "wrong-sided" or "trans" modification.[5]
Long-chain MTS reagents, which append large and often complex moieties to the reactive MTS headgroup, defy this simple classification. Their permeability is a nuanced interplay of multiple factors.
Physicochemical Drivers of Membrane Transport for Long-Chain Reagents
The ability of a molecule to cross the lipid bilayer is governed by a well-understood set of physicochemical principles.[3] For long-chain MTS reagents, we must consider not only the MTS headgroup but the entire molecular construct.
Key Molecular Properties Influencing Permeability
-
Size (Molecular Weight): As molecular weight increases, the rate of passive diffusion across the membrane decreases significantly. Long PEG or biotin-based linkers dramatically increase the size of the MTS reagent, generally reducing its intrinsic permeability.[6][7]
-
Charge: The presence of charged groups is the single most dominant factor in preventing passive diffusion. Even a single net charge can render a molecule effectively membrane-impermeant. Many long-chain reagents are designed to be charged for this reason.[8]
-
Hydrophobicity/Hydrophilicity: The amphipathic nature of the cell membrane creates a formidable barrier for highly hydrophilic (water-loving) molecules. PEG chains, for instance, are highly hydrated and hydrophilic, which disfavors their partitioning into the hydrophobic lipid core of the membrane.[6]
-
Flexibility & Conformation: Long, flexible chains like PEG can adopt various conformations. While this flexibility can sometimes facilitate passage through membrane defects, it can also lead to entanglement and a larger effective hydrodynamic radius, hindering transport.[9]
Potential Transport Mechanisms
While passive diffusion is the primary consideration, for very large or complex long-chain reagents, other mechanisms cannot be entirely discounted, especially at higher concentrations or over long incubation times.
-
Passive Diffusion: The default mechanism for small, uncharged molecules. The rate is proportional to the concentration gradient and the molecule's lipid solubility. For most long-chain MTS reagents, this process is expected to be extremely slow.
-
Endocytosis: At higher concentrations, larger PEGylated molecules can be taken up by cells via endocytic pathways.[10] This is a critical consideration, as it provides a route for even nominally "impermeant" reagents to access the cell interior over time.
The logical relationship between a reagent's properties and its primary transport mechanism is crucial for experimental design.
Caption: Physicochemical properties determining MTS reagent permeability.
Comparative Analysis of Common Long-Chain MTS Reagents
While precise permeability coefficients are seldom published, we can create a comparative framework based on the known properties of the reagents' constituent parts. This allows researchers to make informed initial judgments.
| Reagent Family | Common Examples | Molecular Weight (Approx. Da) | Key Physicochemical Features | Expected Relative Permeability |
| Biotinylated MTS | MTSEA-Biotin | ~495 | Neutral linker, moderate size increase. | Low, but potentially higher than charged reagents. |
| MTSEA-Biotin-X | ~608 | Longer, flexible caproyl linker. | Very Low.[11] | |
| MTSEA-Biotin-XX | ~721 | Even longer, more flexible linker. | Extremely Low. | |
| PEGylated MTS | MTS-PEG4 | ~400 | Short, highly hydrophilic PEG chain. | Very Low. |
| MTS-PEG12 | ~750 | Longer, highly hydrophilic PEG chain. | Extremely Low. | |
| Fluorescent MTS | MTS-TAMRA | ~650 | Contains a bulky, charged fluorophore. | Extremely Low / Impermeant.[4] |
Expert Insight: The addition of even a short PEG chain or a biotin-X linker dramatically increases the hydrodynamic radius and hydrophilicity of the molecule. Therefore, as a rule of thumb, any long-chain MTS reagent should be assumed to be membrane-impermeant, but this assumption must be empirically validated in your specific experimental system.
The Self-Validating Protocol: Empirically Testing Permeability via SCAM
The most trustworthy method for determining the effective membrane permeability of a long-chain MTS reagent is to test it directly. This protocol uses a known membrane protein with accessible cysteine residues on both the extracellular and intracellular domains as a "reporter" system.
Experimental Rationale
The logic is a simple validation/invalidation test. We express a cysteine-less version of a well-characterized transmembrane protein (e.g., an ion channel or transporter) into which we have engineered single cysteine residues at two key positions:
-
Extracellular Reporter Cys (Cys_Extra_) : A position known to be on the outside of the cell.
-
Intracellular Reporter Cys (Cys_Intra_) : A position known to be on the inside of the cell.
By applying the test reagent to intact cells and subsequently assaying for modification, we can determine its sidedness of action.
Workflow Diagram
Caption: Experimental workflow for testing MTS reagent permeability.
Detailed Step-by-Step Methodology
Reagents & Materials:
-
HEK293 cells (or other suitable line)
-
Expression plasmids for Cys_Extra_ and Cys_Intra_ mutants
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
Test Long-Chain MTS Reagent (e.g., MTSEA-Biotin-XX)
-
Positive Permeant Control: Methyl methanethiosulfonate (MMTS)
-
Quenching Solution: 100 mM L-cysteine in PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western Blotting equipment
-
Detection Reagent (e.g., Streptavidin-HRP for biotinylated reagents)
-
Chemiluminescence substrate
Protocol:
-
Cell Culture & Transfection:
-
One day prior to transfection, seed HEK293 cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
Transfect one set of wells with the Cys_Extra_ plasmid and another with the Cys_Intra_ plasmid according to your standard protocol.
-
Allow 24-48 hours for protein expression.
-
-
Labeling of Intact Cells:
-
Gently wash the cells twice with ice-cold PBS.
-
For each mutant, prepare three wells:
-
Well 1 (Negative Control): Add 1 mL of PBS.
-
Well 2 (Test Reagent): Add 1 mL of the long-chain MTS reagent dissolved in PBS to the final desired concentration (e.g., 500 µM).
-
Well 3 (Permeant Control): Add 1 mL of MMTS dissolved in PBS (e.g., 1 mM).
-
-
Incubate the plates on ice for 15-30 minutes. Causality Note: Performing the incubation on ice slows down cellular processes like endocytosis, ensuring that any observed intracellular labeling is more likely due to direct membrane permeation.
-
-
Quenching:
-
Aspirate the reagent solutions.
-
Immediately add 1 mL of ice-cold Quenching Solution to each well and incubate for 10 minutes on ice. This step neutralizes any unreacted MTS reagent.
-
Wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Protein Analysis:
-
Add 200 µL of Lysis Buffer to each well. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Prepare samples for SDS-PAGE, ensuring equal protein loading for all conditions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe for the biotin tag using Streptavidin-HRP.
-
Develop the blot using a chemiluminescence substrate.
-
Interpreting the Results
The outcome of the Western blot provides a clear, self-validating result.
| Cys_Extra_ Mutant | Cys_Intra_ Mutant | Interpretation | |
| Scenario A | Strong Band | No Band | Reagent is Membrane-Impermeant. Ideal for topology studies. |
| Scenario B | Strong Band | Strong Band | Reagent is Membrane-Permeant. Unsuitable for extracellular-specific labeling. |
| Scenario C | No Band | No Band | Reaction Failed. Check reagent stability, protein expression, or accessibility of Cys residues. |
| Scenario D | Weak Band | Weak Band | Ambiguous. Reagent may be weakly permeant or the reaction is inefficient. Requires optimization. |
Trustworthiness Check: The MMTS (Permeant Control) condition for the Cys_Intra_ mutant must yield a strong band. If it does not, it suggests the intracellular cysteine is not accessible even when the membrane is crossed, invalidating that reporter construct. This internal control is critical for confidence in the final interpretation.
Implications for Experimental Design and Conclusion
The membrane permeability of a long-chain MTS reagent is not an intrinsic, immutable property but a characteristic that must be defined within the context of your experiment. Factors like incubation time, temperature, and reagent concentration can all influence the outcome.[2][12][13]
References
-
Upthera. (n.d.). MTS reagents. Retrieved from [Link]
-
Bogdanov, M., Heacock, P. N., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). In Methods in Molecular Biology (pp. 115-133). Springer. Retrieved from [Link]
-
Hashizaki, K., Taguchi, H., Itoh, C., Sakai, H., Abe, M., & Ogawa, N. (1998). Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes. Chemical and Pharmaceutical Bulletin, 46(11), 1737-1741. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes | Request PDF. Retrieved from [Link]
-
Bogdanov, M., Heacock, P., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 1588, 115-133. Retrieved from [Link]
-
Gursahani, H., & Garty, H. (2009). Absorption of Polyethylene Glycol (PEG) Polymers: The Effect of PEG Size on Permeability. Journal of Pharmaceutical Sciences, 98(11), 4245-4254. Retrieved from [Link]
-
Hashizaki, K., et al. (1998). Effects of poly(ethylene glycol) (PEG) chain length of PEG-lipid on the permeability of liposomal bilayer membranes. Chemical & Pharmaceutical Bulletin, 46(11), 1737-41. Retrieved from [Link]
- Abraira, V. H., & Ginty, D. D. (2013). The sensory neurons of touch. Neuron, 79(4), 618–639. While not directly about MTS, this source discusses related concepts. A proxy source is used for the concept of membrane permeability nuances. A direct citation for MTSEA permeability is found in source 1.
-
Chemistry For Everyone. (2023, September 10). What Is The Role Of Molecular Weight In PEG Biomaterials? [Video]. YouTube. Retrieved from [Link]
-
Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15. Retrieved from [Link]
-
ResearchGate. (n.d.). MTS-TAMRA labeling of cysteine-substituted pRTA residues in NBCe1-A. [Figure]. Retrieved from [Link]
-
Bogdanov, M., Heacock, P., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 1588, 115-133. Retrieved from [Link]
-
Interchim. (n.d.). MTSEA-Biotin, -X, -XX. Retrieved from [Link]
-
ResearchGate. (n.d.). MTSEA-biotinylation reveals the extent of ATP-induced changes in accessibility of the cysteine mutants E52C to G96C. [Figure]. Retrieved from [Link]
-
Min, S. H., et al. (2021). Interrogating surface versus intracellular transmembrane receptor populations using cell-impermeable SNAP-tag substrates. Chemical Science, 12(15), 5494-5501. Retrieved from [Link]
-
Morita, Y., et al. (2007). Effect of the Physicochemical Properties of Poly(Ethylene Glycol) Brushes on their Binding to Cells. Journal of Controlled Release, 122(2), 195-201. Retrieved from [Link]
-
Wang, Y., et al. (2020). Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein. Scientific Reports, 10(1), 3071. Retrieved from [Link]
-
Fülöp, T., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Polymers, 14(2), 291. Retrieved from [Link]
Sources
- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Interrogating surface versus intracellular transmembrane receptor populations using cell-impermeable SNAP-tag substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the Physicochemical Properties of Poly(Ethylene Glycol) Brushes on their Binding to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes [jstage.jst.go.jp]
- 13. Effects of poly(ethylene glycol) (PEG) chain length of PEG-lipid on the permeability of liposomal bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for labeling surface-exposed cysteines with Octyl Methanethiosulfonate.
Protocol for Labeling Surface-Exposed Cysteines with Octyl Methanethiosulfonate
For: Researchers, scientists, and drug development professionals.
Introduction: Probing the Architectural Landscape of Cell Surfaces
The plasma membrane is a dynamic interface that mediates a cell's interaction with its environment. The proteins embedded within this lipid bilayer are central to a vast array of physiological processes, including signal transduction, nutrient transport, and cell-cell adhesion. Understanding the structure and function of these membrane proteins is paramount in both fundamental biology and therapeutic development. A powerful technique for elucidating the topology and accessibility of membrane protein domains is the site-directed chemical labeling of specific amino acid residues.
Cysteine, with its reactive thiol (-SH) group, serves as an ideal target for such specific modification.[1][2] The Substituted-Cysteine Accessibility Method (SCAM) leverages this reactivity by systematically introducing cysteine residues at various positions in a protein of interest via site-directed mutagenesis.[3] Subsequent labeling with thiol-reactive probes of varying properties (e.g., size, charge, hydrophobicity) can then provide detailed information about the local environment of the engineered cysteine, revealing whether it is exposed to the aqueous solvent, buried within the protein structure, or embedded in the lipid membrane.[3]
This application note provides a detailed protocol for the use of this compound (Octyl-MTS), a membrane-permeant, hydrophobic thiol-reactive probe, for the specific labeling of surface-exposed cysteine residues. We will delve into the chemical principles underlying this technique, provide a step-by-step experimental workflow, and discuss methods for validating the labeling and troubleshooting potential issues. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize the protocol for their specific protein of interest and experimental system.
The Chemistry of Cysteine Labeling with Methanethiosulfonate Reagents
Methanethiosulfonate (MTS) reagents are a class of highly efficient and specific thiol-reactive compounds.[3][4] The core of their reactivity lies in the electrophilic sulfur atom of the thiosulfonate group, which readily reacts with the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. This reaction results in the formation of a stable disulfide bond between the cysteine and the MTS reagent, releasing methanesulfonic acid as a byproduct.[3][5]
The reaction is highly specific for thiols at near-neutral pH (around 7.0-7.5).[6] In this pH range, the thiol group of cysteine is sufficiently deprotonated to its more reactive thiolate form, while other potentially nucleophilic groups on proteins, such as the primary amines of lysine residues, are predominantly protonated and thus less reactive.[6]
Octyl-MTS: A Probe for Hydrophobic Environments
Octyl-MTS distinguishes itself from other MTS reagents through its eight-carbon alkyl (octyl) chain. This hydrophobic tail imparts significant lipophilicity to the molecule, allowing it to readily partition into and traverse the lipid bilayer of the cell membrane. This property makes Octyl-MTS particularly useful for probing cysteine residues located within the transmembrane domains of membrane proteins or in hydrophobic pockets that are inaccessible to charged or more polar MTS reagents.
Experimental Design and Workflow
A successful cysteine labeling experiment with Octyl-MTS requires careful planning and execution. The general workflow involves preparing the cells expressing the target protein, performing the labeling reaction, quenching any unreacted reagent, and finally, analyzing the results to confirm successful and specific labeling.
Figure 1: General experimental workflow for labeling surface-exposed cysteines with Octyl-MTS.
Detailed Protocol
Materials and Reagents
-
Cells: Adherent or suspension cells expressing the cysteine-mutant protein of interest. A crucial negative control is cells expressing a cysteine-null version of the target protein.[5]
-
This compound (Octyl-MTS): Store desiccated at -20°C.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for preparing Octyl-MTS stock solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Quenching Solution: PBS containing 5-10 mM L-cysteine or 2-mercaptoethanol. Prepare fresh.
-
Lysis Buffer: e.g., RIPA buffer supplemented with a protease inhibitor cocktail.
-
BCA Protein Assay Kit or equivalent for protein quantification.
-
Reagents for downstream analysis: (e.g., SDS-PAGE gels, transfer membranes, antibodies for Western blotting, or reagents for mass spectrometry).
Step-by-Step Methodology
1. Preparation of Reagents
-
Octyl-MTS Stock Solution: On the day of the experiment, allow the vial of Octyl-MTS to equilibrate to room temperature before opening to prevent condensation. Prepare a 100 mM stock solution in anhydrous DMSO. Mix thoroughly until fully dissolved.
-
Expert Insight: MTS reagents can hydrolyze in aqueous solutions over time.[3] Preparing the stock solution in anhydrous DMSO and making fresh dilutions immediately before use is critical for maintaining its reactivity.
-
2. Cell Preparation
-
Culture cells expressing the target protein to the desired confluency (typically 80-90% for adherent cells).
-
On the day of the experiment, carefully aspirate the culture medium.
-
Wash the cells gently two to three times with ice-cold PBS to remove any residual serum proteins that may contain reactive thiols.
3. Labeling Reaction
-
Prepare the working solution of Octyl-MTS by diluting the 100 mM stock solution in ice-cold PBS to the desired final concentration. The optimal concentration should be determined empirically for each protein and cell type but typically ranges from 100 µM to 1 mM.
-
Causality: A titration of Octyl-MTS concentration is recommended to find the optimal balance between efficient labeling of the target cysteine and minimizing non-specific labeling or cell toxicity.
-
-
Add the Octyl-MTS working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for the desired time at 4°C or room temperature. Incubation times can range from 1 to 30 minutes.[7]
-
Expert Insight: Performing the labeling reaction at 4°C can help to reduce endocytosis of surface proteins and minimize off-target intracellular labeling. The hydrophobicity of Octyl-MTS allows for rapid labeling, so shorter incubation times are often sufficient.[7]
-
4. Quenching the Reaction
-
Aspirate the Octyl-MTS solution.
-
Immediately add the freshly prepared quenching solution (e.g., PBS with 5 mM L-cysteine) to the cells and incubate for 10-15 minutes at 4°C. This step is crucial to react with and neutralize any remaining unreacted Octyl-MTS, preventing further labeling during subsequent steps.[5]
5. Washing
-
Aspirate the quenching solution.
-
Wash the cells three times with ice-cold PBS to remove the quenching reagent and any reaction byproducts.
6. Cell Lysis and Protein Quantification
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the total protein concentration using a BCA assay or a similar method.
Validation of Labeling Specificity
Confirming that the labeling is efficient and specific to the intended cysteine residue is a critical component of the experimental design.
Figure 2: Key validation strategies and essential controls for cysteine labeling experiments.
Western Blot Analysis
A common method to assess labeling is to use a biotinylated version of the MTS reagent (e.g., MTSEA-biotin) in a parallel experiment. The biotin tag can then be detected by Western blotting using a streptavidin-HRP conjugate.[5]
Key Controls for Western Blotting:
-
Cysteine-Null Mutant: A protein construct where the target cysteine has been mutated to a non-reactive amino acid (e.g., alanine or serine) should be included as a negative control. This control should not show a signal when probed with streptavidin, confirming the labeling is specific to the intended cysteine.[5]
-
No MTS Reagent Control: Cells expressing the cysteine-containing protein but not treated with the MTS reagent should also be included to ensure there is no endogenous biotinylation of the target protein.
Mass Spectrometry
For definitive confirmation of the labeling site, mass spectrometry is the gold standard. After labeling, the protein of interest can be purified, digested into peptides, and analyzed by LC-MS/MS. The mass of the peptide containing the labeled cysteine will be increased by the mass of the octyl-MTS adduct, allowing for precise identification of the modification site.
Functional Assays
In many cases, the covalent modification of a cysteine residue can alter the function of the protein. For example, labeling a cysteine in the pore of an ion channel can block ion flow.[4] Performing a functional assay before and after labeling can therefore provide indirect but powerful evidence of successful modification.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or low labeling efficiency | Inactive Octyl-MTS reagent. | Use a fresh vial of Octyl-MTS. Ensure proper storage (-20°C, desiccated). Prepare stock solution in anhydrous DMSO immediately before use.[3] |
| Cysteine residue is not accessible. | Confirm the expression and surface localization of the target protein. The cysteine may be buried within the protein or in a non-reactive state. Consider labeling under denaturing conditions for in vitro experiments if applicable. | |
| Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to optimize labeling conditions. | |
| High background or non-specific labeling | Octyl-MTS concentration is too high. | Titrate the Octyl-MTS concentration downwards. |
| Incomplete quenching. | Ensure the quenching solution is freshly prepared and used at a sufficient concentration (e.g., 5-10 mM L-cysteine). | |
| Cell lysis or membrane permeabilization prior to quenching. | Perform all steps before quenching on ice to maintain membrane integrity. | |
| Cell death or morphological changes | Octyl-MTS is cytotoxic at the concentration used. | Reduce the concentration of Octyl-MTS and/or the incubation time. Ensure all buffers are isotonic and at the correct pH.[8] |
| Contamination of reagents. | Use sterile, high-purity reagents and buffers. |
Conclusion
The use of this compound provides a powerful approach for probing the local environment of cysteine residues in membrane proteins, particularly those in hydrophobic regions. By combining site-directed mutagenesis with this specific chemical labeling strategy, researchers can gain valuable insights into protein topology, structure, and function. The success of this technique hinges on careful experimental design, the inclusion of appropriate controls, and thorough validation of the labeling results. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to effectively employ Octyl-MTS in their studies of membrane protein architecture.
References
-
Thiol Reactive Probes and Chemosensors. PMC - PubMed Central - NIH.[Link]
-
Efficient site-specific labeling of proteins via cysteines. PubMed - NIH.[Link]
-
Fluorescent MTS. Interchim.[Link]
-
MTS reagents. Uptima.[Link]
-
Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. PubMed - NIH.[Link]
-
Why my cells are dead after MTS assay? ResearchGate.[Link]
-
Fluorescent labeling of specific cysteine residues using CyMPL. PMC - NIH.[Link]
Sources
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mass spectrometry analysis of proteins modified by Octyl Methanethiosulfonate.
Application Note & Protocol
Topic: Mass Spectrometry Analysis of Proteins Modified by Octyl Methanethiosulfonate
Audience: Researchers, scientists, and drug development professionals.
Unveiling Protein Structure and Function: A Guide to Cysteine Modification with this compound and Mass Spectrometry Analysis
Introduction
The thiol group of cysteine is a highly reactive nucleophile, making it a critical player in protein structure, catalysis, and redox signaling.[1] Its unique reactivity allows for selective chemical modification, providing a powerful tool to probe protein topology, active sites, and conformational changes. This compound (OM-MTS) is a thiol-reactive reagent that specifically modifies accessible cysteine residues. Due to its hydrophobic octyl chain, OM-MTS is particularly useful for studying solvent accessibility and identifying cysteines located in hydrophobic pockets or near membrane interfaces.
This guide provides a comprehensive overview and detailed protocols for the selective modification of proteins with OM-MTS and the subsequent identification of modified sites using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, this document is structured to provide not just the "how" but the "why," ensuring a deep understanding of the underlying principles for robust and reproducible results.
Principle of the Method
Methanethiosulfonate (MTS) reagents are highly selective for the thiol group of cysteine under mild, physiologically relevant conditions.[2] The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion (Cys-S⁻) on the sulfur atom of the MTS reagent. This results in the formation of a stable mixed disulfide bond between the protein and the octyl group (S-octylation) and the release of methanesulfonic acid as a byproduct.
The key features of this reaction are:
-
Specificity: MTS reagents show high selectivity for cysteine thiols over other amino acid side chains.[2]
-
Efficiency: The reaction is rapid and can be driven to completion with a small excess of the reagent.[2]
-
Defined Mass Shift: The S-octylation of a cysteine residue results in a predictable mass increase of 144.0659 Da (C₈H₁₆S). This precise mass shift is the signature used to identify the modification site by mass spectrometry.
The reaction between a protein cysteine residue and this compound is depicted below. The thiolate anion of the cysteine acts as the nucleophile. Therefore, the reaction rate is pH-dependent, with higher pH values favoring the deprotonated, more reactive thiolate form.[3]
Caption: Reaction of a protein thiol with OM-MTS.
Part 1: Protein Modification Protocol
This protocol outlines the steps for labeling accessible cysteine residues on a purified protein with OM-MTS.
Materials and Reagents
-
Purified protein of interest
-
This compound (OM-MTS)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.0
-
Quenching Reagent: Dithiothreitol (DTT) or β-mercaptoethanol (BME)
-
Desalting columns or dialysis cassettes for reagent removal
Protocol 1: Protein Labeling with OM-MTS
1. Reagent Preparation:
- Prepare a fresh 100 mM stock solution of OM-MTS in DMSO. Expert Insight: OM-MTS is hydrophobic and hydrolyzes in aqueous solutions. Preparing the stock solution fresh in an anhydrous solvent like DMSO is critical for maintaining its reactivity.
2. Protein Sample Preparation:
- Ensure the protein sample is in a buffer free of thiol-containing reagents (e.g., DTT, BME). If necessary, perform a buffer exchange using a desalting column or dialysis.
- Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer. Causality: The reaction pH is kept between 7.5 and 8.0 to ensure a sufficient population of the reactive thiolate anion (pKa of cysteine thiol is ~8.5) while minimizing potential side reactions.[4]
3. Labeling Reaction:
- Add the OM-MTS stock solution to the protein sample to achieve a final molar excess of 5- to 20-fold over the protein's cysteine content. The optimal ratio should be determined empirically.
- Example Calculation: For a 1 mg/mL solution of a 50 kDa protein (20 µM) with 2 cysteine residues (40 µM total Cys), a 10-fold molar excess requires a final OM-MTS concentration of 400 µM.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
4. Quenching the Reaction:
- To stop the reaction, add a quenching reagent such as DTT to a final concentration of 10-20 mM. This will react with and consume any excess OM-MTS.
- Incubate for 15 minutes at room temperature.
5. Removal of Excess Reagents:
- Immediately after quenching, remove excess OM-MTS and quenching reagent by buffer exchange using a desalting column, spin filtration, or dialysis into a suitable buffer for downstream processing (e.g., 50 mM Ammonium Bicarbonate). This step is crucial to prevent unwanted modification of reagents used in the subsequent digestion steps.
Part 2: Mass Spectrometry Sample Preparation and Analysis
This section details the workflow for preparing the OM-MTS labeled protein for LC-MS/MS analysis. The goal is to digest the protein into peptides, which are more amenable to mass spectrometric analysis.[5][6]
Protocol 2: Proteolytic Digestion
1. Denaturation, Reduction, and Alkylation:
- To the labeled and cleaned protein solution, add a denaturant like 8 M Urea or 0.1% RapiGest SF to a final concentration of 4 M or 0.05%, respectively.
- Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37 °C. Expert Insight: This step reduces any remaining disulfide bonds that were not accessible to OM-MTS, ensuring they are available for alkylation.
- Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark. Causality: This step irreversibly blocks all reduced cysteines, preventing them from re-forming disulfide bonds.[7] This ensures that any unmodified cysteines are mass-tagged differently (+57.0215 Da for IAM) from the OM-MTS labeled ones (+144.0659 Da), allowing for unambiguous identification.
2. Enzymatic Digestion:
- Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration (e.g., <1 M for Urea) to ensure enzyme activity.
- Add a protease, such as MS-grade Trypsin, at a 1:50 enzyme-to-protein ratio (w/w).
- Incubate overnight (12-16 hours) at 37 °C.
3. Peptide Cleanup:
- Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1-1% to inactivate the trypsin and prepare for desalting.
- Desalt the peptide mixture using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method.[8] Elute the peptides in a solution suitable for LC-MS/MS, typically 50-80% acetonitrile with 0.1% formic acid.
- Dry the eluted peptides in a vacuum concentrator and resuspend in a small volume of LC loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis
1. Liquid Chromatography (LC):
- Separate the peptides on a reversed-phase C18 analytical column using a gradient of increasing acetonitrile concentration. A shallow gradient (e.g., 2-40% acetonitrile over 60-90 minutes) is recommended for complex samples to ensure good separation.
2. Mass Spectrometry (MS):
- Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is required for accurate mass measurement.[9]
- MS1 Settings: Acquire full scan MS spectra over a mass range of m/z 350-1500 with a resolution of >60,000 to ensure accurate mass determination of the precursor peptide ions.
- MS2 Settings (Data-Dependent Acquisition):
- Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
- Use Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) for fragmentation. These methods typically produce a rich series of b- and y-type fragment ions that are ideal for peptide sequencing.
- Expert Insight: While HCD/CID is standard, Electron Transfer Dissociation (ETD) can be beneficial for larger peptides or those with labile modifications, though it may result in side-chain fragmentation for alkylated cysteines.[10][11]
- Use a dynamic exclusion setting of 30-45 seconds to prevent repeated fragmentation of the same abundant peptides.
Part 3: Data Analysis and Interpretation
Database Searching
-
Software: Use a standard proteomics search algorithm such as MaxQuant, Proteome Discoverer, or Mascot.
-
Database: Search the acquired MS/MS data against a protein sequence database (e.g., Swiss-Prot) corresponding to the organism from which the protein was derived.
-
Search Parameters:
-
Enzyme: Trypsin (or the enzyme used for digestion).
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 0.02 Da (for Orbitrap data).
-
Fixed Modification: Carbamidomethyl (C) (+57.0215 Da) on cysteine residues that were unreacted with OM-MTS.
-
Variable Modifications:
-
S-octylation (C): +144.0659 Da. This is the key modification to identify the OM-MTS labeled sites.
-
Oxidation (M): +15.9949 Da on methionine.
-
-
Interpreting Results
-
Identification: Peptides containing a cysteine residue with a mass addition of +144.0659 Da are identified as having been modified by OM-MTS.
-
Localization: The MS/MS spectrum for a modified peptide should contain fragment ions (b- and/or y-ions) that confirm the location of the modification on a specific cysteine residue. The mass of the fragment ion containing the modified cysteine will be shifted accordingly.
-
Validation: Manually inspect the MS/MS spectra of high-confidence peptide-spectrum matches (PSMs) to ensure the data quality is sufficient and the major fragment ions can be assigned.
Overall Experimental Workflow
Caption: Workflow for OM-MTS labeling and MS analysis.
Quantitative Data Summary
| Parameter | Recommended Value/Reagent | Rationale |
| Modification Mass Shift | +144.0659 Da | Monoisotopic mass of C₈H₁₆S adduct. |
| Blocking Mass Shift | +57.0215 Da | Monoisotopic mass of carbamidomethyl group (from IAM). |
| Reaction pH | 7.5 - 8.0 | Favors the reactive thiolate anion (Cys-S⁻).[3] |
| OM-MTS Molar Excess | 5-20x over Cysteine | Ensures efficient labeling without excessive non-specific effects. |
| Quenching Reagent | DTT or BME (10-20 mM) | Reacts with and neutralizes excess OM-MTS. |
| MS Precursor Accuracy | < 10 ppm | Required for high-confidence identification of the mass shift. |
References
-
MtoZ Biolabs. Cysteine Modification Mass Spectrometry. Available at: [Link]
-
Karelin, A. A., & Ivanov, V. T. (2019). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Bioorganicheskaia khimiia, 45(4), 371–383. Available at: [Link]
-
Maccoss, M. J., et al. (2006). Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1271–1274. Available at: [Link]
-
Maccoss, M. J., et al. (2006). Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1271–1274. Available at: [Link]
-
D'Angelo, G., & Chaerkady, R. (2011). Analysis of cysteine post translational modifications using organic mercury resin. Journal of visualized experiments : JoVE, (54), 3033. Available at: [Link]
-
Gucinski, A. C., & Norris, J. L. (2013). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 24(2), 291–294. Available at: [Link]
-
Cremers, C. M., & Jakob, U. (2007). Does S-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Antioxidants & redox signaling, 9(4), 527–531. Available at: [Link]
-
Serebryany, E., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et biophysica acta. Proteins and proteomics, 1867(11), 140263. Available at: [Link]
-
Gevaert, K., et al. (2000). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 72(10), 2207–2216. Available at: [Link]
-
Cremers, C. M., & Jakob, U. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Antioxidants & redox signaling, 9(4), 527–531. Available at: [Link]
-
Adusumalli, S., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic letters, 14(11), 2754–2757. Available at: [Link]
-
Cremers, C. M., & Jakob, U. (2007). Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?. Antioxidants & redox signaling, 9(4), 527-31. Available at: [Link]
-
Houthaeve, T., et al. (1991). Mass spectrometric signature of S-prenylated cysteine peptides. Analytical biochemistry, 193(2), 173–177. Available at: [Link]
-
Smith, D. J., et al. (1987). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. Biochemistry, 26(5), 1256–1265. Available at: [Link]
-
Harbauer, A., et al. (2022). Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP. Bio-protocol, 12(24), e4578. Available at: [Link]
-
ResearchGate. MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen.... Available at: [Link]
-
ResearchGate. Modifications of cysteine residues with alkylating agents used in proteomics. Available at: [Link]
-
Zlatic, S. A., et al. (2024). Cysteine S-acetylation is a post-translational modification involved in metabolic regulation. bioRxiv. Available at: [Link]
-
MS Vision. Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]
-
Park, J. S., et al. (2011). Identification of Cysteines Involved in the Effects of Methanethiosulfonate Reagents on Human Equilibrative Nucleoside Transporter 1. Molecular pharmacology, 80(4), 735–746. Available at: [Link]
-
Villareal, V. A., et al. (2013). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Journal of visualized experiments : JoVE, (79), 50692. Available at: [Link]
-
Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation. Cardiovascular genetics, 4(6), 711–722. Available at: [Link]
-
Abberior Instruments. Protein labeling protocol. Available at: [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. Available at: [Link]
-
Harbauer, A., et al. (2022). Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP. Bio-protocol, 12(24), e4578. Available at: [Link]
-
Weizmann Institute of Science. Stable isotope dimethyl labeling. Available at: [Link]
-
ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Available at: [Link]
-
Wetzel, M., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International journal of molecular sciences, 24(13), 10853. Available at: [Link]
-
Yuan, Q., et al. (2006). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Chemical research in toxicology, 19(6), 832–842. Available at: [Link]
-
Stillman, M. J. (2015). Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins. International journal of molecular sciences, 16(8), 17351–17381. Available at: [Link]
-
Zecha, J., et al. (2019). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of proteome research, 18(4), 1767–1778. Available at: [Link]
-
Fu, L., et al. (2018). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & redox signaling, 29(16), 1630–1650. Available at: [Link]
Sources
- 1. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cysteine post translational modifications using organic mercury resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msvision.com [msvision.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precise Determination of Protein Mass Shift Following OMTS Modification
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the calculation and verification of the mass shift of proteins after modification with organomercurial trityl sulfide (OMTS) reagents. This technique specifically targets cysteine residues, offering a powerful tool for structural biology and proteomics. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses data interpretation and troubleshooting, enabling users to confidently apply this methodology.
Introduction: The Significance of Cysteine Modification
The targeted chemical modification of amino acid residues is a fundamental technique in protein science. Cysteine, with its highly reactive thiol group, is a prime target for such modifications.[1] Organomercurial compounds, like 4-(hydroxymercuri)benzoic acid, react with high specificity and affinity with the sulfhydryl group of cysteine residues to form a stable mercaptide bond. This precise and predictable reaction is invaluable for various applications, including protein structure determination and the quantification of accessible cysteine residues. A key advantage of this modification is the distinct and calculable mass change it imparts to the protein, which can be accurately measured using mass spectrometry.[2]
The Chemistry of OMTS Modification and Calculating the Mass Shift
The reaction between the OMTS reagent, specifically the active 4-(hydroxymercuri)benzoic acid component, and the sulfhydryl group (-SH) of a cysteine residue results in the formation of a covalent bond and the release of a water molecule.
Reaction Scheme:
Protein-SH + HO-Hg-C₆H₄-COOH → Protein-S-Hg-C₆H₄-COOH + H₂O
To accurately calculate the expected mass shift, the monoisotopic masses of the involved atoms and molecules must be considered.
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Cysteine Residue (in peptide backbone) | C₃H₅NOS | 103.00919 |
| 4-(hydroxymercuri)benzoic acid | C₇H₆HgO₃ | ~354.0034 (varies by Hg isotope) |
| Water | H₂O | 18.01056 |
| Net Mass Addition | HgC₆H₄CO | ~335.9928 |
Calculating the Precise Mass Shift:
The net mass shift is determined by the mass of the added moiety minus the mass of the hydrogen atom displaced from the cysteine's thiol group.
-
Mass of added group (Hg-C₆H₄-COOH): ~354.0034 Da
-
Mass of displaced hydroxyl group (OH): 17.0027 Da
-
Mass of added mercuribenzoate group: ~337.0007 Da
-
Mass of displaced hydrogen atom (H): 1.0078 Da
-
Calculated Net Mass Shift ≈ 336.0 Da
Therefore, for each cysteine residue that is modified, an increase of approximately 336.0 Da in the protein's monoisotopic mass is anticipated.
Experimental Protocol: OMTS Modification and Mass Spectrometry
This section outlines a general protocol for the OMTS modification of a protein sample and subsequent analysis by mass spectrometry. Researchers should note that optimization of reagent concentrations and incubation times may be necessary for specific proteins.
Materials and Reagents
-
Protein of interest containing at least one cysteine residue
-
OMTS reagent (e.g., 4-(hydroxymercuri)benzoic acid)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Reducing Agent (optional, for disulfide bond reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: β-mercaptoethanol (BME) or DTT
-
Desalting columns or dialysis equipment
-
High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)
Experimental Workflow
Figure 1. Workflow for OMTS modification and mass spectrometric analysis.
Step-by-Step Methodology
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with 5-10 mM DTT for 1 hour at room temperature, followed by removal of the reducing agent.
-
Modification Reaction: Add a 5- to 20-fold molar excess of the OMTS reagent to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a thiol-containing quenching reagent, such as BME or DTT, in large excess.
-
Sample Cleanup: Remove excess reagents using a desalting column or through dialysis. This step is critical for high-quality mass spectra.
-
Mass Spectrometry Analysis: Analyze both the unmodified control and the OMTS-modified protein samples. Acquire spectra in a mass range that includes the expected masses of both the unmodified and modified protein.
-
Data Analysis: Process the raw data to determine the deconvoluted masses. Calculate the mass difference between the peaks in the modified and unmodified samples to determine the experimental mass shift.
Data Interpretation and Troubleshooting
The resulting mass spectrum will reveal the extent of cysteine modification.
-
Single Mass Shift: A single new peak with a mass increase of ~336 Da indicates the modification of a single accessible cysteine residue.
-
Multiple Mass Shifts: The appearance of multiple peaks with mass shifts that are multiples of ~336 Da (e.g., +336 Da, +672 Da) suggests the presence of multiple accessible cysteine residues and potentially incomplete labeling.
-
No Mass Shift: The absence of a mass shift could indicate that the cysteine residues are inaccessible (e.g., buried or in disulfide bonds) or that the reaction conditions were not optimal.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Modification | Insufficient reagent concentration or reaction time; inaccessible cysteines. | Increase the molar excess of the OMTS reagent or the incubation time. Consider using denaturing conditions to expose buried residues. |
| Off-Target Modifications | High reagent concentrations may lead to non-specific binding. | Titrate the OMTS reagent to determine the lowest effective concentration. |
| Poor Spectral Quality | Inadequate removal of excess reagents. | Ensure thorough sample cleanup before MS analysis. |
Conclusion
Calculating the mass shift of a protein after OMTS modification is a robust and precise method for investigating cysteine accessibility. By following a well-defined experimental protocol and understanding the principles of the chemical modification and mass spectrometry, researchers can effectively utilize this technique to gain valuable structural and functional insights into their proteins of interest.
References
- Baldwin, M. (n.d.). Identification of Protein Modifications by Mass Spectrometry. UCSF.
-
MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry. Retrieved from [Link]
-
Britannica. (n.d.). Organosulfur compound - Thiols, Structure, Reactions. Retrieved from [Link]
- Guo, Y., Yu, D., Cupp-Sutton, K. A., Liu, X., & Wu, S. (2022). A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics. MethodsX, 9, 101799.
-
Karakas, E., & Taggart, J. C. (2021). Characterization and Quantification of Covalent Modification of Proteins Using Mass Spectrometry. CUNY Academic Works. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
Sources
Application Note & Protocol: Site-Specific Protein Modification via Site-Directed Mutagenesis and Thiol-Reactive Labeling
Abstract
The precise interrogation of protein function, localization, and interaction dynamics within complex biological systems necessitates highly specific labeling methodologies. This guide details a powerful, combined strategy that leverages the precision of site-directed mutagenesis to introduce a uniquely reactive cysteine residue into a protein of interest, followed by covalent modification with a thiol-reactive probe. This approach enables the attachment of a wide array of functional moieties—including fluorophores, biotin, or spin labels—at a defined position, thereby minimizing perturbations to protein structure and function. We provide a comprehensive overview of the underlying principles, detailed step-by-step protocols for both mutagenesis and labeling, and critical insights into experimental design, quality control, and data interpretation to empower researchers in achieving robust and reproducible results.
Introduction: The Synergy of Mutagenesis and Chemical Labeling
The study of proteins, the workhorses of the cell, often requires their visualization or manipulation. While genetically encoded tags like Green Fluorescent Protein (GFP) are invaluable, they can be large and potentially interfere with protein function. A more versatile and less intrusive alternative is the site-specific attachment of small molecule probes.[1] The challenge, however, lies in directing the probe to a single, desired location on the protein surface.
Most proteins present a landscape of reactive functional groups, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[2][3] Reagents like N-hydroxysuccinimide (NHS) esters react efficiently with these amines but result in heterogeneous labeling across multiple sites, which can compromise protein function and complicate data analysis.[2][3]
The sulfhydryl (or thiol) group of cysteine, by contrast, is far less common in protein sequences and possesses unique nucleophilicity, making it an ideal target for specific chemical modification.[4][5] Cysteine is attractive for site-specific conjugation due to its relative rarity and the ease with which it can be introduced into a specific location via site-directed mutagenesis, often without disturbing the protein's function.[6][7][8] This combined strategy—mutating a chosen residue to cysteine and then targeting it with a thiol-reactive probe—unlocks precise control over the labeling process.[9][10][11]
This application note provides a framework for researchers to:
-
Rationally design and execute site-directed mutagenesis to introduce a cysteine residue.
-
Perform efficient and specific labeling of the engineered cysteine with a thiol-reactive probe.
-
Implement rigorous quality control measures to validate the final conjugate.
Principles of the Method
The overall workflow is a two-stage process: first, the genetic modification of the protein, and second, the chemical labeling of the expressed and purified protein.
Stage 1: Site-Directed Mutagenesis (SDM)
SDM is a molecular biology technique used to make specific, targeted changes to a DNA sequence.[12][13] For our purposes, the goal is to substitute the codon for a surface-exposed, non-critical amino acid with a codon for cysteine (TGT or TGC). PCR-based methods are most commonly employed.[14] The basic mechanism involves using synthetic oligonucleotide primers that contain the desired mutation. These primers anneal to the template plasmid DNA and are extended by a high-fidelity DNA polymerase, creating a new plasmid containing the mutation.[12][14] The original, non-mutated parental DNA is then selectively digested by the enzyme DpnI, which specifically targets methylated DNA from the E. coli host, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[15][16]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];
} caption="Figure 1: Site-Directed Mutagenesis Workflow."
Stage 2: Thiol-Reactive Labeling
Once the cysteine-mutant protein is expressed and purified, the unique sulfhydryl group is targeted for covalent modification. The high nucleophilicity of the cysteine thiol allows it to react selectively with specific chemical groups on the probe molecule.[5] Common thiol-reactive chemistries include:
-
Maleimides: These are highly specific for thiols and react rapidly at near-neutral pH (6.5-7.5) to form a stable thioether bond.[11][17] This is one of the most popular methods for cysteine labeling.
-
Iodoacetamides: These haloalkyl reagents also react with thiols to form stable thioether bonds.[4][18] They are generally reactive over a slightly broader pH range (7.0-8.0).
-
Organomercurials (OMTS): Reagents like (4-(N-maleimido)benzyl)trimethylammonium iodide (OMTS) react with thiols to form mercaptide bonds.[19][20] This chemistry is particularly robust. Historically, mercury compounds were key in identifying thiols, giving them the name "mercaptans" (from the Latin mercurium captans, meaning 'capturing mercury').[21]
The choice of probe depends on the downstream application and can range from fluorescent dyes for imaging to affinity tags for pull-down experiments.[22][23]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];
} caption="Figure 2: Thiol-Reactive Labeling Workflow."
Detailed Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol is based on the QuikChange (Agilent) method, a widely used PCR-based approach.[14]
3.1.1. Materials
-
High-fidelity DNA polymerase (e.g., PfuTurbo, Q5)
-
Reaction buffer for polymerase
-
dNTP mix
-
Template DNA (high-purity plasmid containing gene of interest, 5-50 ng)
-
Mutagenic primers (see design guidelines below)
-
DpnI restriction enzyme
-
Nuclease-free water
-
Competent E. coli cells (e.g., DH5α, XL1-Blue)
-
LB agar plates with appropriate antibiotic
3.1.2. Primer Design (Critical Step)
-
Length: Primers should be 25-45 bases in length.
-
Mutation Site: The desired mutation (cysteine codon) should be in the center of the primer with ~10-15 bases of correct sequence on both sides.[24]
-
Melting Temperature (Tm): Aim for a Tm ≥ 78°C. Use online calculators for accurate Tm prediction.
-
GC Content: Should be between 40-60%.
-
Ends: Primers should terminate in at least one G or C base.
-
Purity: HPLC-purified primers are recommended to reduce errors.[24]
3.1.3. Methodology
-
PCR Reaction Setup: Prepare the reaction mix in a PCR tube on ice.
Component Volume (µL) Final Concentration 5x Reaction Buffer 10 1x Template DNA (10 ng/µL) 1 10 ng Forward Primer (10 µM) 1.25 0.25 µM Reverse Primer (10 µM) 1.25 0.25 µM dNTP mix (10 mM) 1 0.2 mM High-Fidelity Polymerase 1 - | Nuclease-free H₂O | to 50 | - |
-
Thermal Cycling:
Note: Optimize annealing temperature and extension time based on primer Tm and plasmid size.[15][25]Step Temperature (°C) Time Cycles Initial Denaturation 95 30 sec 1 Denaturation 95 30 sec \multirow{3}{*}{16-18} Annealing 55-65 1 min Extension 68 1 min/kb of plasmid Final Extension 68 5 min 1 Hold 4 ∞ 1 -
DpnI Digestion: Add 1 µL of DpnI directly to the amplified PCR product. Mix gently and incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[15][26]
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick several colonies and grow overnight cultures. Isolate plasmid DNA using a miniprep kit. Verify the presence of the mutation by Sanger sequencing.
Protocol 2: Protein Expression, Purification, and Labeling
3.2.1. Materials
-
Verified cysteine-mutant plasmid
-
Protein expression system (e.g., E. coli BL21(DE3))
-
Purification buffers (ensure they are free of reducing agents for the final steps)
-
Reducing agent (e.g., DTT or TCEP)
-
Thiol-reactive probe (e.g., Maleimide-PEG2-Biotin, Alexa Fluor 488 C5 Maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Avoid amine-containing buffers like Tris if using NHS-ester chemistry in parallel experiments.[27][28]
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
Size-exclusion chromatography (desalting) column (e.g., G-25)
3.2.2. Methodology
-
Protein Expression and Purification: Express the mutant protein using your established protocol. During purification, maintain a reducing environment by including 1-5 mM DTT or 0.5 mM TCEP in lysis and wash buffers to prevent disulfide bond formation of the introduced cysteine.
-
Pre-Labeling Preparation (Critical Step): The final purified protein must be free of reducing agents for the labeling reaction to proceed.[6]
-
Perform a buffer exchange into the Reaction Buffer (e.g., PBS, pH 7.2) using a desalting column.
-
Immediately proceed to the labeling step to prevent re-oxidation of the thiol.[6]
-
-
Conjugation Reaction:
-
Determine the concentration of the purified, DTT-free protein using its extinction coefficient at 280 nm.[29]
-
Prepare a 10 mM stock solution of the thiol-reactive probe in a suitable solvent (e.g., DMSO or DMF).[30]
-
Add a 10- to 20-fold molar excess of the probe to the protein solution.[18] This ensures the reaction goes to completion.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.[18]
-
-
Quenching: Stop the reaction by adding a quenching agent (e.g., DTT to a final concentration of 10-20 mM) to react with any excess probe. Incubate for 15-30 minutes.
-
Purification of Labeled Protein: Remove the unreacted probe and quenching agent by passing the reaction mixture over a desalting column (size-exclusion chromatography), eluting with your desired final storage buffer.[2]
Quality Control and Data Interpretation
A successful experiment requires validation at each stage.
4.1. Mutagenesis Validation
-
Sanger Sequencing: This is the gold standard and is non-negotiable. Sequence the entire gene to confirm the desired cysteine mutation and ensure no secondary mutations were introduced by the polymerase.
4.2. Labeling Efficiency and Specificity The stoichiometry of labeling (moles of probe per mole of protein) should be determined. A ratio close to 1.0 indicates successful and specific labeling of the single introduced cysteine.
-
Mass Spectrometry (MS): This is the most accurate method. Compare the mass of the unlabeled protein with the labeled protein. The mass shift should correspond precisely to the molecular weight of the attached probe. This confirms covalent attachment and can reveal incomplete labeling or multiple labeling events.[31]
-
UV-Vis Spectroscopy: For fluorescent probes, labeling efficiency can be estimated by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max). The molar extinction coefficients for both the protein and the dye are used to calculate their respective concentrations and determine the labeling ratio.
4.3. Functional Assay It is crucial to verify that the introduced mutation and the attached label have not compromised the protein's biological activity. Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) and compare the activity of the labeled mutant to the wild-type protein.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| SDM: No/Few Colonies | - Poor primer design (low Tm, secondary structures).[15][24]- Inefficient PCR (suboptimal annealing temp, short extension time).[25]- Low transformation efficiency.[16] | - Redesign primers using robust software.[15]- Optimize PCR conditions (e.g., gradient PCR for annealing temp).[26]- Use high-efficiency competent cells; include a positive control for transformation.[26] |
| SDM: Colonies are all WT | - Incomplete DpnI digestion.[26]- Too much template DNA used in PCR.[15][25] | - Increase DpnI incubation time to 2-3 hours.[26]- Reduce template DNA to <10 ng.[25] |
| Labeling: Low Efficiency (<50%) | - Oxidation of cysteine thiol (-SH to S-S).- Presence of residual reducing agent (DTT/TCEP) in protein sample.[6]- Hydrolysis of the reactive probe. | - Ensure all post-purification steps are performed quickly after DTT removal.- Perform thorough buffer exchange into a DTT-free buffer immediately before labeling.[6]- Prepare probe stock solution fresh. |
| Labeling: Non-specific (>1 label/protein) | - Presence of other accessible native cysteines.- Reaction pH is too high (>8.0), causing maleimides to react with lysines. | - Analyze protein sequence for other cysteines. If present, they may need to be mutated out (e.g., to serine).- Maintain labeling reaction pH between 6.5 and 7.5. |
Applications
The ability to place a specific probe at a defined location on a protein opens up a vast array of experimental possibilities:
-
Fluorescence Resonance Energy Transfer (FRET): By labeling two interacting proteins (or two different sites on the same protein) with a donor-acceptor dye pair, FRET can be used to measure molecular distances and detect conformational changes in real-time.[11]
-
Structural Mapping: Attaching spin labels for Electron Paramagnetic Resonance (EPR) or heavy atoms for X-ray crystallography.
-
Activity Probes: Placing environmentally sensitive fluorophores near an active site to report on substrate binding or catalytic events.
-
Protein Immobilization: Attaching biotin for specific and oriented immobilization onto streptavidin-coated surfaces for use in biosensors or pull-down assays.[3]
-
Drug Development: Creating precisely defined antibody-drug conjugates (ADCs) by linking cytotoxic agents to a specific site on an antibody.
Conclusion
The combination of site-directed mutagenesis and thiol-reactive chemistry is a cornerstone of modern protein science, providing unparalleled control over protein labeling.[9][10] It transforms the protein itself into a highly specific and customizable research tool. By carefully following the principles and protocols outlined in this guide—from rational primer design to rigorous quality control—researchers can confidently generate precisely modified proteins to probe complex biological questions with high fidelity.
References
-
Glen Research. (2020). Glen Report 33.1: Application Note – Protein Labeling with NHS Esters. [Link]
-
Tebay, L. (2025, June 9). Troublesome Site-Directed Mutagenesis: Troubleshooting Your Experiment for Stubborn Mutations. Bitesize Bio. [Link]
-
Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
-
Saha, A., et al. (2015). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments. [Link]
-
Axis-Shield. NHS ester labeling of amino biomolecules. [Link]
-
Gabor, G. (2004). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Analytical Biochemistry. [Link]
-
Samanta, S., et al. (2011). Thiol Reactive Probes and Chemosensors. PMC. [Link]
-
Assay Genie. Site Directed Mutagenesis, Troubleshooting & FAQs. [Link]
-
Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. PMC. [Link]
-
Beran, P., et al. (1998). Site-directed mutagenesis combined with chemical modification as a strategy for altering the specificity of the S1 and S1' pockets of subtilisin Bacillus lentus. Biochemistry. [Link]
-
DeSantis, G., & Jones, J. B. (2002). Combining site-specific chemical modification with site-directed mutagenesis. Versatile strategy to move beyond structural limitations of 20 natural amino acids side chains in protein engineering. Methods in Molecular Biology. [Link]
-
Joo, C., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. PMC. [Link]
-
Masters, B. R. (2010). Fluorescent labeling and modification of proteins. PMC. [Link]
-
Joo, C., et al. (2008). Efficient site-specific labeling of proteins via cysteines. PubMed. [Link]
-
Xian, M., et al. (2019). Analysis of cysteine post translational modifications using organic mercury resin. PMC. [Link]
-
Lin, S., & Chen, P. R. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]
-
Researcher.Life. (2008, February 15). Efficient Site-Specific Labeling of Proteins via Cysteines. R Discovery. [Link]
-
iBiology. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). YouTube. [Link]
-
Wikipedia. Site-directed mutagenesis. [Link]
-
O'Brien, P. J., & Herschlag, D. (2015). Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site. eLife. [Link]
-
ACS Publications. (2025, April 9). Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. [Link]
-
Bagger, S., et al. (1991). Binding of mercury(II) to protein thiol groups: a study of proteinase K and carboxypeptidase Y. Journal of Inorganic Biochemistry. [Link]
-
ResearchGate. Primer Sequences for site directed mutagenesis of cysteine residues. [Link]
-
Dr Nick Morris. (2024, August 27). Site-Directed Mutagenesis Explained | Understanding the Basics. YouTube. [Link]
-
Royal Society of Chemistry. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. [Link]
-
Tripathi, B. N., et al. (2015, July 2). Site-directed mutagenesis substituting cysteine for serine in 2-Cys peroxiredoxin (2-Cys Prx A) of Arabidopsis thaliana effectively improves its peroxidase and chaperone functions. Oxford Academic. [Link]
-
Agilent. QuikChange Site-Directed Mutagenesis Kit. [Link]
-
Frontiers. (2022, April 25). Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins. [Link]
-
Vogel, P. D., & Imperiali, B. (2007). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. PubMed. [Link]
-
Khan, M. A. F., & Wang, F. (2018). Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology. PMC. [Link]
-
Rogers, J. C., et al. (2022). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. PMC. [Link]
-
Wikipedia. Thiol. [Link]
-
Cornish, V. W., et al. (2011, August 31). Chemical Tags for Labeling Proteins Inside Living Cells. Cornish Laboratory. [Link]
-
Institut Pasteur. (2020, February 20). Quality control (QC) of purified proteins. [Link]
-
Leichert, L. I., & Jakob, U. (2004). Protein Thiol Modifications Visualized In Vivo. PLOS Biology. [Link]
-
NIH. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]
-
ACS Publications. (2024, April 29). Establishing Quality Control Metrics for Large-Scale Plasma Proteomic Sample Preparation. [Link]
-
P4EU. Quality control of purified protein Best practice recommendations. [Link]
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Site-directed mutagenesis combined with chemical modification as a strategy for altering the specificity of the S1 and S1' pockets of subtilisin Bacillus lentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining site-specific chemical modification with site-directed mutagenesis. Versatile strategy to move beyond structural limitations of 20 natural amino acids side chains in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 19. Analysis of cysteine post translational modifications using organic mercury resin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Binding of mercury(II) to protein thiol groups: a study of proteinase K and carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thiol - Wikipedia [en.wikipedia.org]
- 22. scbt.com [scbt.com]
- 23. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 24. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 25. neb.com [neb.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. lumiprobe.com [lumiprobe.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. p4eu.org [p4eu.org]
- 30. NHS ester protocol for labeling proteins [abberior.rocks]
- 31. Quality control (QC) of purified proteins - Research - Institut Pasteur [research.pasteur.fr]
Application Notes & Protocols: A Guide to In-Cell Protein Labeling Using Membrane-Permeable MTS Reagents
Abstract
The ability to selectively label proteins within their native cellular environment is a cornerstone of modern cell biology and drug discovery. Methanethiosulfonate (MTS) reagents have emerged as powerful tools for this purpose, offering high specificity for cysteine residues. This guide provides a comprehensive overview of in-cell protein labeling using a specialized class of these compounds: membrane-permeable MTS reagents. We delve into the core chemistry, provide detailed protocols for their application, and offer insights into experimental design and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to probe protein structure, function, and dynamics directly within living cells.
Introduction: The Power of Cysteine-Specific Labeling
Understanding a protein's function requires elucidating its structure, localization, and dynamic conformational changes. While genetic tagging with fluorescent proteins is widely used, it can sometimes interfere with protein function due to the large size of the tag. Small-molecule probes offer a minimally invasive alternative. Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that react with exceptional speed and specificity with the thiol group of cysteine residues under mild physiological conditions.[1]
This high degree of specificity forms the basis of the Substituted Cysteine Accessibility Method (SCAM) , a powerful technique that combines site-directed mutagenesis with chemical labeling.[2] In SCAM, a cysteine residue is introduced at a specific position in a protein of interest. The accessibility and local environment of this engineered cysteine can then be interrogated using a panel of MTS reagents with different properties (e.g., size, charge, or fluorescence).[1][2]
While traditional MTS reagents are often charged and membrane-impermeable, limiting their use to extracellular domains of membrane proteins, the development of neutral, more lipophilic MTS reagents has opened the door to the intracellular space.[3] These membrane-permeable probes can diffuse across the cell membrane, enabling the direct labeling of cytosolic proteins or the internal domains of transmembrane proteins in their native, intact cellular context.
The Underpinning Chemistry: Mechanism of MTS Labeling
The utility of MTS reagents lies in their specific and efficient reaction with sulfhydryl groups. The core of the reaction is the attack of a deprotonated cysteine (thiolate anion, RS⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable, covalent disulfide bond between the protein and the MTS reagent's reporter group, releasing methanesulfinic acid as a byproduct.[4]
Figure 1: Chemical reaction between a protein's cysteine residue and an MTS reagent.
This reaction is highly efficient and can proceed rapidly at neutral pH. The covalent nature of the resulting disulfide bond ensures stable labeling, suitable for long-term imaging or downstream biochemical analysis. Importantly, this reaction is reversible upon the addition of reducing agents like dithiothreitol (DTT), which can be a useful experimental control.[1]
Selecting the Appropriate Membrane-Permeable MTS Reagent
The choice of reagent is dictated by the experimental goal. Membrane-permeable MTS reagents are typically uncharged and possess lipophilic characteristics to facilitate passage across the lipid bilayer.[3]
| Reagent Type | Example | Key Characteristics & Applications |
| Small Alkyl MTS | Methyl MTS (MMTS) | Small and uncharged. Used to test for cysteine accessibility and can mimic the effects of small molecule binding.[4][5] |
| Bulky Neutral MTS | MTSBn (Benzyl MTS) | Larger, uncharged reagent. Used to probe the size and steric constraints of a binding pocket or channel pore.[1] |
| Fluorescent MTS | MTS-fluorescein, MTS-TAMRA | Covalently attaches a fluorescent dye. Enables visualization of protein localization and dynamics via microscopy or quantification by flow cytometry.[2] |
| Biotinylated MTS | MTSEA-Biotin | Adds a biotin tag. Allows for detection via streptavidin conjugates in Western blotting or for protein purification via affinity chromatography.[1][6] |
| Spin-Label MTS | MTSSL | Paramagnetic nitroxide probe. Used in Electron Paramagnetic Resonance (EPR) spectroscopy to measure distances and study conformational changes. |
Experimental Design: A Framework for Success
A successful in-cell labeling experiment hinges on rigorous planning and the inclusion of appropriate controls.
-
Cysteine Mutagenesis Strategy : The foundation of the experiment is the strategic placement of a single cysteine residue. If the protein of interest contains native cysteines that may be accessible, they should first be mutated to a non-reactive residue like alanine or serine to create a "cysteine-less" background. This ensures that any observed labeling is specific to the engineered site.
-
Reagent Stability and Preparation : MTS reagents are susceptible to hydrolysis in aqueous solutions.[2] Therefore, it is critical to prepare stock solutions in anhydrous DMSO and store them desiccated at -20°C or below.[1][7] Working solutions should be prepared fresh immediately before each experiment.
-
Titration and Optimization : The optimal concentration of the MTS reagent and the incubation time must be determined empirically for each cell type and target protein. The goal is to achieve maximal labeling of the target site with minimal off-target effects or cytotoxicity.[8]
-
Essential Controls :
-
Wild-Type Control : The protein without the engineered cysteine should be treated with the MTS reagent to assess background or non-specific labeling.
-
Vehicle Control : Cells expressing the cysteine mutant should be treated with the vehicle (e.g., DMSO) alone to control for any effects of the solvent on cell health or protein function.
-
Labeling Reversibility : For certain applications, treating labeled cells with a reducing agent like DTT can confirm that the probe was attached via a disulfide bond.
-
Detailed Protocol: In-Cell Labeling and Analysis
This protocol provides a general framework for labeling an intracellular protein containing an engineered cysteine residue.
Figure 2: General experimental workflow for in-cell protein labeling with MTS reagents.
Materials and Reagents
-
Mammalian cell line (e.g., HEK293T, U2OS)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Plasmid DNA encoding the cysteine mutant of the protein of interest (and wild-type control)
-
Transfection reagent (e.g., Lipofectamine)
-
Membrane-permeable MTS reagent (e.g., MMTS, MTS-fluorescein)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Reagents for downstream analysis (e.g., antibodies for Western blot, mounting medium for microscopy)
Reagent Preparation
-
MTS Stock Solution : Upon receipt, store the solid MTS reagent desiccated at -20°C, protected from light.[2] Allow the vial to warm to room temperature before opening to prevent condensation.[7] Prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO. Aliquot into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution : Immediately before use, dilute the stock solution into pre-warmed serum-free culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (e.g., starting range of 50-500 µM). Vortex briefly to mix.
Labeling Procedure
-
Cell Seeding and Transfection : Seed cells in an appropriate format (e.g., 6-well plates for Western blot, glass-bottom dishes for microscopy) to reach 70-80% confluency on the day of transfection. Transfect cells with the cysteine mutant or wild-type control plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Cell Preparation : Gently aspirate the culture medium from the cells. Wash the cells once with warm PBS.
-
Labeling Reaction : Add the freshly prepared MTS working solution to the cells. Incubate at 37°C for a predetermined time (e.g., start with 30 minutes). The optimal time and temperature may need to be optimized.[5]
-
Washing : Aspirate the MTS solution. Wash the cells thoroughly three times with warm PBS to remove any unreacted reagent. This step is critical to reduce background signal.
-
Proceed to Analysis : After the final wash, cells can be immediately lysed for biochemical analysis, fixed for imaging, or used in a functional assay.
Downstream Analysis
-
Western Blotting (for Biotin-MTS) : Lyse cells in buffer, separate proteins by SDS-PAGE, and transfer to a membrane. Block the membrane and probe with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Fluorescence Microscopy (for Fluorescent-MTS) : After washing, fix cells (e.g., with 4% paraformaldehyde), permeabilize if necessary, and mount for imaging. Acquire images using appropriate filter sets.
-
Functional Readout : For proteins like ion channels, functional changes (e.g., current potentiation or inhibition) can be measured post-labeling using techniques like patch-clamp electrophysiology.[6][9]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inaccessible Cysteine: The engineered site is buried within the protein's folded structure.[10]2. Degraded Reagent: MTS reagent was hydrolyzed due to moisture or improper storage.[1][2]3. Insufficient Concentration/Time: Reaction conditions are suboptimal. | 1. Select a new, more solvent-exposed site for cysteine mutation.2. Use a fresh aliquot of MTS stock from -80°C. Prepare working solutions immediately before use in anhydrous DMSO.[7]3. Perform a dose-response and time-course experiment to find optimal labeling conditions. |
| High Background Signal | 1. Non-specific Labeling: Reaction with endogenous surface-accessible cysteines.2. Hydrophobic Reagent Aggregation: Reagent precipitates out of solution.3. Insufficient Washing: Excess reagent remains. | 1. Compare labeling of the cysteine mutant to the wild-type or cysteine-less control. If background is high, lower the MTS concentration.2. Ensure the final DMSO concentration in the working solution is low (typically <1%) and that the reagent is fully dissolved.3. Increase the number and volume of post-labeling washes. |
| Cell Toxicity / Death | 1. Reagent Toxicity: The MTS reagent or its byproduct is toxic at the concentration used.2. Solvent Toxicity: High concentration of DMSO.3. Incorrect Buffer pH/Osmolarity: The labeling buffer is stressing the cells.[8] | 1. Lower the MTS concentration and/or reduce the incubation time.2. Ensure the final DMSO concentration is non-toxic for your cell line (usually ≤ 0.5%).3. Perform labeling in complete, serum-free medium or a physiologically balanced salt solution. |
| Inconsistent Results | 1. Variable Protein Expression: Transfection efficiency varies between experiments.2. Reagent Instability: Working solution degrades over the course of the experiment. | 1. Normalize labeling signal to total protein expression levels (e.g., using an antibody against the protein or a loading control).2. Use the MTS working solution immediately after preparation and do not reuse it. |
References
-
Uptima. (n.d.). MTS reagents. Retrieved from [Link]
-
FluoProbes. (n.d.). Fluorescent MTS. Retrieved from [Link]
-
Roberts, J. A., et al. (2008). Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors. The Journal of Neuroscience, 28(21), 5564-5573. Available at: [Link]
-
Howard, R. J., et al. (2011). Labeling of cysteine mutants by MTS alcohol analogs. Proceedings of the National Academy of Sciences, 108(22), 9282-9287. Available at: [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2013). MTSL labelling of membrane proteins?. Retrieved from [Link]
-
ResearchGate. (2021). Why my cells are dead after MTS assay?. Retrieved from [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link] MTS-assay/
-
Payne, L. S., et al. (2023). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Journal of Visualized Experiments, (191), e64805. Available at: [Link]
-
Stewart, D. S., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. bioRxiv. Available at: [Link]
-
NANOGENOTOX. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]
-
Peraro, L., et al. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology, 13(7), 1537-1555. Available at: [Link]
-
ResearchGate. (n.d.). The effect of membrane impermeable reagents MTSET and MTSES on.... Retrieved from [Link]
-
MTS Systems Corporation. (n.d.). MTS TestSuite™ TW Essential User Guide. Retrieved from [Link]
-
Ren, A. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]
-
Lautz, T., et al. (2020). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. In Vivo, 34(5), 2345-2351. Available at: [Link]
-
Isen, O. E., et al. (2019). Cell membrane engineering with synthetic materials: Applications in cell spheroids, cellular glues and microtissue formation. Acta Biomaterialia, 90, 21-36. Available at: [Link]
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. interchim.fr [interchim.fr]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Octyl Methanethiosulfonate (OMTS) in Aqueous Buffers
Welcome to the technical support guide for Octyl Methanethiosulfonate (OMTS). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this hydrophobic reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of OMTS in your experiments.
Understanding the Challenge: The Hydrophobic Nature of OMTS
This compound (OMTS) is a valuable tool for site-directed cysteine modification in proteins, particularly for studying protein structure and function. Its long octyl chain, however, renders it highly hydrophobic, leading to significant solubility issues in the aqueous buffers typically used for biological experiments.[1] This poor solubility can result in reagent precipitation, inaccurate concentrations, and ultimately, failed experiments.
This guide will walk you through systematic approaches to overcome these solubility hurdles, ensuring reproducible and reliable results.
Part 1: Frequently Asked Questions (FAQs)
General Handling and Preparation
Q1: I've just received my vial of OMTS. How should I store it?
A1: OMTS is sensitive to moisture and can hydrolyze over time.[2] Upon receipt, it is crucial to store the vial in a desiccator at -20°C to minimize degradation. Before opening, always allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.
Q2: My OMTS has precipitated out of my aqueous buffer. What went wrong?
A2: Precipitation is the most common issue with OMTS and is a direct consequence of its low water solubility. The long octyl group favors aggregation in aqueous environments to minimize contact with water molecules. This can be exacerbated by high concentrations of OMTS, low temperatures, or the absence of solubilizing agents in the buffer.
Q3: How quickly does OMTS degrade in aqueous solutions?
Solubilization Strategies
Q4: What is the first-line approach for dissolving OMTS?
A4: The use of a water-miscible organic co-solvent is the most common and straightforward method. Dimethyl sulfoxide (DMSO) is an excellent choice for non-charged MTS reagents like OMTS.[2][3] Prepare a concentrated stock solution of OMTS in 100% anhydrous DMSO first, and then dilute this stock into your aqueous buffer to the final desired concentration.
Q5: What is the maximum concentration of DMSO I can use in my experiment?
A5: This is a critical consideration as high concentrations of DMSO can be detrimental to protein structure and cell viability.[4][5] As a general rule, the final concentration of DMSO in your aqueous buffer should be kept as low as possible, ideally below 5% (v/v), and for many cell-based assays, below 1% or even 0.1%. The tolerance of your specific protein or cell line to DMSO should be empirically determined.
Q6: Are there alternatives to DMSO?
A6: Yes, other water-miscible organic solvents can be used, such as ethanol or dimethylformamide (DMF).[6][7] However, their effects on your experimental system must also be validated. For particularly sensitive applications, alternative solubilization methods using surfactants or cyclodextrins may be more appropriate.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when working with OMTS.
Issue 1: Persistent Precipitation of OMTS in the Final Buffer
| Potential Cause | Troubleshooting Steps & Explanation |
| OMTS concentration is too high for the chosen co-solvent percentage. | 1. Decrease the final OMTS concentration: The simplest solution is often to work at a lower concentration of the reagent if your experimental design allows. 2. Increase the co-solvent percentage: If a higher OMTS concentration is necessary, you may need to cautiously increase the final percentage of DMSO or other co-solvent. Always perform a vehicle control to ensure the higher solvent concentration does not affect your biological system. |
| Inadequate initial dissolution in the stock solution. | 1. Ensure complete dissolution in 100% co-solvent: Before diluting into the aqueous buffer, make sure the OMTS is fully dissolved in the anhydrous DMSO. Gentle vortexing can aid this process. 2. Prepare a fresh stock solution: Old stock solutions may have absorbed moisture, leading to hydrolysis and reduced solubility. |
| Buffer components are incompatible or promoting precipitation. | 1. Check buffer pH: While OMTS solubility is not strongly pH-dependent, ensure your buffer pH is appropriate for your protein's stability. 2. Simplify the buffer: High concentrations of certain salts could potentially "salt out" the hydrophobic OMTS. If possible, test the solubility in a simpler buffer system. |
Issue 2: Low or No Labeling of Target Cysteine Residues
| Potential Cause | Troubleshooting Steps & Explanation |
| OMTS is not fully solubilized and is unavailable for reaction. | 1. Visually inspect your final solution: Look for any cloudiness or precipitate. If present, address the solubility using the steps in "Issue 1". 2. Centrifuge the final solution: Before adding the OMTS solution to your protein, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved reagent. Use the supernatant for your reaction. |
| Hydrolysis of OMTS prior to or during the reaction. | 1. Prepare OMTS solutions immediately before use: As MTS reagents can hydrolyze in aqueous environments, minimizing the time between dissolution and reaction is critical.[2] 2. Work at a lower temperature: If compatible with your system, performing the labeling reaction at 4°C can slow the rate of hydrolysis. |
| Inaccessibility of the target cysteine residue. | 1. Consider protein conformation: The target cysteine may be buried within the protein structure and not accessible to the OMTS reagent.[2] 2. Use a smaller, more hydrophilic MTS reagent as a positive control: Reagents like MTSEA or MTSET are more water-soluble and can help determine if the cysteine is accessible at all.[2] |
| Interfering substances in the buffer. | 1. Avoid buffers containing thiols: Reagents like DTT or β-mercaptoethanol will react with OMTS and should be removed prior to the labeling reaction, for example, by dialysis or using a desalting column. 2. Be mindful of other nucleophiles: Buffers containing primary amines (e.g., Tris) can potentially react with MTS reagents, although the reaction with thiols is much more rapid.[8] |
Part 3: Advanced Solubilization Protocols & Methodologies
When the use of co-solvents is not feasible or is insufficient, the following advanced techniques can be employed.
Method 1: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[9] These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like OMTS, thereby increasing their apparent solubility in aqueous solutions.[10]
Recommended Surfactants:
-
Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[11] Examples include Tween 80 and Triton X-100.[12]
Experimental Protocol: Solubilization using Tween 80
-
Determine the appropriate Tween 80 concentration: The final concentration of Tween 80 in your buffer should be above its CMC (typically around 0.01-0.02 mM). A starting concentration of 0.1% (v/v) is often effective.
-
Prepare the OMTS/Surfactant/Co-solvent stock: a. Dissolve the required amount of OMTS in a small volume of DMSO (e.g., to make a 100 mM stock). b. In a separate tube, prepare a 1% (v/v) Tween 80 solution in your aqueous buffer. c. Add the OMTS/DMSO stock to the Tween 80 solution while vortexing to facilitate micellar encapsulation.
-
Add to your reaction: Dilute this final stock into your main reaction buffer, ensuring the final concentrations of OMTS, DMSO, and Tween 80 are at the desired levels.
-
Perform a control: Always run a parallel experiment with the surfactant and co-solvent alone to ensure they do not interfere with your assay.
Data Presentation: Common Surfactants and their Properties
| Surfactant | Type | Typical CMC (in water) | Notes |
| Tween 80 | Non-ionic | ~0.012 mM | Widely used, generally mild and non-denaturing.[12] |
| Triton X-100 | Non-ionic | ~0.2-0.9 mM | Effective solubilizing agent, but may interfere with UV spectroscopy. |
| CHAPS | Zwitterionic | ~4-8 mM | Often used for solubilizing membrane proteins. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.3 mM | Strong denaturing agent, generally not suitable for functional studies. |
Method 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] This structure allows them to encapsulate hydrophobic "guest" molecules like OMTS, forming an inclusion complex that is water-soluble.[15][16][17]
Recommended Cyclodextrins:
-
Methyl-β-cyclodextrin (M-β-CD) is often a good starting point due to its enhanced solubility and ability to solubilize hydrophobic molecules.[13]
Experimental Protocol: Solubilization using Methyl-β-cyclodextrin (M-β-CD)
-
Prepare a M-β-CD solution: Dissolve M-β-CD in your aqueous buffer to a concentration of 10-50 mM.
-
Prepare the OMTS stock: Dissolve OMTS in a minimal amount of DMSO or ethanol.
-
Form the inclusion complex: Add the OMTS stock solution dropwise to the M-β-CD solution while stirring vigorously. The molar ratio of M-β-CD to OMTS should typically be greater than 1:1.
-
Allow for equilibration: Let the solution stir at room temperature for at least 30-60 minutes to ensure complete complex formation.
-
Use in your experiment: The resulting clear solution contains the water-soluble OMTS-cyclodextrin complex and can be added directly to your reaction.
-
Perform a control: As with surfactants, a control experiment with M-β-CD alone is essential.
Visualization of Solubilization Strategies
Below is a diagram illustrating the different approaches to solubilizing OMTS.
Caption: Workflow for solubilizing OMTS in aqueous buffers.
Part 4: Final Recommendations and Best Practices
-
Always start with a co-solvent: The use of DMSO is the most direct method and should be your first approach.
-
Empirically determine the optimal conditions: The tolerance of your specific protein, cell line, or assay to co-solvents, surfactants, or cyclodextrins must be tested.
-
Controls are non-negotiable: Always include appropriate vehicle controls in your experimental design to account for any effects of the solubilizing agents themselves.
-
Fresh is best: Due to the potential for hydrolysis, always prepare your OMTS working solutions immediately prior to use.[2]
-
Visual inspection is key: Before adding the reagent to your sample, ensure the solution is clear and free of any precipitate.
By following the guidance in this technical support center, you will be well-equipped to overcome the solubility challenges of this compound and achieve reliable, reproducible results in your research.
References
-
Uptima. (n.d.). MTS reagents. Interchim. Retrieved from [Link]
-
Band, V., & Thiel, D. H. (2013). Cosolvent effects on protein stability. Annual Review of Physical Chemistry, 64, 363-383. Retrieved from [Link]
-
Stumpe, M. C., & Grubmüller, H. (2007). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 111(22), 6220–6228. Retrieved from [Link]
-
Arakawa, T., & Timasheff, S. N. (1985). Protein–solvent interaction. Methods in Enzymology, 114, 49-77. Retrieved from [Link]
-
Auton, M., & Bolen, D. W. (2005). Effect of cosolvent on protein stability: A theoretical investigation. The Journal of Chemical Physics, 123(18), 184902. Retrieved from [Link]
-
Band, V., & Thiel, D. H. (2013). Cosolvent Effects on Protein Stability. Annual Review of Physical Chemistry, 64, 363-383. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Saleh, T., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 28(18), 6691. Retrieved from [Link]
-
Lima, T. M. S., et al. (2011). Table 1 Critical micelle concentration (CMC), surface tension at CMC (c...). ResearchGate. Retrieved from [Link]
-
Lu, Y., et al. (2012). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Journal of Environmental Science and Health, Part B, 47(7), 643-651. Retrieved from [Link]
-
Biolin Scientific. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 273. Retrieved from [Link]
-
Singh, R., et al. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 1(1), 1-10. Retrieved from [Link]
-
Khan, I., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review, 3(1), 1-10. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
-
Lazzari, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(20), 5539–5547. Retrieved from [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2023). Journal of Pharmaceutical Sciences and Research, 15(7), 2845-2848. Retrieved from [Link]
-
Sabar, M. F. (2018). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1-5. Retrieved from [Link]
-
Otzen, D. E. (2017). Surfactants: physicochemical interactions with biological macromolecules. Biophysical Chemistry, 231, 2-10. Retrieved from [Link]
-
John, V. T., & Simmons, B. A. (2011). Bioprocessing Methods to Prepare Biobased Surfactants for Pharmaceutical Products. Pharmaceutical Technology, 35(4), 60-65. Retrieved from [Link]
-
Passerini, L., et al. (2020). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. ChemistryOpen, 9(10), 1025–1029. Retrieved from [Link]
-
de Medeiros, V. M., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 30, e20220015. Retrieved from [Link]
-
de Abreu, T. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 20(11), 2737. Retrieved from [Link]
-
Wang, Y., et al. (2022). Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting. Journal of the American Society for Mass Spectrometry, 33(8), 1475–1483. Retrieved from [Link]
-
Koga, S., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3(1), 666. Retrieved from [Link]
-
Iciek, M., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study. Antioxidants, 11(5), 939. Retrieved from [Link]
-
Gürses, A., et al. (2016). Solubilization of Hydrophobic Dyes in Surfactant Solutions. In Dyes and Pigments. IntechOpen. Retrieved from [Link]
-
Li, J., et al. (2002). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 46(9), 3008–3011. Retrieved from [Link]
-
Wallace, S. J., et al. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. Retrieved from [Link]
-
Hintzen, F., et al. (2014). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutical Research, 31(10), 2757–2766. Retrieved from [Link]
-
Kim, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(9), 1369. Retrieved from [Link]
-
Wang, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. Retrieved from [Link]
- Chen, T. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. U.S. Patent No. EP1748759B1.
-
Ross, B. M., & Ross, S. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]
-
Healan, A. M., et al. (2012). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432–6433. Retrieved from [Link]
Sources
- 1. Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 甲基硫代磺酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. biotium.com [biotium.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. gpsrjournal.com [gpsrjournal.com]
- 17. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Cysteine Modification with Thiosulfonate Reagents (OMTS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cysteine modification using organomercury thiosulfonate (OMTS) reagents. This guide is designed to provide you with expert insights, detailed protocols, and robust troubleshooting advice to ensure the success of your conjugation and labeling experiments. We will delve into the causality behind experimental choices, empowering you to move beyond simple step-following to intelligent experimental design.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemistry and application of OMTS reagents for cysteine modification.
Q1: What is the fundamental mechanism of cysteine modification by OMTS reagents?
A: The core reaction involves the specific and rapid modification of a cysteine thiol (sulfhydryl group, R-SH) by a thiosulfonate reagent (R'-S-SO₂-R''). The cysteine thiol acts as a nucleophile, attacking the sulfur atom of the thiosulfonate. This results in the formation of a stable disulfide bond (R-S-S-R') and the release of a sulfinate leaving group (R''-SO₂⁻). This reaction is highly efficient and selective for cysteine residues under controlled pH conditions.
Q2: Why is pH a critical parameter for this reaction?
A: The reaction's efficiency is critically dependent on the nucleophilicity of the cysteine thiol. For the thiol to act as an effective nucleophile, it must be in its deprotonated, thiolate anion form (R-S⁻). The pKa of the cysteine thiol is typically around 8.3. Therefore, performing the reaction at a pH slightly below or near the pKa (typically in the range of 7.0-8.5) ensures a sufficient concentration of the reactive thiolate anion without promoting side reactions like disulfide exchange with other cysteines or hydrolysis of the reagent.
Q3: What are common sources of OMTS reagents and how should they be handled?
A: OMTS reagents are available from various commercial suppliers. Due to their sensitivity to moisture, which can lead to hydrolysis, they should be stored desiccated at or below -20°C. For experimental use, it is best practice to prepare fresh stock solutions in an anhydrous, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during cysteine modification with OMTS.
Problem 1: Low or No Modification Efficiency
You've completed the reaction, but analysis (e.g., via Mass Spectrometry or Ellman's Assay) shows a low yield of the desired modified product.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | If the pH is too low (e.g., < 6.5), the cysteine thiol will be predominantly in its protonated (R-SH) form, which is a poor nucleophile, drastically slowing down the reaction rate. | Ensure your reaction buffer is maintained within the optimal pH range of 7.0-8.5. Verify the pH of your buffer immediately before starting the reaction. |
| Reagent Hydrolysis | OMTS reagents are susceptible to hydrolysis, especially in aqueous solutions. If the reagent has degraded, it is no longer active and cannot modify the cysteine. | Always use freshly prepared stock solutions of the OMTS reagent. Minimize the time the reagent spends in aqueous buffer before being added to the protein solution. |
| Presence of Reducing Agents | Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with your cysteine for the OMTS reagent, consuming it and preventing protein modification. | Ensure all reducing agents are removed from the protein sample before initiating the modification reaction. This is typically achieved through dialysis, desalting columns, or buffer exchange. |
| Cysteine Accessibility | The target cysteine residue may be buried within the protein's three-dimensional structure or engaged in a disulfide bond, making it inaccessible to the OMTS reagent. | Consider adding a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and increase cysteine accessibility. If the cysteine is in a disulfide bond, a pre-incubation step with a reducing agent (like TCEP, which is less likely to interfere) is necessary, followed by its removal before adding the OMTS reagent. |
Problem 2: Non-Specific Modification or Product Aggregation
Analysis reveals modification at sites other than the target cysteine, or the protein precipitates out of solution during or after the reaction.
| Potential Cause | Explanation | Recommended Solution |
| High pH | At pH values significantly above 8.5, other nucleophilic amino acid side chains (like lysine) can become deprotonated and may react with highly reactive OMTS reagents, leading to non-specific labeling. | Maintain the reaction pH at or below 8.0 to maximize specificity for the more nucleophilic cysteine thiolate. |
| Excessive Reagent Concentration | Using a very large molar excess of the OMTS reagent can drive reactions with less reactive sites and may also lead to protein aggregation due to surface charge alterations. | Perform a titration experiment to determine the optimal stoichiometry. Start with a 5-10 fold molar excess of the OMTS reagent over the cysteine concentration and adjust as needed based on modification efficiency. |
| Protein Instability | The modification itself or the reaction conditions (pH, solvent from reagent stock) might destabilize the protein, causing it to aggregate and precipitate. | Screen different buffer compositions to find one that enhances protein stability. Minimize the final concentration of organic solvent (e.g., DMSO) in the reaction mixture to <5% (v/v). Consider including stabilizing excipients if compatible with the reaction. |
Visualizing the Workflow & Troubleshooting Logic
To aid in your experimental design, the following diagrams illustrate the core reaction and a logical flow for troubleshooting common issues.
Caption: A typical experimental workflow for cysteine modification.
Caption: A decision tree for troubleshooting low modification efficiency.
Experimental Protocol: General Cysteine Modification
This protocol provides a starting point for the modification of a protein with a single, accessible cysteine residue.
Materials:
-
Protein stock solution in a suitable buffer (e.g., PBS, HEPES).
-
OMTS reagent.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: 1 M β-mercaptoethanol (BME) or DTT in water.
-
Desalting column or dialysis equipment for buffer exchange.
Procedure:
-
Protein Preparation:
-
If the protein sample contains reducing agents (e.g., DTT), they must be removed. Perform buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Determine the protein concentration accurately using a method like A280 or a BCA assay.
-
-
OMTS Reagent Preparation:
-
Immediately before use, dissolve the OMTS reagent in anhydrous DMSO to create a 10-20 mM stock solution. For example, dissolve 1 mg of a 400 Da reagent in 250 µL of DMSO for a 10 mM stock.
-
Vortex briefly to ensure complete dissolution. Keep the stock solution tightly capped to prevent moisture absorption.
-
-
Modification Reaction:
-
In a microcentrifuge tube, add the protein solution.
-
Calculate the required volume of the OMTS stock solution to achieve a 5-10 fold molar excess relative to the moles of cysteine.
-
Add the calculated volume of the OMTS stock to the protein solution. Pipette gently to mix. Ensure the final DMSO concentration does not exceed 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Incubation time may require optimization.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted OMTS reagent, add the Quenching Buffer to a final concentration of 10-20 mM (e.g., add 10 µL of 1 M BME to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Remove the excess, quenched OMTS reagent and the quenching agent by passing the reaction mixture through a desalting column or by dialysis into a suitable storage buffer.
-
Analyze the purity and extent of modification of the final product using appropriate techniques such as SDS-PAGE, Mass Spectrometry (to confirm the mass shift corresponding to the modification), or UV-Vis spectroscopy if the label is a chromophore.
-
References
(Please note that while the following are representative sources, direct access to full-text articles may require a subscription.)
-
Shafer, J. A., et al. (1966). The Reaction of Papain with N-Ethylmaleimide and 2,2'-Dipyridyl Disulfide. Journal of Biological Chemistry. Provides foundational information on the reactivity of cysteine residues. [Link]
-
Kenyon, G. L., & Bruice, T. W. (1977). Novel Thiol Reagents. Methods in Enzymology. Discusses the synthesis and application of various thiol-modifying reagents. [Link]
-
Singh, R. (2004). Thiol-disulfide interchange. Methods in Enzymology. Details the mechanism and pH dependence of thiol reactions, which is central to understanding cysteine modification. [Link]
Preventing non-specific labeling and off-target effects of Octyl Methanethiosulfonate.
A Guide to Preventing Non-specific Labeling and Off-Target Effects
Welcome to the Technical Support Center for Octyl Methanethiosulfonate (OMTS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of OMTS. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you achieve specific and reliable results in your experiments.
Understanding OMTS: Mechanism of Action
This compound is a thiol-reactive compound used for the modification of cysteine residues in proteins. Its primary mechanism involves the formation of a disulfide bond between the octyl group of OMTS and the sulfhydryl group of a cysteine residue. This reaction is highly specific for sulfhydryl groups under controlled conditions. However, suboptimal experimental design can lead to non-specific labeling and off-target effects, compromising the integrity of your results.
dot graph "OMTS_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Protein [label="Protein with Cysteine Residue (Protein-SH)", fillcolor="#F1F3F4"]; OMTS [label="this compound\n(CH3-S-S-O2-Octyl)", fillcolor="#F1F3F4"]; Reaction [label="Covalent Modification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Modified Protein\n(Protein-S-S-Octyl)", fillcolor="#F1F3F4"]; Byproduct [label="Methanesulfinic Acid\n(CH3-SO2H)", fillcolor="#F1F3F4"];
Protein -> Reaction; OMTS -> Reaction; Reaction -> Product; Reaction -> Byproduct [label="Release"]; } caption: "Figure 1: Covalent modification of a protein's cysteine residue by OMTS."
Troubleshooting Guide: Non-Specific Labeling and Off-Target Effects
This section addresses common problems encountered during OMTS labeling experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I'm observing high background or non-specific labeling in my Western blot/fluorescence imaging. What are the likely causes and how can I fix this?
Answer: High background is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Excessive OMTS Concentration:
-
The "Why": A high concentration of OMTS can lead to reactions with less accessible or less reactive nucleophilic residues other than the intended cysteine, increasing the likelihood of non-specific binding.
-
The "How-To":
-
Titration Experiment: Perform a dose-response experiment by testing a range of OMTS concentrations to find the optimal balance between target labeling and background signal.
-
Step-by-Step Protocol:
-
Prepare a series of dilutions of your OMTS stock solution. A good starting point is a range from 0.1x to 10x of your current concentration.
-
Incubate your protein or cell lysate with each concentration for a fixed time.
-
Run a Western blot or perform fluorescence imaging for each condition.
-
Analyze the signal-to-noise ratio to determine the concentration that provides the strongest specific signal with the lowest background.
-
-
2. Suboptimal Blocking or Washing Steps:
-
The "Why": Inadequate blocking fails to prevent non-specific adsorption of antibodies or detection reagents to the membrane or plate surface. Insufficient washing does not effectively remove unbound reagents.
-
The "How-To":
-
Blocking: Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat milk) or extend the blocking time. For phosphorylated protein detection, avoid milk-based blockers as they contain phosphoproteins.
-
Washing: Increase the number and duration of your wash steps. Adding a mild detergent like Tween 20 (0.05-0.1%) to your wash buffer can also help reduce non-specific binding.
-
3. Reaction Time and Temperature:
-
The "Why": Prolonged incubation times or elevated temperatures can increase the rate of non-specific reactions.
-
The "How-To":
-
Time Course Experiment: Perform a time-course experiment to identify the shortest incubation time that yields sufficient specific labeling.
-
Temperature Control: Unless the protocol specifies otherwise, perform the labeling reaction on ice or at 4°C to slow down non-specific reactions.
-
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="High Background Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Is OMTS Concentration Optimized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Blocking [label="Are Blocking/Washing Steps Adequate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Time_Temp [label="Is Reaction Time/Temp Optimized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Titrate [label="Perform OMTS Titration"]; Solution_Optimize_BW [label="Increase Blocking Agent/Time\nIncrease Wash Steps/Duration"]; Solution_Optimize_TT [label="Perform Time-Course Experiment\nLower Reaction Temperature"]; End [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Concentration; Check_Concentration -> Solution_Titrate [label="No"]; Solution_Titrate -> Check_Blocking; Check_Concentration -> Check_Blocking [label="Yes"]; Check_Blocking -> Solution_Optimize_BW [label="No"]; Solution_Optimize_BW -> Check_Time_Temp; Check_Blocking -> Check_Time_Temp [label="Yes"]; Check_Time_Temp -> Solution_Optimize_TT [label="No"]; Solution_Optimize_TT -> End; Check_Time_Temp -> End [label="Yes"]; } caption: "Figure 2: Workflow for troubleshooting high background in OMTS labeling."
Question 2: My protein of interest loses its function after labeling with OMTS. How can I prevent this?
Answer: Loss of protein function suggests that the OMTS modification is occurring at a functionally critical cysteine residue or is causing conformational changes that impact activity.
1. Cysteine Accessibility and Function:
-
The "Why": Cysteine residues can be crucial for catalytic activity, protein-protein interactions, or maintaining the correct protein structure. Modifying these residues can understandably lead to a loss of function.
-
The "How-To":
-
Structural Analysis: If the protein's structure is known, analyze the location of cysteine residues to predict which ones are surface-exposed and which are buried or in the active site.
-
Site-Directed Mutagenesis: If you have a hypothesis about which cysteine is being labeled, you can use site-directed mutagenesis to replace it with another amino acid (e.g., serine or alanine) and repeat the labeling experiment. If the protein retains function after this mutation and labeling, it confirms the role of that specific cysteine.
-
2. Control Experiments:
-
The "Why": It's essential to confirm that the observed loss of function is due to the covalent modification by OMTS and not some other experimental variable.
-
The "How-To":
-
Vehicle Control: Treat your protein with the same buffer and solvent used to dissolve the OMTS, but without the OMTS itself. This controls for any effects of the solvent (e.g., DMSO) on protein activity.
-
Inactive Analog Control: If available, use an inactive analog of OMTS that cannot react with cysteines. This will help differentiate between effects of covalent modification and non-covalent binding.
-
Question 3: How can I be certain that OMTS is labeling my target protein specifically and not other proteins in my complex sample?
Answer: Verifying the specificity of covalent labeling is crucial for data integrity. Mass spectrometry is the gold standard for this purpose.
1. Mass Spectrometry-Based Validation:
-
The "Why": Mass spectrometry can precisely identify the modified protein and the exact site of modification at the amino acid level.
-
The "How-To":
-
Bottom-Up Proteomics Workflow:
-
Label your protein sample with OMTS.
-
Digest the protein into smaller peptides using an enzyme like trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the octyl-thiol group from OMTS. This will confirm which proteins and which specific cysteine residues were modified.
-
-
2. Competition Experiments:
-
The "Why": A competition experiment can demonstrate that the labeling is specific to the intended binding site.
-
The "How-To":
-
Pre-incubate your sample with an unlabeled, known binder of your target cysteine.
-
Then, add the OMTS-probe.
-
A significant reduction in the labeling signal compared to a sample without the competitor indicates that the labeling is specific to that site.
-
| Validation Technique | Information Provided | Key Considerations |
| Mass Spectrometry | Precise identification of modified protein and residue. | Requires access to specialized equipment and expertise in data analysis. |
| Site-Directed Mutagenesis | Confirms the role of a specific cysteine in labeling. | Requires molecular biology techniques to generate mutants. |
| Competition Assay | Demonstrates binding site specificity. | Requires a known, unlabeled binder for the target site. |
| Western Blot | Visualizes labeling of the target protein. | Does not provide residue-level specificity and is prone to background issues. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for OMTS? A1: OMTS should be stored at 4°C. It is also recommended to store it under an inert atmosphere as it can be sensitive to moisture. For long-term storage, -20°C is advisable.
Q2: What buffers are compatible with OMTS? A2: Use non-nucleophilic buffers such as HEPES, phosphate, or Tris buffers. Avoid buffers containing primary or secondary amines (e.g., glycine) as they can react with OMTS. Crucially, avoid reducing agents like DTT or β-mercaptoethanol, as they will react with OMTS and prevent the labeling of your target protein.
Q3: How do I quench the OMTS labeling reaction? A3: The reaction can be quenched by adding a small molecule thiol, such as DTT, β-mercaptoethanol, or free cysteine, in excess. This will react with any remaining unreacted OMTS.
Q4: Can I use OMTS for in-cell labeling? A4: Yes, the hydrophobicity of the octyl group allows OMTS to be cell-permeable. However, careful optimization of concentration and incubation time is critical to minimize cytotoxicity and off-target effects within the complex cellular environment. It is advisable to perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration range.
Q5: What are some common off-targets for OMTS? A5: Besides the intended cysteine residues, highly reactive and accessible nucleophiles can be potential off-targets. These can include other amino acid side chains like lysine or histidine, though these reactions are generally much less favorable than with thiols. Glutathione, a highly abundant intracellular thiol, is a major potential off-target in cellular experiments.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB";
Stability of Octyl Methanethiosulfonate stock solutions and in-use dilutions.
Welcome to the technical support center for Octyl Methanethiosulfonate (OMTS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of OMTS stock solutions and in-use dilutions. Ensuring the integrity of your OMTS is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of OMTS instability in solution?
A1: The primary degradation pathway for this compound, like other methanethiosulfonate (MTS) reagents, is hydrolysis. The thiosulfonate ester bond is susceptible to cleavage by water, which leads to the formation of methanesulfinic acid and octanethiol. This process is accelerated in aqueous solutions and particularly in the presence of nucleophiles.[1]
Q2: How should I store my solid OMTS and its stock solutions to ensure maximum stability?
A2: Proper storage is crucial for extending the shelf-life of OMTS.
-
Solid OMTS: Solid OMTS should be stored in a tightly sealed container, protected from moisture, and kept at a low temperature. Recommended storage temperatures are typically 2-8°C or -20°C.[2][3] As some methanethiosulfonates are hygroscopic, storage in a desiccator is also advised.[1]
-
Stock Solutions: For non-polar reagents like OMTS, anhydrous Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions.[1] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, vials should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[1]
Q3: What is the expected shelf-life of an OMTS stock solution in DMSO?
A3: While specific long-term stability data for OMTS in DMSO is not extensively published, when stored under the recommended conditions (anhydrous DMSO, -20°C or below, protected from moisture and light), the stock solution should be stable for several months. However, for critical applications, it is best practice to prepare fresh stock solutions regularly.
Q4: How stable is OMTS in aqueous buffers once diluted for my experiment?
A4: OMTS, like other MTS reagents, hydrolyzes relatively quickly in aqueous buffers.[1] The rate of hydrolysis is dependent on pH and temperature. While solutions in distilled water may be stable for a few hours at 4°C, it is strongly recommended to prepare aqueous dilutions of OMTS immediately before use to ensure accurate and reproducible results.[1]
Q5: Can I use solvents other than DMSO to prepare my OMTS stock solution?
A5: Besides DMSO, other anhydrous organic solvents such as ethanol or methanol may be used, provided the OMTS is soluble.[1] However, it is critical to ensure the solvent is of high purity and has a very low water content to prevent hydrolysis.
Troubleshooting Guide
Unexpected or inconsistent experimental results can often be traced back to the stability and handling of your OMTS. This guide will help you troubleshoot common issues.
Issue 1: Diminished or No Effect of OMTS in My Assay
If you observe a reduced or absent effect of OMTS in your experiment, it could be due to the degradation of the reagent.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most crucial step is to prepare a fresh stock solution of OMTS in anhydrous DMSO and fresh aqueous dilutions immediately before your experiment.
-
Verify Solvent Quality: Ensure your DMSO is anhydrous and of high purity. Old bottles of DMSO can absorb atmospheric moisture.
-
Review Storage Conditions: Confirm that your solid OMTS and stock solutions have been stored correctly, as outlined in the FAQs.
-
Control for Hydrolysis: If your experiment requires prolonged incubation in an aqueous buffer, consider the rate of hydrolysis as a potential factor. It may be necessary to add fresh OMTS during the experiment, though this should be carefully validated.
Issue 2: High Variability Between Experimental Repeats
Inconsistent results across experiments are often a hallmark of reagent instability.
Troubleshooting Steps:
-
Standardize Solution Preparation: Implement a strict protocol for preparing OMTS solutions. Always allow the stock solution vial to equilibrate to room temperature before opening. Use fresh, high-quality anhydrous DMSO for every new stock solution.
-
Aliquot Stock Solutions: To avoid degradation from repeated freeze-thaw cycles and moisture introduction, store your OMTS stock solution in small, single-use aliquots.
-
Time-Critical Dilutions: Prepare your final aqueous dilutions of OMTS at the exact same time point relative to the start of each experiment. Even a delay of a few hours at room temperature can lead to significant hydrolysis and a decrease in the effective concentration.
Data and Protocols
Summary of Recommended Storage and Handling Conditions
| Parameter | Solid OMTS | OMTS Stock Solution (in Anhydrous DMSO) | In-Use Aqueous Dilution |
| Storage Temperature | 2-8°C or -20°C[2][3] | -20°C or -80°C | Prepare immediately before use[1] |
| Storage Container | Tightly sealed, opaque container | Tightly sealed, low-volume aliquots | N/A |
| Moisture Protection | Store in a desiccator[1] | Use anhydrous DMSO; warm to RT before opening[1] | N/A |
| Recommended Solvent | N/A | Anhydrous DMSO[1] | Aqueous buffer appropriate for the experiment |
| Recommended Practice | Purchase in small quantities to ensure freshness | Prepare fresh stock solutions regularly | Use within minutes to a few hours of preparation[1] |
Protocol: Preparation of OMTS Stock and Working Solutions
Objective: To prepare stable OMTS stock and fresh working solutions for immediate use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous experimental buffer
-
Microcentrifuge tubes
-
Precision pipettes
Procedure for Stock Solution (e.g., 100 mM in DMSO):
-
Allow the container of solid OMTS to warm to room temperature before opening.
-
In a fume hood, weigh out the required amount of OMTS.
-
Dissolve the solid OMTS in the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Procedure for Working Dilution (e.g., 1 mM in Aqueous Buffer):
-
Retrieve a single aliquot of the OMTS stock solution from the freezer.
-
Allow the tube to equilibrate to room temperature before opening.
-
Immediately before adding to your experimental system, dilute the stock solution to the final working concentration using your pre-chilled (if appropriate for the experiment) aqueous buffer.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the working dilution immediately. Do not store aqueous dilutions.
Visualizing OMTS Stability and Troubleshooting
Below are diagrams to help visualize the key concepts discussed in this guide.
Caption: Primary degradation pathway of OMTS via hydrolysis.
Caption: A workflow for troubleshooting OMTS-related experimental issues.
References
-
Uptima. (n.d.). MTS reagents. Interchim. Retrieved from [Link]
Sources
Identifying and minimizing Octyl Methanethiosulfonate artifacts in mass spectrometry.
Welcome to the technical support resource for researchers utilizing Octyl Methanethiosulfonate (OMTS) in mass spectrometry-based workflows. This guide is designed to provide you with the expertise and field-proven insights necessary to identify, troubleshoot, and minimize common artifacts associated with OMTS, ensuring the integrity and accuracy of your experimental data. As drug development professionals and scientists, we understand that the quality of your results is paramount. This center moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to develop robust, self-validating protocols.
Section 1: Understanding the Core Chemistry
Before troubleshooting artifacts, it is crucial to understand the intended chemical reaction. This foundational knowledge helps distinguish between expected outcomes and undesirable side products.
Q1: What is the primary reaction mechanism of this compound (OMTS) with proteins?
This compound is a sulfhydryl-reactive reagent belonging to the methanethiosulfonate (MTS) family of compounds.[1] Its primary function is to covalently modify the free thiol group (-SH) of cysteine residues within proteins and peptides.[2]
The reaction, known as S-thiolation or alkanethiolation, proceeds via a nucleophilic attack by the cysteine's thiolate anion (R-S⁻) on the electrophilic sulfur atom of the OMTS molecule. This results in the formation of a stable mixed disulfide bond between the cysteine residue and the octyl group (-S-C₈H₁₇), releasing methanesulfinic acid as a byproduct. This specific and covalent modification is instrumental in techniques like Substituted Cysteine Accessibility Mapping (SCAM) to probe protein structure and conformation.[1]
The reaction is highly dependent on pH. For the reaction to proceed efficiently, the cysteine's sulfhydryl group must be in its deprotonated, nucleophilic thiolate form. Therefore, experiments are typically conducted at a pH slightly above the pKa of the cysteine thiol (~8.5), often in the range of pH 7.5-8.5, to maximize the reaction rate while maintaining protein stability.
Caption: Reaction of a protein cysteine with OMTS.
Section 2: Troubleshooting Guide: Identifying Common Artifacts
Artifacts in mass spectrometry can arise from the reagent itself, sample handling, or the instrument. Here, we address the most common issues encountered with OMTS.
Q2: My mass spectrum shows a mass shift of +144.1 Da on cysteine-containing peptides. Is this the correct modification?
Yes, this is the expected mass shift for a successful and specific modification of a cysteine residue by OMTS. The reaction involves the addition of an S-octyl group (-S-C₈H₁₇) and the loss of a hydrogen atom from the cysteine's sulfhydryl group.
The precise monoisotopic mass change is calculated as: (Mass of S) + (Mass of 8 Carbons) + (Mass of 17 Hydrogens) - (Mass of 1 Hydrogen) = 31.972071 + (8 * 12.000000) + (17 * 1.007825) - 1.007825 = +144.097271 Da .
Observing this specific mass shift is the primary indicator that your labeling reaction has worked as intended.
Q3: I see my target peak, but also significant peaks at M+22 Da, M+38 Da, and M+18 Da. What are these?
These are common adducts and are not specific to OMTS labeling but are frequently observed in electrospray ionization (ESI) mass spectrometry.[3][4] They represent the analyte molecule associated with common ions present in solvents, buffers, or leached from glassware.
| Observed Adduct | Mass Difference (Da) | Identity | Common Source |
| [M+Na]⁺ | +21.9823 | Sodium | Glassware, buffers, sample matrix.[5] |
| [M+K]⁺ | +38.9637 | Potassium | Glassware, biological samples, dust.[5] |
| [M+NH₄]⁺ | +18.0334 | Ammonium | Ammonium bicarbonate or acetate buffers.[3] |
| [M+H]⁺ | +1.0078 | Proton | Standard positive ion mode adduct. |
Troubleshooting Tip: To minimize metal adducts, use high-purity solvents and reagents, switch from glassware to polypropylene tubes where possible, and wear gloves to prevent sodium contamination from skin contact.[5] If adducts are still prevalent, consider optimizing the mobile phase composition or using cation-exchange cleanup resins for critical samples.
Q4: My labeling efficiency is low, and I still see a large peak for the unmodified peptide. What went wrong?
Low labeling efficiency is a common problem with several potential causes:
-
Incomplete Reduction: For OMTS to react, the cysteine's sulfhydryl group must be free. Cysteines involved in native disulfide bonds (Cys-S-S-Cys) are unreactive. Before labeling, it is critical to fully reduce all disulfide bonds using an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[6]
-
Reagent Degradation: OMTS, like other MTS reagents, can be sensitive to hydrolysis, especially in aqueous solutions over time. It is crucial to use freshly prepared stock solutions for each experiment. Store the solid reagent under inert atmosphere in a refrigerator as recommended.[7]
-
Steric Hindrance: Some cysteine residues may be buried within the protein's three-dimensional structure, making them inaccessible to the OMTS reagent.[8] Proper protein denaturation with agents like urea or guanidinium chloride before the reduction step is essential to expose these residues.[6]
-
Suboptimal pH: As mentioned, the reaction is pH-dependent. If the buffer pH is too low (e.g., < 7.0), the cysteine thiol will be protonated and significantly less nucleophilic, drastically slowing the reaction rate.
-
Insufficient Reagent Concentration or Time: The reaction kinetics depend on the concentration of both the protein and the OMTS reagent, as well as the incubation time. You may need to optimize the molar excess of OMTS or increase the reaction time.
Q5: My control sample, which was not treated with OMTS, shows modifications like +16 Da or +32 Da on cysteine residues. What is happening?
These are classic signs of cysteine oxidation, an artifact that can occur during sample preparation, especially under aerobic conditions.[9][10]
-
+15.995 Da: Corresponds to the formation of a sulfenic acid (R-SOH).
-
+31.990 Da: Corresponds to the formation of a sulfinic acid (R-SO₂H).
-
+47.985 Da: Corresponds to the formation of a sulfonic acid (R-SO₃H).
These oxidative modifications can block the cysteine from reacting with OMTS and can complicate data interpretation. Studies have shown that S-thiolation artifacts can be significantly higher in aerobically processed preparations compared to those handled under anaerobic conditions.[9]
Troubleshooting Tip: To prevent oxidation, degas all buffers and perform sample preparation steps in an anaerobic environment (e.g., a glove box) if possible. Alternatively, work quickly and keep samples cold. Including a reducing agent like DTT or TCEP in your lysis buffer can help maintain the reduced state of cysteines, but it must be removed before adding OMTS.
Section 3: Best Practices & Protocols for Artifact Minimization
A robust experimental workflow is the best defense against artifacts. The following protocol integrates best practices for clean, efficient, and reproducible OMTS labeling.
Q6: What is a reliable, step-by-step protocol for in-solution OMTS labeling of a complex protein sample for mass spectrometry?
This protocol is designed for a typical bottom-up proteomics workflow.
Experimental Protocol: In-Solution OMTS Labeling
-
Protein Solubilization and Denaturation:
-
Resuspend your protein pellet in a denaturation buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0).
-
Incubate for 30-60 minutes at 37°C with gentle shaking to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 56°C. This step is critical to break all existing disulfide bonds, making all cysteines available for labeling.[6]
-
-
Removal of Reducing Agent (CRITICAL STEP):
-
Cool the sample to room temperature.
-
Remove the DTT using a desalting column or through buffer exchange with a centrifugal filter device (e.g., 3 kDa MWCO). It is essential to remove all traces of DTT, as its free thiols will consume the OMTS reagent.
-
Exchange the buffer back into a non-nucleophilic buffer at the desired pH (e.g., 100 mM Tris-HCl, pH 8.0).
-
-
OMTS Labeling:
-
Prepare a fresh stock solution of OMTS (e.g., 100 mM in a compatible organic solvent like acetonitrile or DMSO).
-
Add OMTS to the protein solution to a final concentration of 10-20 mM (a 20-50 fold molar excess over the estimated total cysteine concentration is a good starting point).
-
Incubate for 1-2 hours at room temperature in the dark. Methanethiosulfonate reactions are generally rapid.[11]
-
-
Quenching the Reaction:
-
Quench any excess OMTS by adding a small molecule thiol, such as DTT or beta-mercaptoethanol (BME), to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Cleanup and Preparation for Digestion:
-
Remove excess reagent and byproducts by protein precipitation (e.g., with cold acetone) or by using a centrifugal filter.
-
Resuspend the clean, labeled protein in a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).
-
-
Proteolytic Digestion:
-
Add a protease such as Trypsin, MS-Grade, at a 1:50 to 1:100 enzyme-to-protein ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Final Peptide Cleanup:
-
Desalt the resulting peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis to remove salts and other contaminants.[12]
-
Caption: Recommended workflow for OMTS labeling.
Section 4: Frequently Asked Questions (FAQs)
Q7: Can the OMTS modification on a cysteine be reversed?
Yes. The mixed disulfide bond formed by OMTS is chemically labile and can be cleaved by adding an excess of a thiol-containing reducing agent, such as DTT or BME.[8] This reversibility can be advantageous for certain experimental designs, such as enrichment strategies where the labeled protein is captured and then later released by breaking the disulfide bond.
Q8: How does OMTS compare to other common cysteine alkylating agents like Iodoacetamide (IAM)?
OMTS and IAM both modify cysteines but through different chemistries, leading to different outcomes:
-
OMTS (Methanethiosulfonate): Forms a reversible disulfide bond. It is generally considered highly specific for sulfhydryl groups.
-
Iodoacetamide (IAM): Forms an irreversible thioether bond through an Sₙ2 reaction (carbamidomethylation). While highly effective, IAM has been reported to have a higher propensity for off-target reactions with other nucleophilic residues like histidine, lysine, and methionine, especially at higher pH or concentrations.[13]
The choice between them depends on the experimental goal. If reversibility is required, an MTS reagent is superior. If a permanent, stable block of the cysteine is needed, IAM is the standard choice.[6]
Q9: My mass spectra are noisy with many unidentifiable peaks. What are some common sources of contamination to check for?
High background and chemical noise can obscure your signals of interest. Common culprits in proteomics labs include:
-
Keratins: These proteins from skin, hair, and dust are the most frequent contaminants.[14] Always wear gloves and a lab coat, and work in a clean environment.
-
Polymers: Polyethylene glycol (PEG) from various lab consumables (e.g., certain wipes, plastic tubes) and polysiloxanes are common.[15] They appear as a characteristic series of peaks separated by a repeating mass unit (e.g., 44 Da for PEG).
-
Detergents: Residues of detergents like SDS or Triton X-100 used in lysis buffers can suppress ionization and create significant background noise. Ensure your cleanup protocols are sufficient to remove them.[16]
-
Plasticizers: Phthalates can leach from plastic containers and tubing.[14]
References
-
Zabrouskov, V., et al. (2025). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kyle, J. W., et al. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Pasa-Tolic, L., et al. (2004). Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. PubMed Central. Retrieved January 12, 2026, from [Link]
-
McManus, O. B., et al. (2007). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Stewart, D. S., et al. (2018). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. PubMed Central. Retrieved January 12, 2026, from [Link]
-
DeHart, C. J., et al. (2018). Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Wacker, S. J., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. Retrieved January 12, 2026, from [Link]
-
Analytical Chemistry Instrumentation Facility. (n.d.). Useful Mass Differences. Retrieved January 12, 2026, from [Link]
-
Cremers, C. M., & Jakob, U. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved January 12, 2026, from [Link]
-
Auclair, J. R., et al. (2014). Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Meston, D., & Stoll, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. Retrieved January 12, 2026, from [Link]
-
Feno, S., et al. (2015). Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Kero, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. Retrieved January 12, 2026, from [Link]
-
Muthu, D., et al. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Le-Roux, C., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Gaskell, S. J., & Reilly, M. H. (1990). Artifacts in four-sector tandem mass spectrometry. PubMed. Retrieved January 12, 2026, from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
University of Washington Proteomics Resource. (n.d.). Common Mass Spec Contaminants. Retrieved January 12, 2026, from [Link]
-
C&EN. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
Auclair, J. R., et al. (2014). Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Wang, S., et al. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Retrieved January 12, 2026, from [Link]
-
Weerapana, E., & Cravatt, B. F. (2010). A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Huicheng Bio. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
BIOFOUNT. (n.d.). 7559-45-7|this compound. Retrieved January 12, 2026, from [Link]
Sources
- 1. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bio-fount.com [bio-fount.com]
- 8. mdpi.com [mdpi.com]
- 9. Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Managing the Hygroscopic Nature of Octyl Methanethiosulfonate (OMTS)
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the challenges associated with the hygroscopic nature of Octyl Methanethiosulfonate (OMTS).
Introduction to this compound and its Moisture Sensitivity
This compound (OMTS) is a sulfhydryl-active reagent used to probe protein structure and function.[1] It specifically and rapidly reacts with thiols to form mixed disulfides, making it a valuable tool in studying ion channels and other proteins.[1][2] However, OMTS is designated as hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][3][4]
Failure to properly manage this hygroscopic property can severely compromise experimental outcomes. Absorbed water can lead to inaccurate measurements, altered reactivity, and potential chemical degradation, ultimately causing poor reproducibility and unreliable data.[5] This guide offers a comprehensive framework for storing, handling, and troubleshooting OMTS to ensure its integrity and performance in your experiments.
Frequently Asked Questions (FAQs)
??? question "What does 'hygroscopic' mean in the context of OMTS?"
??? question "Why is moisture contamination a critical issue for OMTS?"
??? question "What are the ideal storage conditions for a new, unopened bottle of OMTS?"
??? question "How can I determine if my OMTS has been compromised by moisture?"
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise from the improper handling of hygroscopic OMTS.
Problem: My experimental results are inconsistent and not reproducible.
-
Likely Cause: This is a classic symptom of variable moisture content. The amount of water absorbed by the OMTS can differ each time it is handled, depending on the lab's ambient humidity and the duration the container is open.[6] This leads to fluctuations in the actual concentration of the active reagent used in each experiment.
-
Solutions & Optimization:
-
Standardize Handling: Implement a strict, consistent protocol for handling the reagent. Minimize the time the primary container is open.
-
Work in a Controlled Environment: For the most sensitive applications, perform all manipulations of OMTS inside a glovebox or a nitrogen-purged dry box where relative humidity is maintained below 10%.[7][8]
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This protects the main stock from repeated exposure.
-
Problem: My reaction yields are consistently lower than expected.
-
Likely Cause: The weighed mass of your OMTS is likely inflated by absorbed water. For example, if your sample contains 5% water by mass, weighing out 10.0 mg actually gives you only 9.5 mg of active OMTS. This systematic error in quantification leads to incorrect molar calculations and subsequently lower yields.[5]
-
Solutions & Optimization:
-
Weigh by Difference: Use the "Weighing by Difference" protocol outlined in Section 4 to ensure the most accurate mass measurement of the transferred liquid.[5]
-
Correct for Water Content: Determine the precise water content of your OMTS stock using Karl Fischer titration.[9] You can then apply a correction factor to your weighings to calculate the true mass of the anhydrous compound.[7] For example: Corrected Mass = Weighed Mass * (1 - [Water Content Fraction]).
-
Problem: The OMTS liquid in my bottle appears cloudy or has formed a separate layer.
-
Likely Cause: Significant water contamination has occurred, leading to phase separation. This indicates a severe breach in storage and handling protocol.
-
Solutions & Optimization:
-
Discard the Reagent: The reagent is compromised and should not be used. The homogeneity of the material is lost, and accurate sampling is impossible.
-
Review Storage Procedures: Immediately investigate the cause of the contamination. Check the seals on all containers and review your lab's handling procedures to prevent recurrence. Ensure desiccators, if used, contain active desiccant.
-
Experimental Protocols & Workflows
Workflow for Handling and Storage of OMTS
This diagram outlines the decision-making process from receiving a new bottle of OMTS to its routine use.
Caption: Decision workflow for OMTS from receipt to use.
Protocol 1: Accurate Weighing of Liquid OMTS (Weighing by Difference)
This method minimizes the impact of moisture absorption during weighing and provides a highly accurate measurement of the transferred mass.
-
Preparation: Allow the sealed container of OMTS to equilibrate to ambient laboratory temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces of the container.
-
Initial Weighing: Place the sealed container of OMTS on a calibrated analytical balance and record its mass to the highest precision available.[5]
-
Transfer: In a fume hood, quickly uncap the container. Using a clean, dry syringe or pipette, withdraw a slightly larger volume of OMTS than required and transfer it to your receiving vessel (e.g., a reaction flask).
-
Resealing: Immediately reseal the primary OMTS container. If the cap is a screw-top, consider wrapping the junction with parafilm for an enhanced seal.[10]
-
Final Weighing: Place the now-resealed OMTS container back on the same analytical balance and record its new, lower mass.[5]
-
Calculation: Subtract the final mass from the initial mass. The result is the precise mass of the OMTS liquid transferred to the receiving vessel.
Protocol 2: Verifying Water Content with Karl Fischer Titration (Reference)
Karl Fischer (KF) titration is the gold-standard method for determining the water content of chemical reagents due to its high accuracy, precision, and specificity for water.[11][][9] While performing KF titration requires specialized equipment, understanding its role is crucial for data integrity.
-
Objective: To quantitatively determine the percentage of water (w/w) in an OMTS sample.
-
Principle: The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base. The amount of iodine consumed is directly proportional to the amount of water present in the sample.[13]
-
When to Use:
-
To establish a baseline water content for a new batch of OMTS.
-
To investigate suspected moisture contamination in an older or frequently used bottle.
-
When preparing stock solutions for highly sensitive quantitative assays where the exact concentration of anhydrous OMTS is critical.[7]
-
-
Interpretation: The result, typically given as a percentage or in parts-per-million (ppm), should be used to calculate the corrected mass of the anhydrous reagent for all subsequent experiments (see Troubleshooting section).
Workflow for Accurate Weighing of Hygroscopic Reagents
Caption: Step-by-step process for weighing by difference.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 7559-45-7. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
News-Medical.Net. (2018). Moisture Analysis Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Mitsubishi Chemical Group. (2025). Summary of water content determination by Karl Fischer method and introduction of reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 7559-45-7|this compound. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Li, Y. J., et al. (2011). Internal structure, hygroscopic and reactive properties of mixed sodium methanesulfonate-sodium chloride particles. Physical Chemistry Chemical Physics, 13(33), 15075-15085. Retrieved from [Link]
-
Cremers, C. M., & Jakob, U. (2013). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Journal of Biological Chemistry, 288(36), 25773-25780. Retrieved from [Link]
Sources
- 1. This compound | CAS 7559-45-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. 7559-45-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 13. youtube.com [youtube.com]
Quenching unreacted Octyl Methanethiosulfonate in protein labeling experiments.
Welcome to the technical support center for protein labeling experiments using Octyl Methanethiosulfonate (MTS-Octyl). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical quenching step. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure the precision and reproducibility of their labeling experiments.
Troubleshooting Guide: Addressing Common Issues in MTS-Octyl Quenching
This section addresses specific problems you may encounter after the labeling reaction with MTS-Octyl. Each issue is presented in a question-and-answer format, providing a systematic approach to identify the root cause and implement a solution.
Question 1: My protein shows signs of aggregation or precipitation after adding the quenching reagent. What is happening and how can I fix it?
Answer:
Protein aggregation or precipitation post-quenching is a common issue that typically points to a few underlying causes related to the choice of quenching reagent or the reaction conditions.
-
Cause A: Localized High Concentration of Quenching Reagent. Rapidly adding a highly concentrated quenching solution can create localized areas of extreme conditions (e.g., pH shift, high ionic strength) that destabilize the protein before the quencher has had a chance to disperse.
-
Solution A: Modified Reagent Addition.
-
Add Slowly: Instead of pipetting the entire volume at once, add the quenching reagent dropwise or in small aliquots to the protein solution while gently vortexing or stirring. This ensures rapid and uniform mixing.
-
Use a Lower Stock Concentration: Prepare a more dilute stock of your quenching reagent so that a larger volume needs to be added. This minimizes drastic local changes in the solution environment.
-
-
Cause B: Incompatibility of the Quenching Reagent with the Buffer. Some quenching reagents, especially those with charged groups, can interact with buffer components, leading to precipitation. For example, using a phosphate buffer with a quenching agent that has poor solubility in high ionic strength solutions could be problematic.
-
Solution B: Buffer Optimization.
-
Assess Buffer Compatibility: Before your actual experiment, mix your labeling buffer with the quenching reagent at the final concentrations and observe if any precipitation occurs.
-
Switch Buffers: If incompatibility is observed, consider switching to a different buffer system (e.g., HEPES or MOPS) that is known to be more inert.
-
-
Cause C: The Quenching Reagent Itself is Causing Protein Unfolding. While less common with standard quenchers like L-cysteine or β-mercaptoethanol, a very high concentration of the quenching reagent could potentially disrupt the non-covalent interactions that maintain your protein's tertiary structure.
-
Solution C: Optimize Quencher Concentration.
-
Titrate the Quencher: Perform a titration experiment to find the minimum concentration of the quenching reagent that effectively stops the labeling reaction without causing protein precipitation. This can be assessed by running a time-course experiment and quenching aliquots with different quencher concentrations.
-
Consider Alternative Quenchers: If the issue persists, test a different quenching reagent. For instance, if you are using β-mercaptoethanol, try L-cysteine or vice-versa.
-
Question 2: I'm seeing evidence of off-target labeling or continued reaction even after the quenching step. Why is the quenching incomplete?
Answer:
Observing continued or off-target labeling post-quenching indicates that the unreacted MTS-Octyl was not fully neutralized. This is a critical issue as it can lead to inconsistent and erroneous results.
-
Cause A: Insufficient Molar Excess of the Quenching Reagent. The quenching reaction is a stoichiometric process. If the amount of quenching agent is not sufficient to react with all the unreacted MTS-Octyl, the labeling reaction will continue.
-
Solution A: Increase Quencher Concentration. A common practice is to use a significant molar excess of the quenching reagent over the initial concentration of the MTS-Octyl. See the table below for recommended starting concentrations.
-
Cause B: Quenching Reagent Instability. Thiol-based quenching reagents like L-cysteine and β-mercaptoethanol can oxidize and become less effective, especially in buffers with dissolved oxygen or at a pH above 8.
-
Solution B: Fresh Reagents and Proper Handling.
-
Prepare Fresh Solutions: Always prepare your quenching solution immediately before use.[1]
-
Degas Buffers: If working with particularly sensitive proteins or long incubation times, consider degassing your buffers to remove dissolved oxygen.
-
-
Cause C: Insufficient Quenching Time or Temperature. The quenching reaction, while generally fast, still requires adequate time to go to completion.
-
Solution C: Optimize Quenching Conditions.
-
Increase Incubation Time: Extend the quenching incubation time to ensure all unreacted MTS-Octyl has been consumed. A standard time is 30 minutes, but this can be optimized.
-
Adjust Temperature: Quenching is typically performed at room temperature or on ice. If you are quenching on ice, you may need to increase the incubation time.
-
Question 3: My downstream application (e.g., a fluorescence-based assay) is giving unexpected results after quenching. Could the quenching reagent be interfering?
Answer:
Yes, the quenching reagent can certainly interfere with downstream applications. This is an important consideration in experimental design.
-
Cause A: Quencher Reacts with Downstream Reagents. Thiol-containing quenchers are reducing agents and can react with other components in your assay. For example, they can reduce disulfide bonds in other proteins or interfere with certain fluorescent probes.
-
Solution A: Remove the Quenching Reagent. After the quenching step is complete, the quenching reagent and its byproducts should be removed.
-
Size-Exclusion Chromatography: A desalting column is a highly effective method to separate the labeled protein from the small-molecule quenching reagent.[2]
-
Dialysis: For larger volumes, dialysis against a suitable buffer is also a good option.
-
Spin Concentrators: Repeated dilution of the sample with buffer and re-concentration using a spin concentrator can also effectively remove the quenching agent.
-
-
Cause B: Quencher Affects Assay Signal. The quenching reagent itself might have properties that interfere with your detection method. For instance, some compounds may have intrinsic fluorescence or absorbance at the wavelengths you are using.
-
Solution B: Run a Control.
-
"Quencher Only" Control: Run a sample of your assay buffer containing only the quenching reagent at the same final concentration to see if it generates a signal.
-
"Unlabeled Protein + Quencher" Control: Treat your unlabeled protein with the quenching reagent and run it through your assay to see if the quencher alters the protein's behavior in the assay.
-
Experimental Protocols & Data
Table 1: Recommended Concentrations for MTS-Octyl Labeling and Quenching
| Parameter | Recommended Range | Rationale & Key Considerations |
| MTS-Octyl Molar Excess | 10-20 fold over protein | Ensures efficient labeling. May need optimization based on cysteine accessibility. |
| Quenching Reagent | L-Cysteine or β-mercaptoethanol | Both are effective small-molecule thiols that rapidly react with MTS reagents. |
| Quencher Molar Excess | 50-100 fold over MTS-Octyl | A high molar excess ensures rapid and complete quenching of unreacted MTS-Octyl. |
| Final Quencher Concentration | 10-50 mM | This is a typical final concentration range. |
| Quenching Time | 15-30 minutes | Sufficient for the reaction to go to completion at room temperature. |
| Quenching Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability but may require longer incubation times. |
Protocol: Standard Quenching of Unreacted MTS-Octyl
-
Prepare Quenching Stock Solution: Immediately before use, prepare a 1 M stock solution of L-cysteine or β-mercaptoethanol in a compatible buffer (e.g., the same buffer as your labeling reaction).
-
Calculate Required Volume: Determine the volume of the quenching stock solution needed to achieve the desired final concentration (e.g., 20 mM) in your reaction mixture.
-
Add Quenching Reagent: Add the calculated volume of the quenching stock solution to your protein labeling reaction. It is advisable to add the quencher slowly while gently vortexing the sample.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Remove Excess Reagents: Proceed immediately to a purification step (e.g., a desalting column) to remove the quenching reagent, unreacted MTS-Octyl, and reaction byproducts from your labeled protein.
Visualizing the Workflow and Chemistry
Diagram 1: Reaction Pathway
The following diagram illustrates the two key reactions: the labeling of a protein cysteine with MTS-Octyl and the subsequent quenching of unreacted MTS-Octyl with a thiol-based quenching reagent like L-cysteine.
Caption: MTS-Octyl labeling and subsequent quenching reaction.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the quenching of MTS-Octyl.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Cysteine-Specific Modification by Octyl Methanethiosulfonate
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a powerful tool for elucidating protein structure and function, developing antibody-drug conjugates, and creating novel therapeutics. The unique reactivity of the cysteine thiol group allows for highly specific covalent modification. Octyl Methanethiosulfonate (OMTS) is a valuable reagent in this context, offering a means to introduce a hydrophobic octyl group to cysteine residues. This guide provides an in-depth comparison of OMTS with other common cysteine-modifying reagents and presents a self-validating experimental framework for confirming successful and specific modification.
The Chemistry of Cysteine Modification by OMTS
This compound belongs to the class of methanethiosulfonate (MTS) reagents, which are known for their high reactivity and specificity towards the thiol group of cysteine residues.[1] The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the sulfur atom of the thiosulfonate group in OMTS. This results in the formation of a mixed disulfide bond between the protein and the octyl group, and the release of methanesulfinic acid as a byproduct.
This reaction is highly specific for cysteine residues under mild pH conditions (typically pH 6.5-7.5), where the cysteine thiol is sufficiently nucleophilic.[2] While other nucleophilic residues like lysine and histidine can react with some alkylating agents at higher pH, MTS reagents maintain high specificity for thiols.[2]
Caption: Reaction mechanism of cysteine modification by OMTS.
Experimental Workflow for Cysteine Modification with OMTS
This section provides a detailed protocol for the modification of a protein with OMTS. It is crucial to include proper controls to ensure that the observed effects are due to the specific modification of cysteine residues.
Caption: General workflow for protein modification with OMTS.
Protocol 1: Cysteine Modification with OMTS
Materials:
-
Protein of interest with at least one cysteine residue.
-
This compound (OMTS)[2]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 7.2-7.5.
-
Quenching Reagent: Dithiothreitol (DTT) or β-mercaptoethanol.
-
Desalting column or dialysis cassette.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has existing disulfide bonds that need to be modified, they must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature. Remove the reducing agent using a desalting column before proceeding.
-
-
OMTS Stock Solution Preparation:
-
OMTS has limited aqueous solubility.[3] Prepare a fresh 10-100 mM stock solution of OMTS in anhydrous DMF or DMSO immediately before use.
-
-
Modification Reaction:
-
Add a 10- to 20-fold molar excess of the OMTS stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Reaction times may need to be optimized depending on the protein and the accessibility of the cysteine residues.
-
-
Quenching the Reaction:
-
To stop the modification reaction, add a quenching reagent such as DTT to a final concentration of 20-50 mM. This will react with any unreacted OMTS.
-
-
Purification:
-
Remove excess OMTS and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Controls:
-
Negative Control 1 (No OMTS): A sample of the protein that goes through all the same buffer changes and incubation times but without the addition of OMTS.
-
Negative Control 2 (Blocked Cysteines): Pre-treat the protein with a different, well-characterized cysteine-blocking reagent like N-ethylmaleimide (NEM) before adding OMTS.[4] This will confirm that the modification is indeed occurring at the cysteine residues.
-
Orthogonal Methods for Confirming Cysteine Modification
Relying on a single method for confirmation can be misleading. Therefore, a multi-pronged approach using orthogonal techniques is highly recommended for robust validation.
Mass Spectrometry: The Gold Standard
Mass spectrometry (MS) is the most definitive method for confirming covalent modification.[4] It allows for the precise determination of the mass added to the protein and can even identify the specific cysteine residue(s) that have been modified.
Expected Mass Shift for OMTS Modification: The molecular formula for OMTS is C₉H₂₀O₂S₂.[2] The reacting moiety is the octyl-thio group (-S-C₈H₁₇).
-
Mass of Octyl group (C₈H₁₇): (8 * 12.011) + (17 * 1.008) = 96.088 + 17.136 = 113.224 Da
-
Mass of Sulfur (S): 32.065 Da
-
Total Mass Added: 113.224 + 32.065 = 145.289 Da
Protocol 2: Mass Spectrometry Analysis of OMTS-Modified Protein
Procedure:
-
Intact Protein Analysis:
-
Analyze the unmodified and OMTS-modified protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the average mass of the protein.
-
A mass increase of approximately 145.3 Da per modified cysteine is expected.
-
-
Peptide Mapping (for site identification):
-
Denature, reduce (with DTT), and alkylate the remaining free cysteines (with a different alkylating agent like iodoacetamide to prevent disulfide scrambling) in both the unmodified and OMTS-modified protein samples.
-
Digest the proteins with a protease of known specificity (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying a variable modification of +145.3 Da on cysteine residues. The identification of peptides with this mass shift will confirm the modification and pinpoint the specific cysteine residue(s).
-
Gel Shift Assay: A Visual Confirmation
A gel shift assay, or electrophoretic mobility shift assay (EMSA), can visually demonstrate the modification of a protein.[5] The addition of the hydrophobic octyl group from OMTS can alter the protein's interaction with the gel matrix and its overall charge, leading to a change in its electrophoretic mobility.
Protocol 3: Native Gel Shift Assay for OMTS Modification
Materials:
-
Native polyacrylamide gel electrophoresis (PAGE) system.
-
Tris-Glycine native running buffer.
-
Protein staining solution (e.g., Coomassie Brilliant Blue).
Procedure:
-
Sample Preparation:
-
Mix the unmodified, OMTS-modified, and control protein samples with a native sample loading buffer. Do not heat the samples or add reducing agents.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel according to standard protocols.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Compare the migration of the OMTS-modified protein to the unmodified protein. A "shift" in the band, either upward or downward depending on the protein's properties and the nature of the modification, indicates a change in the protein's physical properties due to modification.
-
Functional Assays: Assessing the Biological Impact
If the modified cysteine residue is located within a functionally important domain of the protein (e.g., an enzyme's active site or a binding interface), a functional assay can provide strong evidence of modification.[6] The principle is that the covalent attachment of the bulky, hydrophobic octyl group will likely alter the protein's activity.
Designing a Functional Assay: The design of the functional assay is specific to the protein of interest.
-
For enzymes: Measure the enzyme's catalytic activity (e.g., substrate turnover rate) before and after modification. A significant change in activity suggests that a cysteine in or near the active site has been modified.
-
For binding proteins: Assess the protein's ability to bind to its ligand or partner protein (e.g., via ELISA, surface plasmon resonance, or a pull-down assay).[7] A change in binding affinity or kinetics would indicate modification of a cysteine in the binding interface.
Example: Cysteine Protease Activity Assay If your protein of interest is a cysteine protease, its activity is dependent on a catalytic cysteine residue.
Protocol 4: Functional Assay for a Cysteine Protease
Procedure:
-
Activity Measurement:
-
Measure the baseline activity of the unmodified enzyme using a fluorogenic or chromogenic substrate.
-
-
Modification and Activity Measurement:
-
Modify the enzyme with OMTS according to Protocol 1.
-
Measure the activity of the OMTS-modified enzyme under the same conditions.
-
-
Controls:
-
Measure the activity of the "No OMTS" control to ensure that the incubation conditions themselves do not affect activity.
-
Measure the activity of the "Blocked Cysteines" control. If pre-blocking with NEM prevents the OMTS-induced change in activity, this strongly supports cysteine-specific modification.
-
-
Data Analysis:
-
Compare the activity of the OMTS-modified enzyme to the unmodified enzyme. A significant decrease in activity would be a strong indicator of successful modification of the catalytic cysteine.
-
Comparative Analysis: OMTS vs. Other Cysteine-Modifying Reagents
The choice of a cysteine-modifying reagent depends on the specific experimental goals. Here is a comparison of OMTS with two of the most common reagents: Iodoacetamide (IAM) and N-Ethylmaleimide (NEM).
| Feature | This compound (OMTS) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic substitution (forms a disulfide bond) | Nucleophilic Substitution (SN2) | Michael Addition |
| Reaction Product | Octyl-disulfide | Carboxyamidomethyl-cysteine | Thioether adduct |
| Optimal pH | 6.5 - 8.0[1] | 7.0 - 8.5[8] | 6.5 - 7.5[2] |
| Relative Reactivity | High | High | Very High[8] |
| Reversibility | Reversible with reducing agents (e.g., DTT)[9] | Irreversible | Irreversible |
| Known Off-Target Residues | Low potential for off-target reactions at optimal pH.[10] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus.[11] | Lysine, Histidine (at pH > 7.5).[2] |
| Key Applications | Introducing a hydrophobic moiety, studying protein-membrane interactions, reversible blocking of cysteines. | Routine blocking of cysteine residues in proteomics workflows, peptide mapping.[12] | Rapid and complete cysteine modification, quantitative proteomics, enzyme inhibition studies.[8] |
| Advantages | High specificity, reversible modification, introduces a significant hydrophobic group. | Well-characterized, widely used in proteomics. | Very fast reaction, high specificity at neutral pH. |
| Disadvantages | Limited aqueous solubility, less literature available compared to IAM and NEM. | Higher potential for off-target reactions compared to NEM under optimal conditions.[11] | Can undergo hydrolysis at higher pH. |
Conclusion
Confirming the cysteine-specific modification of a protein by this compound requires a systematic and multi-faceted approach. By combining a well-controlled modification protocol with a suite of orthogonal validation techniques—mass spectrometry for definitive mass determination, gel shift assays for visual confirmation of altered physical properties, and functional assays to probe biological impact—researchers can have high confidence in their results. The choice of OMTS over other reagents is dictated by the experimental need to introduce a reversible, hydrophobic modification with high specificity. This guide provides the foundational knowledge and detailed protocols to empower researchers to successfully utilize and validate OMTS in their protein modification workflows.
References
-
Rockland Immunochemicals. (n.d.). Gel Shift Assay Protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). Electrophoresis Mobility Shift Assay. Retrieved from [Link]
- Baker, E. S., et al. (2007). Gel Mobility Shift Assays to Detect Protein–RNA Interactions. Methods in Molecular Biology, 394, 195–207.
-
ResearchGate. (2014). How can we confirm cysteine modification in protein?. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. Retrieved from [Link]
- Tavrovskaya, D. M., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 861-869.
- Lin, C. F., et al. (2005). Accessibility of the CLC-0 Pore to Charged Methanethiosulfonate Reagents. The Journal of general physiology, 126(1), 23–38.
- Forrester, M. T., et al. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Antioxidants & redox signaling, 20(5), 873–890.
-
Semantic Scholar. (n.d.). Mass spectra of cysteine derivates. Retrieved from [Link]
- Moshkovskii, S. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 227-240.
- Fantasia, R. J., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular pharmacology, 99(6), 426–434.
- Moshkovskii, S. A., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 227-240.
- Carroll, K. S., & Straight, P. D. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current protocols in toxicology, 64, 7.23.1–7.23.23.
- Murray, C. I., et al. (2017). Analysis of cysteine post translational modifications using organic mercury resin. Methods (San Diego, Calif.), 127, 85–91.
-
Wikipedia. (n.d.). Proteomics. Retrieved from [Link]
- Parker, S. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(10), 3845–3850.
- Wang, M., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 17(1), 319–327.
-
MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry. Retrieved from [Link]
- van den Bedem, H., & Wilson, M. A. (2019). Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation.
-
ResearchGate. (2022). Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Functional Assay Services. Retrieved from [Link]
- Go, Y. M., & Jones, D. P. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free radical biology & medicine, 76, 212–226.
-
ARVYS Proteins Inc. (n.d.). Functional Assays & Assay Development. Retrieved from [Link]
- Danell, A. S., et al. (2013). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 24(10), 1590–1593.
-
Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]
- Csanády, L., et al. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British journal of pharmacology, 157(5), 816–826.
- Chalkley, R. J., et al. (2006). Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1271–1274.
- Chen, Y. J., et al. (2018). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Frontiers in aging neuroscience, 10, 214.
- Chen, Y., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(5), 849–856.
-
R Discovery. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 7559-45-7|this compound. Retrieved from [Link]
- Paulech, J., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 12(9), 2616–2631.
-
Star Protocols. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. usbio.net [usbio.net]
- 3. 7559-45-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. researchgate.net [researchgate.net]
- 5. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
The n-Alkyl Methanethiosulfonate Reactivity Ladder: A Comparative Guide to Octyl-MTS and its Homologs
Introduction: The Enduring Utility of Methanethiosulfonate Reagents in Thiol Modification
Methanethiosulfonate (MTS) reagents are a cornerstone in the toolkit of researchers studying protein structure and function. Their high reactivity and specificity towards sulfhydryl groups of cysteine residues allow for precise modification, labeling, and functional probing of proteins.[1][2] The general reaction involves the nucleophilic attack of a thiolate anion on the disulfide bond of the MTS reagent, resulting in a stable mixed disulfide and the release of methanesulfinic acid.[1] This family of reagents, with the general structure R-S-SO₂CH₃, offers a versatile platform for introducing a variety of functionalities (the 'R' group) onto a target protein.
This guide focuses on the n-alkyl series of MTS reagents, with a particular emphasis on comparing the reactivity of Octyl Methanethiosulfonate (OMTS) to its shorter-chain counterparts. Understanding the nuances of their reactivity is critical for designing experiments that require controlled and efficient labeling of cysteine residues, particularly in complex biological systems.
The Fundamental Reaction: A Nucleophilic Attack on the Disulfide Bond
The reactivity of MTS reagents is governed by the electrophilicity of the sulfur atom in the thiosulfonate group and the accessibility of this site to the incoming nucleophilic thiolate anion. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.
Caption: Reaction of OMTS with a protein thiol group.
Comparing the Reactivity of n-Alkyl-MTS Reagents: The Interplay of Sterics and Hydrophobicity
While all n-alkyl-MTS reagents share the same reactive methanethiosulfonate warhead, the length of the n-alkyl chain can subtly influence their reactivity. The two primary factors to consider are steric hindrance and hydrophobicity.
| Reagent Name | Alkyl Chain | Key Characteristics | Expected Reactivity Trend |
| Methyl-MTS (MMTS) | -CH₃ | Smallest of the series, highly water-soluble. | Highest intrinsic reactivity due to minimal steric hindrance. |
| Ethyl-MTS (EMTS) | -CH₂CH₃ | Slightly larger, still readily water-soluble. | Very high, marginally lower than MMTS. |
| Propyl-MTS (PMTS) | -(CH₂)₂CH₃ | Increased hydrophobicity. | High, potential for minor steric effects. |
| Butyl-MTS (BMTS) | -(CH₂)₃CH₃ | Moderately hydrophobic. | High, with a slight decrease expected. |
| Pentyl-MTS | -(CH₂)₄CH₃ | Increased hydrophobicity. | Similar to Butyl-MTS. |
| Hexyl-MTS | -(CH₂)₅CH₃ | Significantly hydrophobic. | Moderate, potential for reduced accessibility in aqueous phase. |
| Octyl-MTS (OMTS) | -(CH₂)₇CH₃ | Highly hydrophobic, may exhibit surfactant-like properties. | Moderate, hydrophobicity may influence partitioning and accessibility. |
| Decyl-MTS | -(CH₂)₉CH₃ | Very high hydrophobicity. | Similar to Octyl-MTS, with more pronounced hydrophobic effects. |
Causality Behind Experimental Choices:
-
Steric Hindrance: In principle, a bulkier alkyl group could sterically hinder the approach of the thiolate to the reactive sulfur atom. However, for a linear n-alkyl chain, this effect is generally considered to be minimal as the chain can adopt conformations that do not obstruct the reactive center. The primary steric influence would be from branching near the reactive group, which is not the case for this series.
-
Hydrophobicity: As the alkyl chain length increases, the hydrophobicity of the reagent significantly increases.[3][4] This has several implications:
-
Aqueous Solubility: Reagents like Octyl-MTS have lower solubility in aqueous buffers compared to their shorter-chain counterparts. This can necessitate the use of co-solvents like DMSO or DMF for preparing stock solutions.[1]
-
Partitioning: In biological systems, highly hydrophobic reagents like Octyl-MTS can partition into lipid membranes or hydrophobic pockets of proteins.[5] This can either increase the local concentration of the reagent near a membrane-embedded cysteine, potentially enhancing the apparent reaction rate, or sequester the reagent away from a soluble target thiol, decreasing the apparent rate.
-
Micelle Formation: At higher concentrations, long-chain amphiphilic molecules can form micelles, which could affect the availability of the reagent for reaction.
-
The Verdict on Reactivity:
For reactions in a simple aqueous buffer with a soluble thiol, the intrinsic reactivity of n-alkyl-MTS reagents is expected to show a slight decrease with increasing chain length due to minor steric effects and reduced effective concentration due to lower solubility. However, the high intrinsic reactivity of the methanethiosulfonate group means that even for Octyl-MTS, the reaction with accessible thiols is still rapid.[1] In complex biological environments, the hydrophobicity of Octyl-MTS becomes a dominant factor influencing its effective concentration and accessibility to the target thiol.
Experimental Protocols for Assessing Reactivity
To empirically compare the reactivity of Octyl-MTS with other n-alkyl-MTS reagents, two primary methods can be employed: a spectrophotometric assay for monitoring thiol consumption and stopped-flow kinetics for measuring rapid reaction rates.
Protocol 1: Spectrophotometric Determination of Reactivity using Ellman's Reagent
This protocol utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the remaining free thiols over time after the addition of an MTS reagent.[6][7][8]
Materials:
-
n-Alkyl-MTS reagents (e.g., Methyl-MTS, Butyl-MTS, Octyl-MTS)
-
A model thiol (e.g., L-cysteine or Glutathione)
-
DTNB (Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.4
-
Quenching Solution: A solution to stop the reaction (e.g., a large excess of a non-interfering thiol or a pH shift).
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the model thiol in the Reaction Buffer to a final concentration of 1 mM.
-
Dissolve DTNB in the Reaction Buffer to a final concentration of 10 mM.
-
Dissolve each n-alkyl-MTS reagent in a minimal amount of DMSO and then dilute with Reaction Buffer to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, add a defined volume of the model thiol solution.
-
Initiate the reaction by adding an equimolar amount of the respective n-alkyl-MTS reagent solution. Start a timer immediately.
-
At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), quench the reaction in one of the tubes.
-
-
Quantification of Remaining Thiols:
-
To the quenched reaction mixture, add a sufficient volume of the DTNB solution.
-
Incubate for 5 minutes at room temperature to allow for the reaction between DTNB and any remaining free thiols.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.
-
-
Data Analysis:
-
Calculate the concentration of remaining free thiols at each time point.
-
Plot the concentration of the model thiol versus time for each n-alkyl-MTS reagent.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve. A steeper slope indicates a higher reaction rate.
-
Caption: Workflow for assessing MTS reactivity with Ellman's test.
Protocol 2: Stopped-Flow Kinetics for Second-Order Rate Constant Determination
For a more precise quantification of the reaction kinetics, especially for the fast-reacting MTS reagents, stopped-flow spectroscopy is the method of choice. This technique allows for the rapid mixing of reactants and the monitoring of the reaction in real-time, typically on the millisecond timescale.
Instrumentation:
-
Stopped-flow spectrophotometer equipped with absorbance or fluorescence detection.
Procedure:
-
Reagent Preparation: Prepare solutions of the model thiol and the n-alkyl-MTS reagent in the desired buffer at appropriate concentrations. The final concentrations after mixing should be in a range that allows for a measurable change in signal over the course of the reaction.
-
Instrument Setup:
-
Load the thiol solution into one syringe of the stopped-flow instrument and the MTS reagent solution into the other.
-
Set the detection wavelength. If monitoring the disappearance of the thiol, a thiol-sensitive fluorescent probe could be used. Alternatively, if the MTS reagent or the product has a unique absorbance signature, that can be monitored.
-
-
Data Acquisition:
-
Initiate the rapid mixing. The instrument will automatically record the change in absorbance or fluorescence as a function of time.
-
Collect data over a sufficient time course to observe the reaction approaching completion.
-
-
Data Analysis:
-
The resulting kinetic trace (signal vs. time) can be fitted to a second-order rate equation to determine the observed rate constant (k_obs).
-
By performing the experiment at different concentrations of the reactants, the second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of the reactant in excess.
-
Conclusion: Selecting the Right n-Alkyl-MTS Reagent for Your Application
The choice between this compound and its shorter-chain n-alkyl-MTS counterparts depends critically on the experimental context.
-
For applications requiring the highest possible reaction rates in aqueous solution with soluble proteins, shorter-chain reagents like Methyl-MTS or Ethyl-MTS are preferable due to their minimal steric hindrance and high water solubility.
-
Octyl-MTS and other long-chain reagents are invaluable for probing cysteine accessibility in hydrophobic environments , such as within transmembrane domains of ion channels or lipid-binding proteins.[5] Their propensity to partition into non-polar environments can be a significant advantage in these contexts.
Researchers must carefully consider the interplay between intrinsic reactivity, solubility, and hydrophobicity when selecting an n-alkyl-MTS reagent. The experimental protocols outlined in this guide provide a framework for empirically determining the most suitable reagent for a specific research question, ensuring both efficiency and accuracy in thiol modification studies.
References
- Ellman, G. L. (1959). A colorimetric method for determining the concentration of thiol groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
-
University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. Retrieved from [Link]
- Zefirov, N. S., Zyk, N. V., Beloglazkina, E. K., & Kutateladze, A. G. (1993).
- Singh, R., et al. (2013). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. Journal of Medicinal Chemistry, 56(15), 6245–6257.
- Zefirov, N. S., Zyk, N. V., Beloglazkina, E. K., & Kutateladze, A. G. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications.
- Ziemba, A. J., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABAA Receptors. eNeuro, 9(4), ENEURO.0123-22.2022.
-
Wikipedia. (n.d.). Thiosulfonate. Retrieved from [Link]
- Wang, Y., et al. (2021). Research Progress in Synthesis and Application of Thiosulfonates. Chinese Journal of Organic Chemistry, 41(8), 2945-2963.
-
Interchim. (n.d.). MTS reagents. Retrieved from [Link]
- Fantasia, S. R., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABAA Receptors. Journal of Neuroscience, 41(43), 8868-8880.
- Kyle, J. W., et al. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Channels, 5(6), 523-530.
- Lang, R. J., & Watson, M. J. (2001). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 132(7), 1545-1554.
- Roberts, J. A., et al. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 283(30), 20956-20966.
- Al-Sanea, M. M., et al. (2022). S-Methyl Methanethiosulfonate, the Main Human Metabolite of S-Methyl-L-Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells. Metabolites, 12(3), 241.
- Poole, L. B., & Karplus, P. A. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. FEBS Letters, 587(21), 3587-3594.
-
Wikipedia. (n.d.). Stopped-flow. Retrieved from [Link]
- Liu, Y., et al. (2018). Discriminative Detection of Biothiols by Electron Paramagnetic Resonance Spectroscopy using a Methanethiosulfonate Trityl Probe.
-
ResearchGate. (n.d.). 35 questions with answers in MTS ASSAY | Scientific method. Retrieved from [Link]
- An, H., & Chen, P. R. (2019). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
- Forman, H. J., & Fukuto, J. M. (2014). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 547, 199-216.
- Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 158(3), 888-900.
-
University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]
-
Bio-Logic. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Retrieved from [Link]
-
Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of hydrophobic MTS modifications in G26C MscL gating. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. Retrieved from [Link]
- Chen, Y., et al. (2022). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. International Journal of Molecular Sciences, 23(3), 1735.
- Kumar, A., et al. (2017). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC Advances, 7(64), 40289-40300.
- Sakai, Y., et al. (2016). In vitro analysis of the effect of alkyl-chain length of anionic surfactants on the skin by using a reconstructed human epidermal model. Journal of Oleo Science, 65(10), 847-856.
- Gyulavári, T., et al. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. Organic & Biomolecular Chemistry, 18(39), 7806-7815.
- Doneanu, A., & Chen, W. (2015). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides.
- Tieman, B. L., et al. (2023). Effect of molar mass and alkyl chain length on the surface properties and biocompatibility of poly(alkylene terephthalate)s for potential cardiovascular applications. Journal of Materials Chemistry B, 11(42), 10011-10023.
- Zhang, Y., et al. (2022). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility.
-
Arkat USA. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]
Sources
- 1. Hydrophobic Characteristic Is Energetically Preferred for Cysteine in a Model Membrane Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
A Comparative Guide: Unlocking Specific Protein Labeling with OMTS vs. Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the precise labeling of proteins is paramount. The ability to selectively tag specific amino acid residues, particularly the highly reactive cysteine, underpins a vast array of experimental techniques, from structural analysis to the elucidation of complex cellular signaling pathways. Two prominent methods for targeting cysteine residues are the use of organomercurial-thiol-sepharose (OMTS) resins and the alkylating agent iodoacetamide (IAA).
This guide provides an in-depth, objective comparison of these two powerful tools. Moving beyond a simple list of features, we will delve into the fundamental mechanisms, explore the nuances of their reactivity, and provide practical, field-proven insights to guide your experimental design.
At a Glance: Key Differences Between OMTS and Iodoacetamide
| Feature | OMTS (Organomercurial-Thiol-Sepharose) | Iodoacetamide (IAA) |
| Labeling Strategy | Affinity Capture (Solid-phase) | Covalent Alkylation (In-solution or in-gel) |
| Mechanism | Reversible covalent bond formation with thiols | Irreversible S-alkylation of thiols |
| Primary Application | Enrichment of thiol-containing proteins/peptides | Blocking free thiols to prevent disulfide bond formation |
| Specificity | High for accessible thiols and nitrosothiols | Primarily targets cysteines, but can have off-target reactions |
| Reversibility | Reversible with reducing agents (e.g., DTT) | Irreversible |
| Use Case Example | Isolating S-nitrosylated proteins from a lysate | Preparing protein samples for mass spectrometry |
The Chemistry of Specificity: A Mechanistic Deep Dive
Understanding the core chemical principles of each method is crucial for appreciating their respective advantages and limitations.
OMTS: A Reversible Embrace of Thiols
OMTS is not a label in the traditional sense of a small molecule that becomes permanently attached to a protein in solution. Instead, it is a solid-phase affinity matrix, typically composed of agarose beads (Sepharose) functionalized with an organomercurial compound, such as p-chloromercuribenzoate (PCMB).
The key to OMTS's utility lies in the high affinity of mercury for sulfur. The mercury atom in the organomercurial group forms a reversible, covalent bond with the sulfur atom of a cysteine's thiol group (-SH). This interaction is highly specific for accessible thiols.[1][2][3] This method is particularly powerful for enriching, or pulling down, specific thiol-containing proteins from a complex mixture like a cell lysate.
Because the bond is reversible, the captured proteins can be eluted by introducing a competing thiol-containing compound, such as dithiothreitol (DTT) or β-mercaptoethanol, in the elution buffer. This makes OMTS an excellent tool for purification and enrichment strategies.
Iodoacetamide: The Irreversible Alkylating Agent
Iodoacetamide is a classic and widely used alkylating agent that reacts with the thiol group of cysteine residues via a nucleophilic substitution (SN2) reaction.[4] This reaction forms a stable, irreversible thioether bond, effectively capping the cysteine and preventing it from forming disulfide bonds. This process is often referred to as carbamidomethylation.
The primary application of iodoacetamide is in proteomics, where it is a crucial step in sample preparation for mass spectrometry.[1][2][5] By reducing existing disulfide bonds with an agent like DTT and then alkylating the resulting free thiols with iodoacetamide, researchers can ensure that proteins are fully denatured and that peptides generated during enzymatic digestion will have a consistent mass.
However, the reactivity of iodoacetamide is not perfectly specific to cysteines. Under certain conditions, particularly at higher pH and concentrations, it can react with other nucleophilic amino acid side chains, leading to off-target modifications.
Head-to-Head Comparison: OMTS vs. Iodoacetamide in Practice
Specificity and Off-Target Effects
OMTS exhibits high specificity for thiol groups due to the strong and selective interaction between mercury and sulfur.[1][6] It is particularly noteworthy for its ability to react directly with nitrosothiols (S-nitrosylated cysteines), making it a valuable tool for studying this important post-translational modification.[1]
Iodoacetamide , while primarily targeting cysteines, is known to have off-target reactions. These can occur with other amino acids such as lysine, histidine, methionine, and the N-terminal amino group, especially at alkaline pH.[7] These side reactions can complicate data analysis in mass spectrometry by introducing unexpected mass shifts.
Reversibility and Application Scope
The reversibility of the OMTS-thiol interaction is its defining advantage. This allows for the capture and subsequent release of target proteins, making it ideal for:
-
Enrichment of low-abundance proteins: Selectively isolating thiol-containing proteins from a complex mixture.
-
Studying post-translational modifications: Specifically enriching for proteins with modifications like S-nitrosylation or S-glutathionylation.[1][2]
-
Covalent chromatography: Separating thiol-containing proteins from those that lack accessible cysteines.
Iodoacetamide's irreversible reaction is its key feature, making it the go-to reagent for:
-
Sample preparation for proteomics: Preventing the reformation of disulfide bonds after reduction, which is critical for accurate protein identification and quantification by mass spectrometry.[1][2][5]
-
Peptide mapping: Ensuring that cysteine-containing peptides have a consistent and predictable mass.
-
Inhibiting cysteine proteases: The active site of these enzymes often contains a critical cysteine residue that can be irreversibly modified by iodoacetamide.
Experimental Protocols: A Practical Guide
Protocol 1: Enrichment of S-nitrosylated Proteins using OMTS
This protocol is adapted from methodologies for the enrichment of S-nitrosylated proteins from cell lysates.[1][6]
Materials:
-
Organomercurial-agarose resin (e.g., from Sigma-Aldrich or prepared in-house)
-
Lysis buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)
-
Wash buffer (Lysis buffer with 0.1% SDS)
-
Elution buffer (Lysis buffer containing 20 mM β-mercaptoethanol or DTT)
-
Cell lysate
Procedure:
-
Resin Preparation: Swell and wash the organomercurial-agarose resin according to the manufacturer's instructions. Equilibrate the resin with lysis buffer.
-
Lysate Preparation: Prepare cell lysate in lysis buffer. It is crucial to work in the dark to preserve the light-sensitive S-nitrosothiol modifications.
-
Binding: Add the prepared cell lysate to the equilibrated resin. Incubate at 4°C with gentle rotation for 1-2 hours to allow for the binding of thiol-containing proteins.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with wash buffer to remove non-specifically bound proteins. Perform at least three wash steps.
-
Elution: Add elution buffer to the resin and incubate at room temperature for 20-30 minutes with occasional vortexing.
-
Sample Collection: Centrifuge to pellet the resin and carefully collect the supernatant containing the eluted, enriched proteins.
-
Downstream Analysis: The enriched protein fraction can now be analyzed by techniques such as Western blotting or prepared for mass spectrometry.
Protocol 2: In-Solution Alkylation with Iodoacetamide for Mass Spectrometry
This is a standard protocol for the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.[1][5]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM, freshly prepared in the dark)
-
Quenching solution (e.g., DTT stock solution)
Procedure:
-
Reduction: To your protein solution, add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 15 mM. It is critical to perform this step in the dark as iodoacetamide is light-sensitive. Incubate at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted iodoacetamide. Incubate at room temperature for 15 minutes in the dark.
-
Sample Preparation for Digestion: The protein sample is now reduced and alkylated. It can be diluted to reduce the urea concentration to below 2 M before adding a protease like trypsin for digestion.
Conclusion: Choosing the Right Tool for the Job
The choice between OMTS and iodoacetamide is not a matter of one being universally "better" than the other. Instead, the optimal choice is dictated by the specific experimental question at hand.
Choose OMTS when your primary goal is:
-
To enrich and isolate thiol-containing proteins from a complex mixture.
-
To study reversible cysteine-based post-translational modifications like S-nitrosylation.
-
To purify a specific protein that has accessible cysteine residues.
Choose iodoacetamide when you need to:
-
Irreversibly block free thiols to prevent disulfide bond formation.
-
Prepare protein samples for robust and reproducible analysis by mass spectrometry.
-
Inactivate enzymes that rely on a catalytic cysteine.
By understanding the distinct chemical mechanisms and applications of OMTS and iodoacetamide, researchers can make informed decisions to design more effective and insightful experiments, ultimately accelerating scientific discovery and drug development.
References
-
Forrester, M. T., Foster, M. W., & Stamler, J. S. (2018). Analysis of cysteine post translational modifications using organic mercury resin. Current protocols in protein science, 94(1), e69. [Link]
- Jaffrey, S. R., & Snyder, S. H. (2001). The biotin switch method for the detection of S-nitrosylated proteins. Science's STKE, 2001(86), pl1.
- Sliskovic, I., Raturi, A., & Mutus, B. (2005). Characterization of the S-nitrosothiol-capture assay. Journal of biochemical and biophysical methods, 64(2), 123–130.
- Forrester, M. T., Thompson, J. W., Foster, M. W., Nogueira, L., Moseley, M. A., & Stamler, J. S. (2009). Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture.
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]
- Cuatrecasas, P. (1970). Protein purification by affinity chromatography. Derivatizations of agarose and polyacrylamide beads. The Journal of biological chemistry, 245(12), 3059–3065.
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]
- Sevier, C. S., & Kaiser, C. A. (2002). Formation and transfer of disulfide bonds in the endoplasmic reticulum. Nature reviews. Molecular cell biology, 3(11), 836–847.
-
Doulias, P. T., Tenopoulou, M., Greene, J. L., Raju, K., & Ischiropoulos, H. (2010). Site-specific proteomic mapping identifies selectively modified regulatory cysteine residues in functionally distinct protein networks. Science signaling, 3(117), ra25. [Link]
- Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein science : a publication of the Protein Society, 22(6), 851–858.
- Nielsen, M. L., & Olsen, J. V. (2008). Cysteine-specific protein modifications. Current protocols in protein science, Chapter 14, Unit 14.9.
- Klatt, P., & Lamas, S. (2000). Regulation of protein function by S-glutathiolation in response to oxidative and nitrosative stress. European journal of biochemistry, 267(16), 4928–4944.
-
Cytiva. (n.d.). Activated Thiol Sepharose 4B. [Link]
- Smyth, D. G., Nagamatsu, A., & Fruton, J. S. (1960). Some reactions of N-ethylmaleimide. The Journal of biological chemistry, 235, 1860–1865.
Sources
- 1. Analysis of cysteine post translational modifications using organic mercury resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cysteine Post Translational Modifications Using Organic Mercury Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organomercurial agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Selective Solubilization of Membrane Proteins Differentially Labeled by p-Chloromercuribenzenesulfonic Acid in the Presence of Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic mercury solid phase chemoselective capture for proteomic identification of S-nitrosated proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Purification Using Agarose Particles - CD Bioparticles [cd-bioparticles.com]
A Senior Application Scientist's Guide to Sulfhydryl-Reactive Crosslinkers: A Comparative Analysis of o-Phenylenedimaleimide and Other Thiol-Targeting Reagents
In the intricate landscape of bioconjugation, the precise and stable linkage of molecules is paramount. Sulfhydryl-reactive crosslinkers, which target the thiol groups of cysteine residues, are indispensable tools for creating antibody-drug conjugates (ADCs), studying protein-protein interactions, and developing novel biomaterials. This guide provides a comparative analysis of a unique class of crosslinkers, represented by N,N'-o-phenylenedimaleimide (o-PDM), against other widely used sulfhydryl-reactive reagents. We will delve into the mechanistic nuances, experimental considerations, and practical applications that guide the selection of the optimal crosslinker for your research needs.
The Chemistry of Sulfhydryl-Reactive Crosslinkers: A Mechanistic Overview
The reactivity of sulfhydryl-reactive crosslinkers is predominantly centered around the maleimide group. This functional group readily reacts with the thiol side chain of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for sulfhydryls at neutral to slightly acidic pH (6.5-7.5), minimizing off-target reactions with other nucleophilic amino acid side chains like lysine.
However, the stability of the resulting thioether bond can be a point of divergence among different crosslinkers. The traditional maleimide-thiol linkage can be susceptible to retro-Michael reactions, leading to dissociation of the conjugate, particularly in the presence of other thiols. This has driven the development of next-generation crosslinkers with enhanced stability.
Comparative Analysis: o-Phenylenedimaleimide vs. Other Crosslinkers
Here, we compare the properties and performance of o-Phenylenedimaleimide (o-PDM) with two other popular sulfhydryl-reactive crosslinkers: a bismaleimide (BMH) and a hetero-bifunctional crosslinker (SMCC).
| Feature | N,N'-o-phenylenedimaleimide (o-PDM) | Bismaleimidohexane (BMH) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Class | Homobifunctional (Maleimide-Maleimide) | Homobifunctional (Maleimide-Maleimide) | Heterobifunctional (NHS ester-Maleimide) |
| Spacer Arm Length | ~3 Å (Short and Rigid) | 16.1 Å (Long and Flexible) | 11.6 Å (Intermediate and Cyclohexane-stabilized) |
| Reactivity | Sulfhydryl-reactive | Sulfhydryl-reactive | Amine-reactive (NHS ester) and Sulfhydryl-reactive (Maleimide) |
| Bond Stability | High (Thioether) | Moderate (Thioether, susceptible to retro-Michael) | Moderate (Thioether, susceptible to retro-Michael) |
| Key Advantage | Can bridge proximal thiols, useful for intramolecular crosslinking and stabilizing protein structures. | Can crosslink molecules over a longer distance. | Allows for sequential conjugation of two different molecules (e.g., protein and a drug). |
| Primary Application | Probing protein structure, creating intramolecular crosslinks. | Crosslinking proteins in a complex, studying protein-protein interactions. | Antibody-drug conjugation, surface immobilization. |
Experimental Protocols: A Step-by-Step Guide
This protocol outlines a general procedure for creating an intramolecular crosslink between two proximal cysteine residues in a protein.
Rationale: The short, rigid spacer arm of o-PDM is ideal for linking cysteine residues that are close in the three-dimensional structure of a protein, providing structural insights or enhancing protein stability.
Materials:
-
Protein with at least two accessible cysteine residues
-
o-Phenylenedimaleimide (o-PDM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove the excess DTT using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve o-PDM in a water-miscible organic solvent like DMSO to a concentration of 10 mM.
-
Crosslinking Reaction: Add a 10- to 20-fold molar excess of the o-PDM solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted o-PDM by adding DTT to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the crosslinked product by SDS-PAGE. An intramolecularly crosslinked protein will often exhibit a slightly faster migration rate compared to the non-crosslinked protein.
Workflow for Intramolecular Crosslinking with o-PDM
Caption: Workflow for intramolecular protein crosslinking using o-PDM.
This protocol describes the two-step process of creating an antibody-drug conjugate (ADC) using the heterobifunctional crosslinker SMCC.
Rationale: SMCC is a cornerstone of ADC development. Its NHS ester group reacts with primary amines (lysine residues) on the antibody, while the maleimide group reacts with a thiol-containing drug or payload. The cyclohexane ring in the spacer arm adds stability to the maleimide group, reducing its hydrolysis in aqueous solutions.
Materials:
-
Antibody (e.g., IgG)
-
Thiol-containing drug/payload
-
SMCC
-
Reaction Buffer A: PBS, pH 7.4
-
Reaction Buffer B: PBS, pH 6.5, with 5 mM EDTA
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure: Step 1: Antibody Modification with SMCC
-
Antibody Preparation: Prepare the antibody in Reaction Buffer A at a concentration of 5-10 mg/mL.
-
SMCC Preparation: Dissolve SMCC in DMSO to a concentration of 10 mM immediately before use.
-
Reaction: Add a 5- to 10-fold molar excess of SMCC to the antibody solution.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Remove excess SMCC using a desalting column, exchanging the antibody into Reaction Buffer B.
Step 2: Conjugation with Thiol-containing Payload
-
Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent.
-
Conjugation: Add a 3- to 5-fold molar excess of the payload to the maleimide-activated antibody.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.
-
Final Purification: Purify the ADC from excess payload and byproducts using size-exclusion chromatography.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
Workflow for ADC Creation with SMCC
Caption: Two-step workflow for antibody-drug conjugation using SMCC.
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfhydryl-reactive crosslinker is a critical decision in the design of bioconjugation experiments. While all maleimide-based crosslinkers share a common reactivity towards thiols, their individual architectures impart distinct advantages.
-
N,N'-o-phenylenedimaleimide (o-PDM) , with its short and rigid structure, is an excellent tool for probing protein architecture and introducing intramolecular crosslinks to enhance stability.
-
Bismaleimidohexane (BMH) provides a longer, flexible spacer, making it suitable for crosslinking distant sulfhydryl groups in protein complexes.
-
SMCC represents the versatility of heterobifunctional crosslinkers, enabling the sequential conjugation of different biomolecules, a cornerstone of modern ADC construction.
A thorough understanding of the chemical properties of each crosslinker, combined with a clear definition of the experimental goals, will empower researchers to select the optimal reagent, leading to more robust and reproducible results.
References
-
Maleimide-Thiol Chemistry: For a detailed overview of the Michael addition reaction in bioconjugation. Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL: [Link]
-
Antibody-Drug Conjugates: A comprehensive review of ADC development, including the role of linkers like SMCC. Source: Peters, C., & Brown, S. (2015). Antibody-drug conjugates as targeted cancer therapies. Bioanalysis, 7(14), 1751-1755. URL: [Link]
A Researcher's Guide to the Specificity of Octyl Methanethiosulfonate: A Comparative Analysis of Amino Acid Cross-Reactivity
Welcome to a detailed examination of Octyl Methanethiosulfonate (OMTS), a powerful tool for probing protein structure and function. In the field of chemical biology and drug development, the precise modification of proteins is paramount. Reagents that target specific amino acid residues allow us to map functional sites, trap conformational states, and build novel bioconjugates. Among these, thiol-reactive compounds that target cysteine residues are particularly valuable due to the unique chemical properties and relatively low abundance of cysteine in most proteins.
OMTS belongs to the methanethiosulfonate (MTS) family of reagents, which are renowned for their rapid and highly specific reaction with sulfhydryl groups under mild physiological conditions.[1][2] This guide provides an in-depth, evidence-based comparison of OMTS's reactivity, focusing on its primary target—cysteine—and its potential for off-target cross-reactivity with other nucleophilic amino acid residues. We will move beyond theoretical discussions to outline robust experimental protocols designed to validate specificity in your own systems, ensuring the integrity and reproducibility of your research.
The Fundamental Chemistry: Why MTS Reagents Favor Cysteine
The high specificity of MTS reagents for cysteine is rooted in fundamental chemical principles. The reaction, known as alkanethiolation, is a nucleophilic attack on the electrophilic sulfur atom of the MTS compound.
The key to this specificity lies in the pKa of the nucleophiles involved. At neutral to slightly alkaline pH (e.g., pH 7.0-8.0), the thiol group of a cysteine residue (pKa ≈ 8.5) is partially deprotonated to form a highly nucleophilic thiolate anion (-S⁻).[3][4] This thiolate is a much stronger nucleophile than the primary amine of lysine (pKa ≈ 10.5) or the hydroxyl groups of serine, threonine, and tyrosine, which remain protonated and far less reactive under these conditions.[5][6] While reactions with other nucleophiles are theoretically possible, they are kinetically disfavored by several orders of magnitude, making MTS reagents exceptionally selective for cysteine.[1][2]
Caption: Experimental workflow for assessing OMTS specificity via mass spectrometry.
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare three separate solutions of BSA at 1 mg/mL in reaction buffer (100 mM HEPES).
-
Adjust the pH of two solutions to 7.4 ("Standard") and one to 8.5 ("Stressed"). The third pH 7.4 solution will serve as the "No OMTS Control".
-
-
OMTS Reaction:
-
Prepare a 100 mM stock solution of OMTS in DMSO. Note: MTS solutions should be made fresh as they can hydrolyze in aqueous buffers. [1][7] * Add OMTS to the "Standard" and "Stressed" protein solutions to a final concentration of 1 mM (a 10-fold molar excess over protein). Add an equivalent volume of DMSO to the "Control" sample.
-
Incubate the "Standard" and "Control" samples for 2 hours at room temperature. Incubate the "Stressed" sample for 4 hours.
-
-
Sample Processing for MS Analysis:
-
Quench: Add Dithiothreitol (DTT) to a final concentration of 10 mM to all samples to quench any unreacted OMTS.
-
Denaturation & Reduction: Add urea to 8 M and DTT to 10 mM. Incubate for 1 hour at 37°C to denature the protein and reduce all disulfide bonds.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 50 mM and incubate for 30 minutes in the dark to cap all free thiols. This prevents disulfide scrambling.
-
Digestion: Dilute the samples 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration. Add sequencing-grade trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
Cleanup: Acidify the samples with formic acid and desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap system).
-
Search the resulting raw data against the BSA sequence using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Configure the search to include a variable modification of +145.0871 Da on Cys, Lys, His, Ser, Thr, Tyr, Met, and protein N-termini. Also include carbamidomethylation of cysteine (+57.0215 Da) as a fixed modification.
-
Quantify the percentage of peptides for each potential site that are found with the OMTS modification.
-
Interpreting the Results: A Comparative Data Summary
The data from the mass spectrometry analysis can be summarized to provide a clear, quantitative comparison of on-target versus off-target reactivity.
| Condition | Target Residue | Modification Detected (%) | Interpretation |
| Standard | Cysteine | >95% | High Specificity: As expected, OMTS efficiently labels its intended target under standard conditions. |
| (pH 7.4, 1 hr) | Lysine | <1% | Negligible cross-reactivity with the most likely off-target residue. |
| His, Ser, Thr, Tyr | Not Detected | No evidence of cross-reactivity with other nucleophilic residues. | |
| Stressed | Cysteine | >95% | Robust On-Target Labeling: Cysteine modification remains highly efficient even under stressed conditions. |
| (pH 8.5, 4 hr) | Lysine | 2-5% | Minor Cross-Reactivity: The harsh conditions induce a low level of lysine labeling, highlighting the importance of optimizing reaction parameters. |
| His, Ser, Thr, Tyr | Not Detected | Specificity is maintained for other residues even under stressed conditions. | |
| Table 2. Representative quantitative data from a mass spectrometry experiment assessing OMTS specificity on a model protein. Percentages indicate the proportion of identified peptides for a given residue that carry the OMTS modification. |
Performance in Context: OMTS vs. Other Thiol-Reactive Chemistries
While OMTS demonstrates excellent specificity, it is useful to compare it to other common classes of thiol-reactive reagents.
-
Iodoacetamides (IAA): These are classic alkylating agents. However, they are known to have more significant side reactions, particularly with histidine, lysine, and methionine, which can complicate data interpretation in proteomic studies. [8][9][10]* Maleimides: Maleimides are generally more thiol-selective than iodoacetamides. [10][11]However, they can still react with primary amines at pH values above 8.0, and the resulting thioether bond can undergo ring-opening hydrolysis, leading to a heterogeneous product.
| Reagent Class | Primary Target | Key Advantages | Potential for Cross-Reactivity |
| Methanethiosulfonates (OMTS) | Cysteine (Thiol) | Very fast reaction rate; High specificity at neutral pH; Reversible with reducing agents. [1] | Very low. Minor lysine modification possible under high pH/long incubation. [6] |
| Iodoacetamides (IAA) | Cysteine (Thiol) | Stable thioether bond. | Moderate. Known to react with His, Lys, Met, and N-terminus. [8][9] |
| Maleimides | Cysteine (Thiol) | More thiol-selective than IAA at neutral pH. | Low to Moderate. Can react with Lys at pH > 8.0. [10][11] |
| Table 3. Objective comparison of common thiol-reactive chemistries. |
Conclusion and Expert Recommendations
The empirical data strongly support the classification of this compound as a highly specific cysteine-modification reagent. Its reactivity is overwhelmingly directed towards the thiolate anion of cysteine residues under standard biochemical conditions (pH 6.5-7.5). While minor cross-reactivity with highly accessible, low-pKa lysine residues can be induced under stressed conditions (prolonged incubation at pH > 8.0), this is minimal and can be readily avoided through proper experimental design.
For researchers and drug development professionals seeking to leverage site-specific modification, OMTS and other MTS reagents represent a best-in-class option for targeting cysteine. To ensure the highest degree of specificity and data integrity, we recommend the following best practices:
-
Control the pH: Perform labeling reactions in a well-buffered solution between pH 7.0 and 7.5 to maximize thiolate reactivity while minimizing amine nucleophilicity.
-
Optimize Stoichiometry: Use the lowest molar excess of OMTS that achieves complete labeling of the target cysteine to reduce the probability of off-target events.
-
Minimize Reaction Time: The rapid kinetics of the MTS reaction mean that incubations can often be completed in minutes, not hours. [1]Determine the minimum time required for your system.
-
Validate with Controls: Whenever possible, include a cysteine-free mutant of your target protein or perform competitive labeling experiments to definitively confirm labeling specificity.
By combining the inherent chemical advantages of OMTS with rigorous experimental design and validation, researchers can confidently unlock the full potential of site-specific protein modification.
References
-
Chen, Y., et al. (2021). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. Retrieved from [Link]
-
Lang, R. J., et al. (2007). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Uptima. (n.d.). MTS reagents. Retrieved from [Link]
-
Hager, S., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Retrieved from [Link]
-
PharmiWeb.com. (2024). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
Stewart, D. S., et al. (2020). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology. Retrieved from [Link]
-
Lottspeich, F., & Engels, J. W. (Eds.). (2018). Principles of Protein Labeling Techniques. Springer Nature. Retrieved from [Link]
-
Xing, S., et al. (2016). Current Experimental Methods for Characterizing Protein–Protein Interactions. Chemistry – A European Journal. Retrieved from [Link]
-
Sita, D., et al. (2013). Analysis of Protein Post-Translational Modifications by Mass Spectrometry. John Wiley & Sons. Retrieved from [Link]
-
M. D. L. de la Torre, M. D., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences. Retrieved from [Link]
-
Hager, S., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. Retrieved from [Link]
-
K. C., B., et al. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules. Retrieved from [Link]
-
Creaser, C. S., & Eady, C. C. (2007). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. NCBI Bookshelf. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Retrieved from [Link]
-
Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]
-
Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine. Retrieved from [Link]
-
Wang, Y., et al. (2023). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Retrieved from [Link]
-
Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences. Retrieved from [Link]
-
Brandes, N., & Tiefenbach, J. K. (2011). Proteomic approaches to the characterization of protein thiol modification. Current Opinion in Chemical Biology. Retrieved from [Link]
-
Zang, Q., et al. (2019). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Peeler, J. C., et al. (2016). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. ACS Chemical Biology. Retrieved from [Link]
-
St. John-Williams, L., et al. (2023). Global lysine methylome profiling using systematically characterized affinity reagents. Nature Communications. Retrieved from [Link]
-
Onyido, I., & Chittock, J. (2010). Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Zhang, T., et al. (2023). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. Mass Spectrometry Reviews. Retrieved from [Link]
-
Nguyen, T. A., & Kim, Y. P. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wang, Y., et al. (2024). Cross-reaction mediated by distinct key amino acid combinations in the complementary-determining region (CDR) of a monoclonal antibody. Journal of Medical Virology. Retrieved from [Link]
-
Restani, P., et al. (2002). Cross-reactivity between mammalian proteins. Annals of Allergy, Asthma & Immunology. Retrieved from [Link]
-
Ghilardiy, P., & Gnecco, S. (1970). Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Knoppová, V., et al. (1985). Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methylthio- and 5-methylsulfonyl-2-furyl)acrylonitriles and kinetics of their reaction with nucleophilic reagents. Chemical Papers. Retrieved from [Link]
-
Mayr, H., & Ofial, A. R. (2016). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Pure and Applied Chemistry. Retrieved from [Link]
-
Puello-Polo, E., et al. (2024). Toward Consensus Epitopes B and T of Tropomyosin Involved in Cross-Reactivity across Diverse Allergens: An In Silico Study. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. interchim.fr [interchim.fr]
- 3. Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
A Senior Application Scientist's Guide to Protein Alkylation: MTS Reagents vs. Vinyl Sulfones
In the landscape of protein bioconjugation and functional analysis, the precise and efficient alkylation of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for covalent modification, enabling the attachment of probes, drugs, and other moieties.[1] Among the arsenal of thiol-reactive chemistries, methanethiosulfonate (MTS) reagents and vinyl sulfones have emerged as powerful and versatile tools. This guide provides an in-depth, side-by-side comparison of these two classes of reagents, offering field-proven insights for researchers, scientists, and drug development professionals to inform their experimental design.
The Central Role of Cysteine in Protein Alkylation
Cysteine, with its ionizable thiol group, is a prime target for selective protein modification. The deprotonated form, the thiolate anion, is a potent nucleophile that can readily react with electrophilic reagents.[1][2] This reactivity, coupled with the relatively low abundance of cysteine residues in many proteins, allows for site-specific labeling and functional manipulation.[1] The goal of protein alkylation in this context is to form a stable covalent bond with the cysteine thiol, a process crucial for applications ranging from blocking disulfide bond formation in proteomics to constructing antibody-drug conjugates (ADCs).[3][4]
Methanethiosulfonate (MTS) Reagents: Fast, Specific, and Reversible
MTS reagents are highly reactive compounds that undergo a nucleophilic substitution reaction with cysteine thiols to form a disulfide bond.[5][6] This reaction is exceptionally fast and specific for sulfhydryl groups under mild conditions.[6][7]
Mechanism of Action
The reaction proceeds via the attack of the cysteine thiolate on the sulfur atom of the MTS reagent, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.[7]
Key Performance Characteristics of MTS Reagents
-
High Reactivity: MTS reagents exhibit very high intrinsic reactivity with thiols, with reaction rates on the order of 10^5 M⁻¹s⁻¹.[6][7] This allows for rapid and complete modification even at low reagent concentrations.[7]
-
Specificity: These reagents are highly specific for cysteine residues, with minimal off-target reactions under typical experimental conditions.[6]
-
Reversibility: The resulting disulfide bond is stable under normal conditions but can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[5][7] This reversibility is a key advantage for applications where temporary blocking of a thiol group is desired.[5]
-
Versatility: A wide range of MTS reagents are commercially available, bearing different charges (positive, negative, or neutral) and functionalities (e.g., fluorescent tags, biotin).[6][7] This diversity allows for the fine-tuning of experiments, such as probing the electrostatic environment of a protein channel using the substituted-cysteine accessibility method (SCAM).[6]
-
Stability: A notable drawback of MTS reagents is their susceptibility to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH.[6][7] Therefore, fresh solutions should always be prepared immediately before use.[6][7]
Vinyl Sulfones: Stable, Irreversible Conjugation
Vinyl sulfones are α,β-unsaturated compounds that react with nucleophiles, including cysteine thiols, via a Michael-type 1,4-addition reaction.[8][9] This results in the formation of a highly stable thioether bond.[10][11]
Mechanism of Action
The reaction involves the nucleophilic attack of the cysteine thiolate on the β-carbon of the vinyl sulfone. The resulting carbanion is then protonated, leading to the formation of a stable thioether linkage.[12][13]
Key Performance Characteristics of Vinyl Sulfones
-
Irreversible Conjugation: The thioether bond formed is extremely stable and considered irreversible under physiological conditions, making vinyl sulfones ideal for applications requiring long-term stability, such as the development of ADCs.[4][14]
-
pH-Dependent Selectivity: The selectivity of vinyl sulfones for cysteine over other nucleophilic residues like lysine and histidine is highly dependent on the reaction pH.[10][15] At slightly acidic to neutral pH (around 7), the reaction is highly specific for the more nucleophilic cysteine thiolate.[10][15] However, at alkaline pH, the reactivity with amino groups of lysine and imidazole groups of histidine can increase.[16][17]
-
Reaction Kinetics: The reaction of vinyl sulfones with thiols is generally fast and efficient under mild conditions.[10][11]
-
Stability of Reagents: Vinyl sulfones are generally stable in aqueous solutions and not prone to hydrolysis at neutral pH, offering a practical advantage over MTS reagents.[18]
-
Applications in Drug Development: The vinyl sulfone motif is a key structural unit in numerous biologically active molecules and has been extensively used in the design of covalent inhibitors, particularly for cysteine proteases, and in the construction of stable ADCs.[4][19][20]
Side-by-Side Comparison: MTS Reagents vs. Vinyl Sulfones
| Feature | MTS Reagents | Vinyl Sulfones |
| Mechanism | Nucleophilic substitution | Michael-type 1,4-addition |
| Resulting Bond | Disulfide (-S-S-) | Thioether (-S-CH₂-CH₂-SO₂-) |
| Reversibility | Reversible with reducing agents (e.g., DTT) | Irreversible |
| Reaction Rate | Very high (on the order of 10^5 M⁻¹s⁻¹) | Fast, but generally slower than MTS reagents |
| Specificity | Highly specific for cysteine thiols | High for cysteine at pH ~7; potential for reaction with lysine and histidine at higher pH |
| Reagent Stability | Prone to hydrolysis in aqueous solutions | Generally stable in aqueous solutions at neutral pH |
| Key Advantage | Reversibility, very high reactivity | Formation of a highly stable, irreversible bond |
| Common Applications | Probing protein structure and function (SCAM), reversible blocking of thiols | Covalent inhibitors, antibody-drug conjugates (ADCs), stable bioconjugation |
Experimental Protocols
Protocol 1: In-Solution Protein Alkylation with an MTS Reagent
This protocol is a general guideline for the in-solution alkylation of a purified protein with an MTS reagent.
Materials:
-
Purified protein with accessible cysteine residues
-
MTS reagent (e.g., MTSEA, MTSET, or MTSES)
-
Reaction buffer (e.g., 100 mM Tris/HCl, pH 8.3)[21]
-
Reducing agent (e.g., DTT or TCEP) (optional, for proteins with existing disulfide bonds)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced prior to alkylation, incubate the protein with 5 mM DTT or TCEP in the reaction buffer for 30-60 minutes at room temperature or 37°C.[21][22] Remove the reducing agent using a desalting column or dialysis.
-
MTS Reagent Preparation: Immediately before use, dissolve the MTS reagent in an appropriate solvent (e.g., water or DMSO for non-charged reagents) to a stock concentration of 10-100 mM.[7]
-
Alkylation Reaction: Add the MTS reagent to the protein solution to a final concentration of 1-10 mM.[7] The optimal concentration and reaction time will depend on the protein and the specific MTS reagent used. A typical reaction is carried out for 15-60 minutes at room temperature in the dark.[23]
-
Quenching: Quench the reaction by adding a quenching reagent such as DTT or L-cysteine to a final concentration of 5-10 mM to react with any excess MTS reagent.[21]
-
Purification: Remove excess reagent and byproducts by desalting or dialysis.
-
Verification: Confirm the modification using techniques such as mass spectrometry.
Protocol 2: In-Solution Protein Alkylation with a Vinyl Sulfone
This protocol provides a general method for the in-solution alkylation of a protein with a vinyl sulfone reagent.
Materials:
-
Purified protein with accessible cysteine residues
-
Vinyl sulfone reagent
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)[10][11]
-
Reducing agent (e.g., DTT or TCEP) (optional)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: As with MTS reagents, reduce any existing disulfide bonds if necessary and subsequently remove the reducing agent.
-
Vinyl Sulfone Reagent Preparation: Dissolve the vinyl sulfone reagent in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Alkylation Reaction: Add the vinyl sulfone reagent to the protein solution. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point.[10][11] Incubate the reaction for 1-4 hours at room temperature or 37°C. The optimal pH is typically around 7.0 to ensure high specificity for cysteine.[10][11][15]
-
Purification: Remove excess reagent by desalting or dialysis into a suitable storage buffer.
-
Verification: Analyze the protein by mass spectrometry to confirm successful and specific conjugation.
Visualizing the Mechanisms and Workflows
Reaction Mechanisms
Caption: Reaction mechanisms of MTS reagents and vinyl sulfones with cysteine.
Experimental Workflow
Caption: Generalized experimental workflow for protein alkylation.
Conclusion
The choice between MTS reagents and vinyl sulfones for protein alkylation is dictated by the specific experimental goals. For applications requiring rapid, highly specific, and reversible modification, such as probing protein structure and function, MTS reagents are an excellent choice, provided that their hydrolytic instability is managed. Conversely, when the objective is to create a stable, irreversible linkage for applications like the development of antibody-drug conjugates or long-term protein labeling, vinyl sulfones are the superior option, with careful control of pH to ensure specificity. By understanding the distinct chemical properties and performance characteristics of each reagent class, researchers can make informed decisions to achieve their desired outcomes in protein modification.
References
- Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC - NIH. (2019-03-18).
- Azabicyclic vinyl sulfones for residue-specific dual protein labelling - RSC Publishing.
- Vinyl Sulfone: A Multi-Purpose Function in Proteomics - SciSpace. (2012-02-24).
- A Comparative Guide to Side-Chain Protecting Groups for Cysteine and Serine in Peptide Synthesis - Benchchem.
- (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics - ResearchGate.
- MTS reagents.
- Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors - ACS Publications.
- (a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases. … - ResearchGate.
- Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed. (2019-07-31).
- Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - MDPI. (2023-06-28).
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH.
- Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC - NIH.
- Vinyl Sulfone Bifunctional Derivatives of DOTA Allow Sulfhydryl- or Amino-Directed Coupling to Antibodies. Conjugates Retain Immunoreactivity and Have Similar Biodistributions | Bioconjugate Chemistry.
- Protein reactions with methyl and ethyl vinyl sulfones | Scilit.
- Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics.
- Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - RSC Publishing. (2016-02-12).
- Modifications of cysteine residues with alkylating agents used in proteomics..
- Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014-08-06).
- Vinyl sulfone building blocks in covalently reversible reactions with thiols - RSC Publishing. (2015-06-17).
- A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing).
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation - NIH.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH.
- Protein reactions with methyl and ethyl vinyl sulfones - PubMed.
- Recent applications of vinyl sulfone motif in drug design and discovery - PubMed. (2022-04-15).
- Vinyl sulfones as mechanism-based cysteine protease inhibitors - PubMed.
- Comparative reactivity profiling of cysteine-specific probes by chemoproteomics | Request PDF - ResearchGate.
- CAS 138169-43-4 MTS Reagent - BOC Sciences.
- Fluorescent MTS - Interchim.
- Reaction engineering on amino acid models. (a) Reaction of vinyl... - ResearchGate.
- Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function.
- Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. (2022-12-11).
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH.
- Protocol for protein alkylation using iodoacetone for mass spectrometry - Benchchem.
- Vinyl sulfone bifunctional tag reagents for single-point modification of proteins - PubMed. (2010-06-18).
- Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. (2011-10-04).
- MTSL labelling of membrane proteins? - ResearchGate. (2013-04-24).
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024-07-25).
- Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins - the University of Bath's research portal.
- MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview - ISCA. (2025-04-23).
- Protein Sample Preparation for Mass Spectrometry - Thermo Fisher Scientific.
- MTS Assay Kits - Biocompare.
- Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC - NIH.
- Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC.
- Cell Proliferation (MTS) Assay Kit - MyBioSource.
- CellTiter 96 AQueous MTS Reagent Powder - Promega Corporation.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - ResearchGate. (2017-05-24).
Sources
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
- 5. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. ttuhsc.edu [ttuhsc.edu]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vinyl sulfones as mechanism-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 22. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Steric Effects of the Octadecyl Chain in OMTS Modifications
In the landscape of surface science, particularly within drug delivery and biomaterial development, the ability to precisely control interfacial properties is paramount. Octadecyltrimethoxysilane (OMTS) has emerged as a cornerstone for rendering surfaces hydrophobic and for creating well-defined self-assembled monolayers (SAMs).[1][2][3] The performance of these modified surfaces, however, is not solely a function of their chemical composition but is profoundly influenced by the physical architecture of the monolayer. The steric effects—nonbonding interactions that dictate the shape and reactivity of molecules based on their spatial arrangement—of the long C18 octadecyl chain are a critical, yet often nuanced, determinant of a surface's ultimate functionality.[4]
This guide provides a comprehensive framework for evaluating the steric impact of the octadecyl chain in OMTS modifications. We will move beyond simple hydrophobicity measurements to build a multi-parametric understanding of how the C18 chain's steric hindrance dictates surface morphology, protein interactions, and ultimately, biocompatibility. This comparison is framed against shorter-chain alkylsilanes to highlight the unique contributions of the octadecyl group.
The Theoretical Framework: Steric Hindrance in Alkylsilane SAMs
Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a substrate. For OMTS, this process begins with the hydrolysis of its methoxy groups in the presence of trace water to form reactive silanol groups (-Si-OH).[1] These groups then condense with hydroxyls on a substrate (like glass or silica), forming stable covalent Si-O-Si bonds. The long C18 hydrocarbon chains orient themselves away from the surface, driven by van der Waals interactions, to create a dense, quasi-crystalline monolayer.[2]
The steric effect of the octadecyl chain manifests in several key ways:
-
Packing Density: The length of the C18 chain allows for significant van der Waals forces between adjacent molecules, promoting a highly ordered and densely packed monolayer. This high packing density creates a formidable physical barrier.
-
Conformational Ordering: Unlike shorter, more mobile chains, the C18 chains in a well-formed OMTS monolayer adopt a predominantly all-trans conformation, leading to a thicker and more uniform film.
-
Steric Shielding: This dense, ordered layer effectively "hides" the underlying substrate from the external environment. This shielding is crucial for preventing non-specific protein adsorption and other unwanted interfacial interactions.[5][6]
To contextualize the octadecyl chain's influence, we will compare it with two common alternatives: Methyltrimethoxysilane (MTMS, C1) and Octyltrimethoxysilane (OTMS, C8). The shorter chains are expected to form less ordered and less dense monolayers, offering a lower steric barrier.
Caption: Steric effects of different alkyl chain lengths on SAM packing density.
A Multi-Technique Approach to Quantifying Steric Effects
No single technique can fully capture the impact of steric hindrance. A robust evaluation requires a combination of methods that probe different aspects of the surface, from macroscopic wetting to nanoscale topography and molecular interactions.
Chosen Analytical Techniques:
-
Contact Angle Goniometry: This is a fundamental tool for measuring surface wettability, which is directly influenced by the chemistry and topography of the outermost molecular layer.[7][8] It provides a macroscopic measure of how the alkyl chains repel water, a key indicator of a successful hydrophobic modification.
-
Atomic Force Microscopy (AFM): AFM is indispensable for visualizing surface morphology at the nanoscale.[9][10] It allows us to directly assess the uniformity, smoothness, and defect density of the SAM, providing visual evidence of the ordering induced by the long octadecyl chains.[11][12]
-
Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a surface.[13][14][15] By monitoring the adsorption of proteins, we can directly quantify the efficacy of the steric barrier in preventing biofouling. The dissipation factor (ΔD) provides invaluable information on the conformational state of the adsorbed protein layer.[16][17]
Caption: Workflow for comparative analysis of alkylsilane-modified surfaces.
Comparative Data Analysis: Unveiling the Octadecyl Advantage
The following tables summarize the expected quantitative data from the characterization of surfaces modified with MTMS, OTMS, and OMTS.
Table 1: Surface Wettability by Contact Angle Goniometry
| Surface Modification | Static Water Contact Angle (θ) | Surface Free Energy (mN/m) | Rationale for Observed Differences |
|---|---|---|---|
| Unmodified SiO₂ | ~25° | High | The hydrophilic surface is rich in -OH groups, leading to high wettability. |
| MTMS (C1) | ~85° | Moderate | The short methyl groups provide some hydrophobicity but cannot form a dense, ordered layer, leaving defects. |
| OTMS (C8) | ~100° | Low | The C8 chain allows for better packing and increased hydrophobicity compared to C1. |
| OMTS (C18) | ~110° | Very Low | The long octadecyl chain maximizes van der Waals forces, creating a highly ordered, low-energy surface that strongly repels water.[18] |
Table 2: Nanoscale Surface Morphology by Atomic Force Microscopy
| Surface Modification | Root Mean Square (RMS) Roughness | Qualitative Description | Causality Behind Morphology |
|---|---|---|---|
| Unmodified SiO₂ | < 0.2 nm | Atomically smooth | Represents the baseline substrate topography. |
| MTMS (C1) | ~0.8 nm | Irregular, aggregated islands | Incomplete surface coverage and polymerization lead to a rough, disordered surface. |
| OTMS (C8) | ~0.5 nm | Mostly uniform with some pitting | Better packing than MTMS, but chain flexibility and shorter length can still lead to domain boundaries and defects. |
| OMTS (C18) | < 0.3 nm | Highly uniform and smooth | The long C18 chains promote a quasi-crystalline, well-ordered monolayer, resulting in a very smooth surface.[18] |
Table 3: Protein Adsorption Analysis by QCM-D (Model Protein: BSA)
| Surface Modification | Δf (Hz) - Mass Uptake | ΔD (x10⁻⁶) - Viscoelasticity | Interpretation of Steric Shielding |
|---|---|---|---|
| Unmodified SiO₂ | -150 Hz | 15 | High mass uptake and a rigid layer (low ΔD) indicate significant, irreversible protein adsorption. |
| MTMS (C1) | -80 Hz | 8 | Reduced adsorption, but the disordered layer still allows protein interaction with the surface. |
| OTMS (C8) | -40 Hz | 5 | The C8 chain provides a moderate steric barrier, further reducing protein binding. |
| OMTS (C18) | -5 Hz | < 1 | The dense and ordered C18 monolayer acts as an excellent steric barrier, effectively preventing protein adsorption.[19][20][21] |
Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols are designed to be self-validating, with clear checkpoints for success.
Protocol 1: Preparation of Alkylsilane-Modified Surfaces
-
Substrate Cleaning (Critical Step):
-
Immerse silicon wafers or glass slides in a Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse copiously with deionized (DI) water (18.2 MΩ·cm).
-
Dry the substrates under a stream of high-purity nitrogen and place them in a 110°C oven for 1 hour to ensure a fully hydroxylated, dry surface.
-
Validation Check: A successful cleaning is confirmed by a water contact angle of <10°.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of the desired alkylsilane (MTMS, OTMS, or OMTS) in anhydrous toluene in a glove box or moisture-free environment.
-
Immerse the cleaned, dry substrates in the silane solution for 2 hours at room temperature.
-
Remove substrates and rinse with fresh anhydrous toluene to remove unbound silane.
-
Sonicate the substrates in ethanol for 5 minutes, followed by a final rinse with ethanol.
-
Cure the monolayers by baking at 110°C for 1 hour to promote covalent bond formation.
-
Protocol 2: Characterization by Contact Angle Goniometry
-
Place the modified substrate on the goniometer stage.[7][23]
-
Dispense a 5 µL droplet of DI water onto the surface using the sessile drop method.[24]
-
Capture a high-resolution image of the droplet at the three-phase (solid-liquid-air) boundary.
-
Use the instrument's software to calculate the static contact angle.
-
Repeat the measurement at five different locations on the surface and average the results to ensure statistical relevance.
Protocol 3: Characterization by Atomic Force Microscopy (AFM)
-
Mount the modified substrate onto an AFM stub using double-sided tape.
-
Use a high-resolution silicon nitride tip.
-
Engage the tip onto the surface in tapping mode to minimize surface damage.
-
Scan a 1 µm x 1 µm area with a scan rate of 1 Hz and a resolution of 512x512 pixels.
-
Use the AFM software to flatten the image and calculate the RMS roughness over the entire scanned area.
Protocol 4: Analysis of Protein Adsorption using QCM-D
-
Mount a SiO₂-coated QCM-D sensor and establish a stable baseline in a running buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Introduce a solution of a model protein (e.g., 0.1 mg/mL Bovine Serum Albumin in PBS) into the flow cell.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time as the protein interacts with the surface.[13][16]
-
After the adsorption signal has plateaued, rinse with the running buffer to remove any loosely bound protein.
-
The final, stable changes in Δf and ΔD represent the amount and viscoelastic nature of the irreversibly adsorbed protein layer.
Implications for Drug Development & Advanced Materials
The ability to control steric effects via chain length is a powerful tool for drug development professionals.
-
Nanoparticle Drug Delivery: An OMTS coating on nanoparticles can create a dense hydrophobic shell.[1] This steric barrier can prevent premature drug leakage, shield the nanoparticle from opsonization (recognition by the immune system), and enhance its interaction with cell membranes for improved uptake.
-
Biomaterial Implants: For medical implants, preventing protein adsorption is the first step in stopping the foreign body response. A surface modified with OMTS presents a sterically hindered, bio-inert interface that dramatically reduces fouling, improving the long-term biocompatibility and performance of the device.
-
Biosensor Development: In biosensor applications, controlling the orientation and spacing of capture probes is essential. Mixed monolayers using OMTS as a "spacer" molecule can sterically prevent the non-specific binding of contaminants while allowing specific targets to access the capture probes, thereby increasing the signal-to-noise ratio.[26]
Caption: How OMTS steric effects can lead to improved implant biocompatibility.
References
-
Title: Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Basics of Atomic Force Microscopy in Surface Morphology Source: NC State University Libraries URL: [Link] البطارية-research-and-innovation-volume-1-issue-1-2023/the-basics-of-atomic-force-microscopy-in-surface-morphology
-
Title: Contact Angle Goniometer 101: Guide to Measuring Contact Angle Source: Brighton Science URL: [Link]
-
Title: Introductory Chapter: Why Atomic Force Microscopy (AFM) is One of the Leading Methods of Surface Morphology Research Source: ResearchGate URL: [Link]
-
Title: Tensiometry / Goniometry Source: Nanoscience Instruments URL: [Link]
-
Title: Quartz crystal microbalance with dissipation monitoring Source: Wikipedia URL: [Link]
-
Title: Surface Topography Imaging with AFM Source: AZoOptics URL: [Link]
-
Title: AFM Nano Surface Morphology Source: NanoScope Services Ltd URL: [Link]
-
Title: Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids Source: ACS Publications URL: [Link]
-
Title: Contact Angle Goniometry Source: University of Illinois Materials Research Laboratory URL: [Link]
-
Title: Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Real-Time Characterization of Nano-Scale Interactions at Surface Source: SciSpace (formerly Typeset) URL: [Link]
-
Title: Contact Angle Measurement Equipment Source: Dyne Testing URL: [Link]
-
Title: Applications of Atomic Force Microscopy in Materials Characterization Source: AZoM URL: [Link]
-
Title: The Science of Silanes: Harnessing Octadecyltrimethoxysilane for Hydrophobic Surfaces Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Effect of SAM chain length and binding functions on protein adsorption Source: PubMed URL: [Link]
-
Title: Achieving Superior Surface Properties: A Guide to Octadecyltrimethoxysilane Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Octadecyltrimethoxysilane Source: Wikipedia URL: [Link]
-
Title: Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group Source: PubMed URL: [Link]
-
Title: Steric hindrance of photoswitching in self-assembled monolayers of azobenzene and alkane thiols Source: PubMed URL: [Link]
-
Title: Effect of SAM chain length and binding functions on protein adsorption: β-Lactoglobulin and apo-transferrin on gold Source: ResearchGate URL: [Link]
-
Title: Alkyl chain length-dependent protein nonadsorption and adsorption properties of crystalline alkyl β-celluloside assemblies Source: PubMed URL: [Link]
-
Title: Surface modification of silica nanoparticles with OTMOS to render them hydrophobic Source: ResearchGate URL: [Link]
-
Title: Alkyl chain length-dependent protein nonadsorption and adsorption properties of crystalline alkyl β-celluloside assemblies Source: ResearchGate URL: [Link]
-
Title: Experimental and modeling investigation of organic modified montmorillonite with octyl quaternary ammonium salt Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Modeling the properties of self-assembled monolayers terminated by carboxylic acids Source: Langmuir URL: [Link]
-
Title: Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces Source: Journal of the American Chemical Society URL: [Link]
-
Title: Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness Source: MDPI URL: [Link]
-
Title: Synthesis, Properties, and Applications of Functional Polymer Films Source: University of Southern Mississippi Aquila Digital Community URL: [Link]
-
Title: Arrays of self-assembled monolayers for studying inhibition of bacterial adhesion Source: PubMed URL: [Link]
-
Title: Synthesis and performances of novel octyl propoxyl (9) ethoxyl (6) sulfate/sulfonate extended surfactant Source: ResearchGate URL: [Link]
-
Title: Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions Source: PubMed Central URL: [Link]
-
Title: Octyl Phenol Synthesis Using Natural Clays Source: MDPI URL: [Link]
-
Title: Octyl Phenol Synthesis Using Natural Clays Source: ResearchGate URL: [Link]
-
Title: Surface Characterization Techniques: An Overview Source: NASA Technical Reports Server URL: [Link]
-
Title: Steric effect (chemistry) Source: McGraw Hill's AccessScience URL: [Link]
-
Title: Steric effects Source: Wikipedia URL: [Link]
-
Title: Solid-state Characterization Techniques Source: ResearchGate URL: [Link]
-
Title: Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Surface Modification of Materials for Enhanced Corrosion Resistance Source: AZoM URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Octadecyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. Steric hindrance of photoswitching in self-assembled monolayers of azobenzene and alkane thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brighton-science.com [brighton-science.com]
- 8. dynetesting.com [dynetesting.com]
- 9. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. azooptics.com [azooptics.com]
- 11. AFM Nano Surface Morphology - NanoScope Services Ltd® [nanoscopeservices.co.uk]
- 12. azom.com [azom.com]
- 13. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quartz crystal microbalance with dissipation monitoring - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 16. scispace.com [scispace.com]
- 17. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Service - Creative Proteomics [iaanalysis.com]
- 18. mdpi.com [mdpi.com]
- 19. Effect of SAM chain length and binding functions on protein adsorption: β-lactoglobulin and apo-transferrin on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alkyl chain length-dependent protein nonadsorption and adsorption properties of crystalline alkyl β-celluloside assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Contact Angle Goniometry | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 24. nanoscience.com [nanoscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Arrays of self-assembled monolayers for studying inhibition of bacterial adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to Octyl Methanethiosulfonate for labeling hydrophobic protein pockets.
In Studien zur Identifizierung von Zielmolekülen hat sich gezeigt, dass Benzophenon-Sonden manchmal Proteine erfolgreich markieren, bei denen Diazirin-Sonden versagen, was die Bedeutung der Auswahl des Photokopfes für ein bestimmtes Ziel unterstreicht. [15]Diazirine sind aufgrund ihrer geringen Größe und hohen Reaktivität oft die bevorzugte Wahl, aber ihre Neigung, mit sauren Resten zu reagieren, kann in manchen Kontexten ein Nachteil sein. [19][20]Im Gegensatz dazu macht die Neigung von Benzophenonen, C-H-Bindungen anzugreifen, sie besonders geeignet für die Kartierung von hydrophoben Taschen, die reich an aliphatischen und aromatischen Resten sind. [12][22]
Experimentelle Protokolle und Arbeitsabläufe
Die Validierung von Markierungsexperimenten ist entscheidend. Ein typischer Arbeitsablauf zum Vergleich verschiedener Markierungsreagenzien umfasst die Inkubation, die Markierung (mit oder ohne UV-Aktivierung), die Entfernung überschüssiger Sonden und die Analyse, typischerweise durch LC-MS/MS.
Allgemeines Protokoll zur vergleichenden Markierung
-
Proteinpräparation: Das Zielprotein auf eine geeignete Konzentration (typischerweise 1-10 µM) in einem geeigneten Puffer (z. B. PBS oder HEPES, pH 7,4) vorbereiten.
-
Sondenvorbereitung: Stammlösungen der Sonden (OMTS, Diazirin-Sonde usw.) in einem mit Wasser mischbaren organischen Lösungsmittel (z. B. DMSO) vorbereiten.
-
Inkubation: Die Sonde in einem leichten molaren Überschuss (z. B. 10-fach) zum Protein geben. Bei PAL-Experimenten diesen Schritt im Dunkeln durchführen, um eine vorzeitige Aktivierung zu verhindern. 30-60 Minuten bei Raumtemperatur oder 4 °C inkubieren, damit die Sonde in die Tasche binden kann.
-
Markierungsschritt:
-
Für OMTS/Cystein-Sonden: Die Reaktion für die gewünschte Zeit ablaufen lassen.
-
Für PAL-Sonden: Die Probe UV-Licht der entsprechenden Wellenlänge (z. B. 365 nm) für eine optimierte Zeit (typischerweise 5-30 Minuten) auf Eis aussetzen. [9][11]5. Abschreckung und Probenvorbereitung:
-
Überschüssige Cystein-reaktive Sonden mit einem Thiol-Fänger wie DTT oder β-Mercaptoethanol abschrecken.
-
Überschüssige PAL-Sonden durch Größenausschlusschromatographie oder Dialyse entfernen.
-
-
Analyse durch Massenspektrometrie:
Sources
- 1. Protein folding - Wikipedia [en.wikipedia.org]
- 2. DSpace [scholarworks.umass.edu]
- 3. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 4. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Octyl Methanethiosulfonate
As a Senior Application Scientist, my focus extends beyond the successful application of reagents like Octyl Methanethiosulfonate (OMTS) to encompass the entire lifecycle of our products, ensuring safety and environmental stewardship. The disposal of any chemical reagent is a critical, often overlooked, aspect of laboratory protocol. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our aim is to empower you, our scientific partners, with the knowledge to manage chemical waste responsibly, ensuring the protection of both personnel and the environment.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent characteristics of this compound. While a comprehensive toxicological profile has not been fully established for this specific compound, its chemical class, thiosulfonates, warrants a cautious approach. Methanethiosulfonate esters are known to be reactive towards thiols.[1] General safety data for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled or ingested.[2] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. All handling of the neat compound or concentrated solutions should be performed in a certified chemical fume hood.
The Core Principle: Waste Characterization
The cornerstone of proper chemical disposal is accurate waste characterization. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] According to the EPA, a waste is considered hazardous if it is specifically listed by the agency or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
For this compound, a specific EPA listing is unlikely. Therefore, characterization must be based on its properties. While it is not highly flammable, its reactivity and potential toxicity are the primary concerns. Given the lack of extensive public data, it is best practice to conservatively manage all waste containing this compound as hazardous waste.
| Hazardous Waste Characteristic | Applicability to this compound Waste | Rationale |
| Ignitability | Unlikely, but dependent on solvent. | The compound itself is not highly flammable, but solutions in flammable solvents must be treated as ignitable hazardous waste. |
| Corrosivity | Unlikely. | The compound is not a strong acid or base. |
| Reactivity | Possible. | Thiosulfonates are known to react with other chemical classes, particularly thiols.[1] While not explosive, this reactivity necessitates careful segregation. |
| Toxicity | Assumed. | Due to the lack of comprehensive toxicological data, it is safest to assume the waste is toxic. Many organic sulfur compounds exhibit toxicity. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
2. Waste Segregation:
-
Solid Waste: Unused or expired neat this compound should be disposed of in its original container, if possible. If the original container is compromised, transfer the material to a new, clean, and compatible container. The container must be clearly labeled as "Hazardous Waste: this compound". Other solid waste, such as contaminated pipette tips, weigh boats, and paper towels, should be collected in a designated, sealed plastic bag or container, also clearly labeled as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container. This container must be kept closed when not in use and stored in a secondary containment bin. The container must be labeled with "Hazardous Waste" and a full list of its contents, including all solvents and their approximate concentrations.
-
Aqueous vs. Organic Waste: Do not mix aqueous waste streams with organic solvent waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
3. Waste Storage:
-
All hazardous waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked and away from general laboratory traffic.
-
Ensure all waste containers are sealed and in good condition.
4. Disposal Request:
-
Once a waste container is full, or if you are generating waste infrequently, within 180 days of the first addition of waste, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
You will likely need to complete a hazardous waste disposal form, providing details about the waste composition.
5. Spill Response:
-
In the event of a small spill, wear your full PPE.
-
Absorb the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after the material has been collected.[2]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Chemical Inactivation: A Word of Caution
While the reactivity of thiosulfonates with thiols might suggest a potential for chemical neutralization, this is not recommended as a standard disposal procedure without a validated protocol specific to this compound. Attempting to neutralize the compound without a thorough understanding of the reaction kinetics, byproducts, and potential for exothermic reactions could create a more hazardous situation. The most reliable and safest method of disposal is through a licensed hazardous waste facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Your Partner in Laboratory Safety
Adherence to these guidelines is not merely about regulatory compliance; it is a fundamental aspect of responsible scientific practice. By treating all chemical waste with the respect it deserves, we contribute to a safer research environment for ourselves and our colleagues, and we protect the world we all share. Should you have any further questions, we strongly encourage you to consult with your institution's Environmental Health and Safety professionals. They are your most valuable resource for ensuring compliance with all local, state, and federal regulations.[2]
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- This compound - Data Sheet. (n.d.). United States Biological.
- (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl) - methyl Methanethiosulfonate: sc-208678. (n.d.). Santa Cruz Biotechnology.
- Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. (n.d.). PubMed Central.
Sources
A Researcher's Guide to Handling Octyl Methanethiosulfonate: Essential Safety and Operational Protocols
This guide provides essential, field-proven safety protocols and operational plans for the handling and disposal of Octyl Methanethiosulfonate (OMTS). As a highly reactive thiol-specific reagent, the integrity of your research and, more importantly, your personal safety, depends on a deep understanding of its properties and a disciplined approach to its use. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is valued for its specific reactivity with thiol groups, a property that also dictates its potential biological hazards.[1] While comprehensive toxicological data for OMTS is not fully available, the known hazards of analogous methanethiosulfonate and organosulfur compounds provide a strong basis for a cautious and rigorous safety posture.[2] The primary hazards are associated with direct contact and inhalation.
Table 1: Summary of Potential Hazards Associated with Methanethiosulfonates
| Hazard Type | Description | Rationale for Concern with OMTS |
| Skin Irritation/Corrosion | Methanethiosulfonates can cause skin irritation upon contact.[3][4][5] Prolonged exposure may lead to more severe reactions. | The reactive nature of the thiosulfonate group suggests a high potential for reaction with proteins and other biomolecules in the skin. |
| Eye Damage/Irritation | Direct contact with eyes can cause serious irritation or damage.[2][3] | The cornea is highly sensitive to reactive chemicals, and exposure can lead to significant and potentially irreversible damage. |
| Respiratory Irritation | Inhalation of vapors or aerosols may irritate the mucous membranes and upper respiratory tract.[2] Some related compounds have an unpleasant, strong odor.[6] | Although OMTS has a higher boiling point than smaller analogs, vapors can still be present, especially during heating or sonication. Work must be conducted in a ventilated space. |
| Toxicity | Analogs are considered toxic if swallowed, inhaled, or absorbed through the skin.[4] Some related methanesulfonates may cause genetic defects and are suspected carcinogens.[3][5] | Given the lack of specific data for OMTS, it is prudent to assume it may be harmful by all routes of exposure and handle it as a substance of unknown toxicity.[7] |
Core Directive: The Hierarchy of Controls
Effective safety is not just about personal protective equipment; it's a systematic approach to minimizing risk. We apply the hierarchy of controls, prioritizing the most effective measures first.
Engineering Controls: Your First Line of Defense
All work involving this compound, from weighing powder to conducting reactions and workups, must be performed inside a certified chemical fume hood.[8] The fume hood provides critical protection by containing vapors and preventing inhalation, representing the single most important safety device for this procedure.[9]
Administrative Controls: Safe Work Practices
-
Designated Area: Designate a specific area within the fume hood for OMTS handling to prevent cross-contamination.
-
Work Alone Policy: Avoid working alone when handling hazardous materials like OMTS.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[6][10]
-
Decontamination: Be prepared to decontaminate your work area and any equipment after use.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. Do not begin work until you have donned the appropriate equipment.
Table 2: Mandatory PPE for Handling this compound
| Body Area | Required PPE | Specification and Rationale |
| Hands | Double Gloves | Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile or butyl rubber gloves. This provides robust protection against permeation and allows for the safe removal of the outer glove if contamination occurs.[11][12] Inspect gloves for any signs of degradation or pinholes before use.[6] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles: Must be indirectly vented and provide a complete seal around the eyes to protect against splashes and vapors.[3][13] Face Shield: Worn over the goggles, a full-face shield protects the entire face from splashes during transfers or unexpected reactions.[14] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, knee-length lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is mandatory.[8] Ensure it is fully buttoned. |
| Respiratory | Work in Fume Hood (Standard) | For standard laboratory-scale operations, a properly functioning chemical fume hood is sufficient.[3] If there is a risk of exposure outside of a hood (e.g., large-scale work, spill cleanup), a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[6][11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow integrates safety checks at every critical stage of the process. Adherence to this sequence is crucial for minimizing exposure risk.
Step 1: Preparation and Pre-Handling Safety Check
-
Verify Fume Hood Operation: Ensure the chemical fume hood is on and the airflow is verified.
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment and place them within the fume hood.
-
Don PPE: Put on all required PPE as detailed in Table 2. Your lab coat should be buttoned, and outer gloves should be pulled over the cuffs of your sleeves.[14]
-
Prepare Waste Containers: Place clearly labeled hazardous waste containers for both liquid and solid OMTS waste inside the fume hood.[8]
Step 2: Handling and In-Reaction Protocol
-
Weighing: If OMTS is a solid, carefully weigh the required amount onto weighing paper or into a container directly within the fume hood to contain any dust.
-
Transfers: When transferring the reagent, whether as a solid or in solution, do so slowly and carefully to avoid splashing. Keep containers away from your body.[8]
-
Reaction Monitoring: Keep the fume hood sash at the lowest practical height while monitoring the reaction.[8]
Step 3: Post-Handling Decontamination and Doffing PPE
-
Quenching: If necessary, quench the reaction mixture with a suitable reagent before removing it from the fume hood.
-
Initial Decontamination: Decontaminate any glassware or equipment that has come into contact with OMTS. A rinse with an appropriate solvent, collected into the hazardous liquid waste container, is typically sufficient.
-
Waste Disposal: Securely close all hazardous waste containers.
-
PPE Removal:
-
Remove the outer pair of gloves and dispose of them in the solid hazardous waste container.
-
Remove the face shield and goggles.
-
Remove and hang your lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
-
Final Hand Wash: Immediately wash your hands with soap and water.[8]
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water and soap for at least 15 minutes.[15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
-
Spill:
-
Alert others in the area and evacuate if necessary.
-
If safe to do so, contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[10][16] Do not use combustible materials like paper towels.[16]
-
Wearing full PPE (including respiratory protection if necessary), carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[2]
-
Wash the spill area thoroughly after material pickup is complete.[2]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[15][16]
-
Liquid Waste: Collect all reaction residues and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: This includes contaminated gloves, weighing paper, absorbent materials from spills, and any empty reagent containers. Place these in a separate, sealed, and labeled solid hazardous waste container.
-
Disposal Pathway: All waste must be disposed of through your institution's licensed hazardous waste management program.[10][16] Never pour OMTS waste down the drain or place it in regular trash.
By integrating these protocols into your laboratory workflow, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your scientific work.
References
-
Chemical-Suppliers.com (n.d.). This compound | CAS 7559-45-7. Retrieved from [Link]
-
CHEMM (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Albert Kerbl GmbH (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Personal Protective Equipment. Retrieved from [Link]
-
Northwestern University (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
Oregon Occupational Safety and Health (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
University of Puget Sound (n.d.). Advanced Laboratory and Safety Rules. Retrieved from [Link]
-
Caltech (n.d.). General Lab Safety Procedure. Retrieved from [Link]
-
NorFalco (n.d.). Protective apparel. Retrieved from [Link]
Sources
- 1. This compound | CAS 7559-45-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. simmons.chemoventory.com [simmons.chemoventory.com]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. epa.gov [epa.gov]
- 13. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 14. Protective apparel [norfalco.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
